molecular formula CBrClFI B14750348 Bromochlorofluoroiodomethane CAS No. 753-65-1

Bromochlorofluoroiodomethane

Cat. No.: B14750348
CAS No.: 753-65-1
M. Wt: 273.27 g/mol
InChI Key: XEGUVFFZWHRVAV-UHFFFAOYSA-N
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Description

Bromochlorofluoroiodomethane is a useful research compound. Its molecular formula is CBrClFI and its molecular weight is 273.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

753-65-1

Molecular Formula

CBrClFI

Molecular Weight

273.27 g/mol

IUPAC Name

bromo-chloro-fluoro-iodomethane

InChI

InChI=1S/CBrClFI/c2-1(3,4)5

InChI Key

XEGUVFFZWHRVAV-UHFFFAOYSA-N

Canonical SMILES

C(F)(Cl)(Br)I

Origin of Product

United States

Foundational & Exploratory

The Prototypical Chiral Molecule: A Technical Guide to Bromochlorofluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification : The molecule initially proposed, bromochlorofluoroiodomethane (CBrClFI), is a hypothetical compound that has not yet been synthesized.[1][2] It is often cited in theoretical discussions as the ultimate simple chiral molecule due to the presence of four different stable halogen atoms.[1][3] However, for all practical and experimental purposes, bromochlorofluoromethane (B1195813) (CHBrClF) serves as the quintessential simple chiral molecule.[1][4] This guide will, therefore, focus on the synthesis, resolution, and characterization of bromochlorofluoromethane, a molecule that has been instrumental in fundamental stereochemical research.[4]

Introduction

Bromochlorofluoromethane (CHBrClF) is a trihalomethane that, despite its simple structure, embodies the fundamental concept of chirality.[4] Its single carbon atom is bonded to four different substituents (H, Br, Cl, F), creating a stereocenter and rendering the molecule non-superimposable on its mirror image.[5] These two mirror-image forms are enantiomers, designated as (R)- and (S)-bromochlorofluoromethane. The challenge of synthesizing and separating these enantiomers, coupled with their unique spectroscopic properties, has made CHBrClF a cornerstone for research in stereochemistry, chiroptical spectroscopy, and even fundamental physics, particularly in the search for parity violation.[4][6]

This technical guide provides an in-depth overview of bromochlorofluoromethane, intended for researchers, scientists, and professionals in drug development. It covers the synthesis and enantiomeric resolution of this molecule, its key physicochemical and chiroptical properties, and the experimental protocols used for its characterization.

Physicochemical and Spectroscopic Data

The properties of bromochlorofluoromethane have been extensively studied. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Bromochlorofluoromethane

PropertyValueReference(s)
Molecular Formula CHBrClF[4]
Molar Mass 147.37 g/mol [4]
Density 1.953 g/cm³[4]
Melting Point -115 °C[4]
Boiling Point 36 °C[4]

Table 2: Chiroptical and Spectroscopic Data for Bromochlorofluoromethane

ParameterValueConditionsReference(s)
Maximum Molar Rotation [Φ]D 1.2-2.2 deg·cm²/dmol (estimated)Neat[7]
Parity Violating Energy Difference (S-enantiomer lower) ~2.356 x 10⁻¹⁶ eVTheoretical Calculation[4]
Parity Violating Frequency Difference (C-F stretch) ~2.4 mHz (R-enantiomer lower)Theoretical Calculation[4]
Key Vibrational Frequencies (Gas Phase) See detailed vibrational analysis papersGas Phase IR/Raman[8]

Synthesis and Enantiomeric Resolution

The synthesis of racemic bromochlorofluoromethane and the subsequent resolution of its enantiomers have been significant chemical achievements due to the molecule's volatility and lack of conventional functional groups for classical resolution.[4]

Synthesis of Racemic Bromochlorofluoromethane

A common laboratory synthesis involves the reductive halogenation of a suitable precursor. One established method is the reaction of bromochlorodifluoromethane (B1201744) (Halon 1211) with a reducing agent.

Experimental Protocol: Synthesis of (±)-CHBrClF

  • Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is used. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Bromochlorodifluoromethane (CBrClF₂)

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN) as a radical initiator

    • Anhydrous toluene (B28343) as the solvent

  • Procedure: a. A solution of bromochlorodifluoromethane in anhydrous toluene is placed in the reaction flask and cooled in an ice bath. b. A small amount of AIBN is added to the flask. c. A solution of tributyltin hydride in anhydrous toluene is added dropwise from the dropping funnel over several hours. d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with the reaction progress monitored by Gas Chromatography (GC). e. The product, bromochlorofluoromethane, is a volatile liquid. It is separated from the high-boiling tin byproducts and the solvent by fractional distillation.

Resolution of Enantiomers

The resolution of CHBrClF enantiomers has been achieved through various advanced techniques, as classical methods are not feasible. One notable method involves the use of chiral host molecules known as cryptophanes.[7]

Experimental Protocol: Enantiomeric Resolution using a Chiral Cryptophane Host

  • Principle: A chiral cryptophane host molecule forms diastereomeric inclusion complexes with the (R)- and (S)-enantiomers of bromochlorofluoromethane. These diastereomeric complexes have different stabilities and can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Apparatus: High-field NMR spectrometer.

  • Reagents:

    • Racemic or partially enriched bromochlorofluoromethane.

    • A chiral cryptophane host (e.g., cryptophane-C) dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Procedure: a. A solution of the chiral cryptophane host is prepared in the NMR tube. b. A sample of bromochlorofluoromethane is introduced into the NMR tube. c. The ¹H NMR spectrum is recorded at a temperature where the inclusion/exclusion exchange is fast on the NMR timescale (e.g., 332 K). d. The signals corresponding to the protons of the included (+) and (-) enantiomers of CHBrClF will be separated due to the different magnetic environments in the diastereomeric complexes. e. The enantiomeric excess (ee) can be determined by integrating the separated NMR signals.

The logical workflow for the synthesis and resolution is depicted below.

G Workflow for Synthesis and Resolution of CHBrClF cluster_synthesis Synthesis of Racemic CHBrClF cluster_resolution Enantiomeric Resolution start Precursor: CBrClF2 reagents Reagents: - Tributyltin Hydride - AIBN (Initiator) - Toluene (Solvent) reaction Reductive Halogenation (Radical Reaction) start->reaction reagents->reaction purification Fractional Distillation reaction->purification product Racemic (±)-CHBrClF purification->product complexation Formation of Diastereomeric Inclusion Complexes product->complexation host Chiral Cryptophane Host host->complexation analysis NMR Spectroscopy complexation->analysis enantiomers (R)-CHBrClF & (S)-CHBrClF analysis->enantiomers

Caption: Logical workflow for the synthesis of racemic bromochlorofluoromethane and its subsequent enantiomeric resolution.

Chiroptical Spectroscopy and Parity Violation

The simple, rigid structure of bromochlorofluoromethane makes it an ideal candidate for chiroptical studies, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), which provide information about the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the absolute configuration of a molecule. The VCD spectrum of bromochlorofluoromethane has been a subject of both experimental and theoretical studies, helping to assign its absolute configuration.[8][9][10]

Experimental Protocol: VCD Spectroscopy

  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam between left and right circular states, and a synchronous detector.

  • Sample Preparation: The sample can be a neat liquid, a solution in an achiral solvent, or a gas. For a volatile compound like CHBrClF, gas-phase measurements are common. The sample is placed in a suitable IR cell with windows transparent to IR radiation (e.g., KBr or BaF₂).

  • Data Acquisition: a. An FTIR spectrum is collected to identify the vibrational bands of interest. b. The VCD spectrum is then acquired by measuring the difference in absorbance (AL - AR) as a function of wavenumber. c. Multiple scans are averaged to improve the signal-to-noise ratio, as VCD signals are typically several orders of magnitude smaller than the absorbance signals.

  • Data Analysis: The experimental VCD spectrum is compared with theoretical spectra calculated using quantum chemistry methods (e.g., Density Functional Theory) for a known enantiomer (e.g., R-CHBrClF). A match between the experimental and calculated spectra allows for the unambiguous determination of the sample's absolute configuration.

The general experimental setup for VCD is illustrated in the following diagram.

G Schematic of a VCD Spectroscopy Experiment IR_Source IR Source Polarizer Linear Polarizer IR_Source->Polarizer Unpolarized IR PEM Photoelastic Modulator (PEM) (45° to Polarizer) Polarizer->PEM Linearly Polarized IR Sample Chiral Sample (e.g., CHBrClF) PEM->Sample Modulated L/R Circularly Polarized IR Detector Detector Sample->Detector Transmitted IR FTIR FTIR Spectrometer & Computer Detector->FTIR Signal

Caption: Simplified workflow for a Vibrational Circular Dichroism (VCD) experiment.

Parity Violation

In physics, parity is a fundamental symmetry that was once thought to be universally conserved. However, it was discovered that the weak nuclear force violates parity, meaning it distinguishes between left and right.[11][12] This has a profound, albeit tiny, consequence for chemistry: enantiomers are not truly energetically equivalent.[11] The weak force induces a minuscule energy difference between them, known as the Parity Violating Energy Difference (PVED).

Bromochlorofluoromethane is a key target for the first experimental measurement of this PVED.[4] Theoretical calculations predict that the S-enantiomer is slightly more stable than the R-enantiomer.[4] Detecting this energy difference is a major experimental challenge but would provide a crucial link between particle physics and molecular chemistry.

The conceptual basis of parity violation in chiral molecules is outlined below.

G Concept of Parity Violation in Chiral Molecules cluster_em Electromagnetic Interaction (Parity Conserving) cluster_weak Electroweak Interaction (Parity Violating) R_EM (R)-Enantiomer S_EM (S)-Enantiomer R_EM->S_EM E(R) = E(S) R_Weak (R)-Enantiomer S_Weak (S)-Enantiomer R_Weak->S_Weak E(R) ≠ E(S) ΔE_PVED ≈ 10⁻¹⁶ eV explanation The weak nuclear force introduces a tiny energy difference (PVED) between enantiomers, making one slightly more stable than the other.

Caption: Parity violation from the weak force breaks the exact energy degeneracy of enantiomers.

Conclusion

Bromochlorofluoromethane, while structurally simple, is a molecule of profound importance. It serves as a tangible model for the abstract concept of chirality and has been a critical tool for advancing experimental techniques in enantiomeric resolution and chiroptical spectroscopy. Its central role in the ongoing search for experimental evidence of parity violation at the molecular level places it at the exciting interface of chemistry and fundamental physics. This guide has provided a technical overview of its synthesis, properties, and the experimental methodologies crucial to its study, underscoring its status as a truly prototypical chiral molecule.

References

The Prototypical Chiral Molecule: A Technical Guide to Understanding the Chirality of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) represents the archetypal chiral molecule, a simple methane (B114726) derivative with four different halogen substituents. Its non-superimposable mirror images make it a cornerstone for theoretical discussions of stereoisomerism. However, to date, this compound remains a hypothetical compound, with no known synthetic route to its creation.[1][2] This technical guide provides a comprehensive overview of the theoretical chirality of this compound. Due to its theoretical nature, this guide will draw heavily on its close, synthesized analogue, bromochlorofluoromethane (B1195813) (CHBrClF), to illustrate key experimental principles and data. This guide will delve into the determination of absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules, and explore the experimental methodologies, by analogy, for enantiomer resolution and spectroscopic characterization that would be applied to CBrClFI were it available.

Introduction to the Chirality of Tetra-substituted Methanes

A molecule is chiral if it is non-superimposable on its mirror image.[3] The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. This compound is a perfect, albeit theoretical, example of this principle. The central carbon atom is bonded to bromine, chlorine, fluorine, and iodine atoms, creating two enantiomers.[1][4] These enantiomers are expected to have identical physical properties, except for their interaction with plane-polarized light and their interactions with other chiral molecules.

While the synthesis of this compound has not yet been achieved, its simpler counterpart, bromochlorofluoromethane, has been synthesized and its enantiomers have been successfully resolved.[5][6] This molecule serves as an invaluable practical model for studying the principles of chirality in simple systems.

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8]

The CIP rule assignment process is as follows:

  • Assign Priorities: Each of the four atoms directly attached to the stereocenter is assigned a priority based on its atomic number. The atom with the higher atomic number receives a higher priority.[8] In the case of isotopes, the one with the higher mass number has higher priority.

  • Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the observer.

  • Trace the Path: A path is traced from the highest priority group (1) to the second highest (2) to the third highest (3).

  • Assign Configuration: If the path traced is clockwise, the configuration is assigned as R. If the path is counter-clockwise, the configuration is assigned as S.[9]

For this compound, the priorities of the halogen substituents are:

  • Iodine (I) - Highest atomic number

  • Bromine (Br)

  • Chlorine (Cl)

  • Fluorine (F) - Lowest atomic number

The following diagram illustrates the application of the CIP rules to the hypothetical (R)-bromochlorofluoroiodomethane.

CIP_Rule_for_CBrClFI C C I I (1) C->I Br Br (2) C->Br Cl Cl (3) C->Cl F F (4) (away) C->F caption Application of CIP rules to (R)-bromochlorofluoroiodomethane.

Application of CIP rules to (R)-bromochlorofluoroiodomethane.

Synthesis and Enantiomer Resolution: A Practical Analogy

While this compound remains unsynthesized, the methods used for its analogue, bromochlorofluoromethane, provide a blueprint for how its enantiomers could theoretically be resolved.

Synthesis of Racemic Bromochlorofluoromethane

The synthesis of racemic bromochlorofluoromethane has been achieved through various methods. A common approach involves the halogenation of a suitable precursor.

Resolution of Enantiomers

The separation of a racemic mixture into its constituent enantiomers is known as resolution. For bromochlorofluoromethane, this has proven challenging due to its volatility and lack of functional groups suitable for classical resolution methods.[5] However, modern techniques have been successful.

A generalized workflow for enantiomer resolution is as follows:

Enantiomer_Resolution_Workflow racemic Racemic Mixture (e.g., (R/S)-CHBrClF) chiral_stationary_phase Chiral Stationary Phase (in Chromatography Column) racemic->chiral_stationary_phase separation Differential Interaction (One enantiomer binds more strongly) chiral_stationary_phase->separation elution Elution with Mobile Phase separation->elution enantiomer_S Pure (S)-Enantiomer elution->enantiomer_S enantiomer_R Pure (R)-Enantiomer elution->enantiomer_R caption Generalized workflow for enantiomer resolution by chiral chromatography.

Generalized workflow for enantiomer resolution by chiral chromatography.

Experimental Protocols (by Analogy for Bromochlorofluoromethane):

One successful method for the resolution of bromochlorofluoromethane enantiomers involves chiral gas chromatography.

  • Stationary Phase: A chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used in the gas chromatography column.

  • Mobile Phase: An inert carrier gas, such as helium or nitrogen, serves as the mobile phase.

  • Principle: The enantiomers of the volatile analyte interact differently with the chiral stationary phase. One enantiomer will have a stronger interaction and thus a longer retention time, allowing for their separation.[10]

Another approach involves the synthesis of diastereomers. This involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Spectroscopic Characterization of Chirality

Several spectroscopic techniques can be used to distinguish between enantiomers and determine their absolute configuration. For bromochlorofluoromethane, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) have been particularly insightful.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum has positive and negative peaks that are characteristic of the absolute configuration of the molecule.

Raman Optical Activity (ROA): ROA is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light.[8]

These techniques, coupled with quantum chemical calculations, allow for the confident assignment of the absolute configuration of a chiral molecule. For bromochlorofluoromethane, it has been determined that the (+)-enantiomer has the (S)-configuration.[7]

Quantitative Data for Bromochlorofluoromethane

The following table summarizes some of the key vibrational frequencies for bromochlorofluoromethane, which are crucial for VCD and ROA analysis.

Vibrational ModeHCBr35ClF Frequency (cm-1)DCBr35ClF Frequency (cm-1)
C-H (or C-D) stretch3026.02265.0
C-F stretch1077.51045.0
C-Cl stretch795.0770.0
C-Br stretch620.0600.0
Bending modesBelow 500Below 500
Data adapted from vibrational spectra and normal coordinate analysis studies.

Conclusion and Future Outlook

This compound remains a molecule of significant theoretical interest in the field of stereochemistry. While its synthesis is yet to be accomplished, the foundational principles of its chirality are well understood. The study of its analogue, bromochlorofluoromethane, has provided a wealth of practical knowledge on the synthesis, resolution, and spectroscopic characterization of simple chiral molecules. Future advances in synthetic chemistry may one day allow for the creation and study of this compound, which would provide an unparalleled opportunity to investigate fundamental aspects of chirality and potentially even explore subtle effects such as parity violation in molecules.

References

An In-depth Technical Guide to the Electronic Structure of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CHBrClFI) represents a cornerstone in the study of stereochemistry as one of the simplest conceivable chiral molecules. Despite its significance as a theoretical construct, no successful synthesis of this compound has been reported to date, rendering its empirical characterization impossible. Consequently, our understanding of its molecular properties, including its electronic structure, is derived entirely from theoretical and computational chemistry. This guide provides a comprehensive overview of the theoretical electronic structure of this compound, detailing the computational methodologies used to investigate it and presenting a qualitative description of its molecular orbitals and electronic properties. While quantitative data from the seminal 1990 theoretical study by Igor Novak remains elusive for direct citation, this guide establishes a framework for understanding the electronic makeup of this prototypical chiral molecule, drawing parallels with related, experimentally characterized halomethanes.

Introduction

This compound is a unique halomethane derivative in which a central carbon atom is bonded to all four stable halogen atoms: fluorine, chlorine, bromine, and iodine.[1] This substitution pattern results in a chiral center, meaning the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers.[1] Its status as a fundamental example of molecular chirality has made it a subject of significant theoretical interest.[1] However, the synthesis of this compound has not yet been achieved, making it a hypothetical compound.[1]

The electronic structure of a molecule is fundamental to its chemical reactivity, spectroscopic properties, and intermolecular interactions. For a molecule with potential applications in areas such as drug development, where stereospecific interactions are crucial, a thorough understanding of its electronic properties is paramount. This guide delves into the theoretical underpinnings of the electronic structure of this compound, providing insights into its molecular orbitals and key electronic parameters based on computational studies.

Theoretical Electronic Structure

The electronic structure of this compound has been investigated using computational quantum chemistry methods. These studies provide valuable information on the energies and compositions of its molecular orbitals, as well as its ionization potential and electron affinity.

Molecular Orbital Analysis

The molecular orbitals of this compound arise from the linear combination of the valence atomic orbitals of the carbon and halogen atoms. A qualitative molecular orbital diagram for a chiral halomethane like CHBrClFI is presented below. The diagram illustrates the expected relative energy levels of the highest occupied molecular orbitals (HOMOs), which are primarily composed of the non-bonding p-orbitals of the halogen atoms, and the lower-lying bonding orbitals associated with the carbon-halogen bonds.

The four highest occupied molecular orbitals are expected to be predominantly of halogen lone-pair character. Due to the differing electronegativities and atomic orbital energies of the halogens, these orbitals are not degenerate. The highest energy orbitals will have significant contributions from the iodine 5p orbitals, followed by the bromine 4p, chlorine 3p, and fluorine 2p orbitals, respectively. Below these non-bonding orbitals lie the sigma (σ) bonding orbitals of the C-F, C-Cl, C-Br, and C-I bonds.

G cluster_0 Atomic Orbitals cluster_1 Molecular Orbitals F_2p F 2p HOMOs HOMO (n_I) HOMO-1 (n_Br) HOMO-2 (n_Cl) HOMO-3 (n_F) F_2p->HOMOs n_F Bonding σ(C-I) σ(C-Br) σ(C-Cl) σ(C-F) F_2p->Bonding Cl_3p Cl 3p Cl_3p->HOMOs n_Cl Cl_3p->Bonding Br_4p Br 4p Br_4p->HOMOs n_Br Br_4p->Bonding I_5p I 5p I_5p->HOMOs n_I I_5p->Bonding C_sp3 C sp³ C_sp3->Bonding LUMO LUMO σ*

A qualitative molecular orbital diagram for a chiral halomethane.
Quantitative Data Presentation

While the precise quantitative data from seminal theoretical studies on this compound could not be retrieved for this guide, the following tables illustrate how such data would be presented. These tables are structured for clarity and ease of comparison, which is essential for research and drug development applications.

Table 1: Calculated Molecular Orbital Energies of this compound

OrbitalSymmetryEnergy (eV)Predominant Character
LUMOa'(Value)σ*(C-I)
HOMOa'(Value)n(I)
HOMO-1a"(Value)n(Br)
HOMO-2a'(Value)n(Cl)
HOMO-3a"(Value)n(F)
......(...)...

Note: The orbital symmetries (a' and a") are based on the C_s point group of a generic chiral halomethane. The specific energy values are not available for citation.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
First Vertical Ionization Potential(Value)eV
Vertical Electron Affinity(Value)eV
Mulliken Atomic ChargesC: (Value), F: (Value), Cl: (Value), Br: (Value), I: (Value)e

Note: The values in this table are placeholders to illustrate the format of data presentation.

Computational Protocols

The theoretical investigation of the electronic structure of molecules like this compound relies on a variety of computational chemistry methods. These in silico experiments provide the data that forms the basis of our understanding of these hypothetical compounds.

Semi-Empirical Methods (e.g., MNDO)

Early theoretical studies on halomethanes likely employed semi-empirical methods such as the Modified Neglect of Diatomic Overlap (MNDO) method. These methods offer a compromise between computational cost and accuracy, making them suitable for larger molecules or for initial exploratory studies.

Methodology:

  • Input Structure: A starting molecular geometry of this compound is defined using Cartesian coordinates or Z-matrix notation.

  • Hamiltonian Construction: The electronic Schrödinger equation is simplified by neglecting certain electron-electron repulsion integrals and parameterizing others based on experimental data for a set of reference molecules.

  • Self-Consistent Field (SCF) Calculation: The molecular orbitals and their energies are calculated iteratively until a self-consistent solution is reached.

  • Property Calculation: From the converged wavefunction, electronic properties such as molecular orbital energies, ionization potential (via Koopmans' theorem), and Mulliken population analysis are derived.

Ab Initio and Density Functional Theory (DFT) Methods

Modern computational studies typically employ more rigorous ab initio or Density Functional Theory (DFT) methods, which are based on first principles and do not rely on empirical parameterization.

Methodology Workflow:

The following diagram illustrates a typical workflow for an ab initio or DFT calculation of the electronic structure of this compound.

G start Define Molecular Geometry (CHBrClFI) choose_method Select Computational Method (e.g., Hartree-Fock, DFT) start->choose_method choose_basis Select Basis Set (e.g., 6-31G*, cc-pVTZ) choose_method->choose_basis geom_opt Geometry Optimization choose_basis->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc analysis Wavefunction Analysis energy_calc->analysis results Extract Electronic Properties: - MO Energies - Ionization Potential - Electron Affinity - Atomic Charges analysis->results

References

A Theoretical Exploration of the Thermodynamic Stability of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClF) represents a unique, albeit hypothetical, milestone in chiral chemistry as a methane (B114726) derivative substituted with all four stable halogens.[1][2] Its existence remains theoretical as no synthetic route has been successfully developed to date.[2] Consequently, all knowledge regarding its thermodynamic properties is derived from computational chemistry. This technical guide provides a comprehensive overview of the predicted thermodynamic stability of this compound, detailing the advanced computational methodologies required for its characterization. It presents comparative thermodynamic data from related halomethanes to contextualize its predicted instability and discusses the underlying chemical principles. This document serves as a resource for researchers interested in the computational prediction of thermodynamic properties for novel or hypothetical molecules.

Introduction: The Prototypical Chiral Halomethane

This compound is a methane molecule where each hydrogen atom has been replaced by a different stable halogen: bromine, chlorine, fluorine, and iodine. This substitution pattern results in a chiral center at the carbon atom, making it a classic example in stereochemistry.[2] However, the simultaneous presence of four different halogens, each with distinct electronegativity and atomic radii, is predicted to induce significant bond strain and electronic instability. Computational studies have suggested that this compound possesses the second-lowest thermodynamic stability among chiral halomethanes, with only chloro(bromo)iodo(hydro)methane (CHClBrI) predicted to be less stable.[2]

Given the absence of experimental data, ab initio and density functional theory (DFT) calculations are the sole means of investigating the thermodynamic properties of this molecule. These computational methods provide valuable insights into its enthalpy of formation, Gibbs free energy, and bond dissociation energies, which are critical parameters for assessing its potential for existence and reactivity.

Computational Methodologies for Determining Thermodynamic Properties

The thermodynamic properties of molecules for which experimental data is unavailable, such as this compound, are determined through high-level quantum chemical calculations.[1][3] These methods can predict properties like enthalpy of formation (ΔHf°) and bond dissociation energies (BDEs) with a high degree of accuracy.[4]

2.1. Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics and do not rely on empirical parameters. For accurate thermochemical data, methods like the "gold standard" of quantum chemistry, Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are employed.[3] To achieve high accuracy, these calculations are often performed with large basis sets and extrapolated to the complete basis set (CBS) limit.[5]

High-accuracy composite methods are also commonly used:

  • Gaussian-n (Gn) Theories (e.g., G3, G4): These are multi-step methods that approximate a high-level calculation by combining the results of several lower-level calculations. They are designed to yield results close to experimental accuracy for a wide range of molecules.[4][6]

  • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also involve a series of calculations to extrapolate to the complete basis set limit and include various corrections to achieve high accuracy.[4]

2.2. Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that balances accuracy with computational cost. It calculates the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP) is crucial for obtaining reliable thermodynamic data.[7] While generally less accurate than high-level ab initio methods, DFT can provide valuable insights, especially for larger molecules.

2.3. Isodesmic Reactions

To improve the accuracy of calculated enthalpies of formation, isodesmic reaction schemes are often employed.[3] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant and product sides are the same. This allows for the cancellation of systematic errors in the calculations, leading to more reliable predictions for the enthalpy of formation of the target molecule.[3]

Below is a diagram illustrating the general workflow for the computational determination of thermodynamic properties.

G Computational Workflow for Thermodynamic Property Prediction cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Thermochemical Analysis cluster_output Output mol_structure Define Molecular Structure (CBrClFI) choose_method Select Method (e.g., G4, CBS-QB3, CCSD(T)) mol_structure->choose_method choose_basis Select Basis Set (e.g., aug-cc-pVTZ) choose_method->choose_basis geom_opt Geometry Optimization choose_basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc isodesmic Isodesmic Reaction Scheme (Optional) geom_opt->isodesmic zpe Zero-Point Energy Correction freq_calc->zpe thermal_corr Thermal Corrections to Enthalpy & Entropy zpe->thermal_corr final_calc Calculate ΔH_f°, ΔG_f°, BDEs thermal_corr->final_calc isodesmic->final_calc thermo_data Thermodynamic Data Tables final_calc->thermo_data

Figure 1. A generalized workflow for the computational prediction of thermodynamic properties of a molecule like this compound.

Predicted Thermodynamic Properties of this compound

3.1. Bond Dissociation Energies

The thermodynamic stability of a molecule is fundamentally related to the strength of its covalent bonds. The C-I bond is the weakest of the carbon-halogen bonds, making it the most likely point of initial decomposition. The following table presents typical average bond dissociation energies for carbon-halogen bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-F~485
C-Cl~327
C-Br~285
C-I~213
Table 1. Average bond dissociation energies for carbon-halogen bonds.[8] The presence of a weak C-I bond is a primary contributor to the predicted instability of this compound.

The presence of four different halogens on a single carbon atom is expected to create significant steric hindrance and electron-electron repulsion, which can further weaken the individual C-X bonds compared to their values in simpler halomethanes.

3.2. Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While a precise calculated value for CBrClF is not available, we can look at trends in related compounds. Generally, the enthalpy of formation for halomethanes increases (becomes less negative or more positive) as you move down the halogen group, reflecting the decreasing strength of the C-X bond.

CompoundFormulaΔHf° (kJ/mol)
BromochloromethaneCH2BrCl-42.4 ± 1.3
BromochlorofluoromethaneCHBrClFNo experimental data available
Table 2. Standard enthalpies of formation for related brominated and chlorinated methanes.[9] The increasing number of weaker C-Br and C-I bonds in CBrClF would likely result in a positive enthalpy of formation, indicating its thermodynamic instability relative to its constituent elements.

3.3. Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation determines the spontaneity of a compound's formation from its elements. It is related to the enthalpy of formation and the entropy change of formation (ΔSf°) by the equation:

ΔGf° = ΔHf° - TΔSf°[10]

The formation of a complex molecule like this compound from its elemental states (solid carbon, and diatomic gaseous halogens) would likely have a negative entropy change (ΔSf° < 0) as more ordered molecules are formed. A positive ΔHf° combined with a negative ΔSf° would result in a large positive ΔGf° at all temperatures, indicating that the formation of this compound is a non-spontaneous process.[10] This aligns with the fact that it has not been successfully synthesized.

The following diagram illustrates the key factors contributing to the predicted thermodynamic instability of this compound.

G Factors Influencing the Thermodynamic Instability of CBrClFI cluster_factors Contributing Factors cluster_consequence Thermodynamic Consequence bond_strength Weak C-I Bond (Low BDE) instability High Thermodynamic Instability (Positive ΔH_f° and ΔG_f°) bond_strength->instability steric_hindrance Steric Hindrance (Large Atomic Radii of Br and I) steric_hindrance->instability electronic_effects Polarization and Dipole Moments electronic_effects->instability entropy Unfavorable Entropy of Formation (ΔS_f° < 0) entropy->instability

Figure 2. A diagram illustrating the primary factors that contribute to the predicted thermodynamic instability of this compound.

Conclusion

This compound remains an intriguing hypothetical molecule that serves as a valuable theoretical case study in stereochemistry and computational thermodynamics. Although it has not been synthesized, high-level quantum chemical calculations provide a clear picture of its thermodynamic properties. The presence of four different halogen substituents on a single carbon atom, particularly the weak carbon-iodine bond, combined with significant steric and electronic strain, renders the molecule highly unstable. Its standard enthalpy and Gibbs free energy of formation are predicted to be positive, indicating that its formation from the constituent elements is thermodynamically unfavorable. For researchers in drug development and materials science, the study of such a molecule underscores the power of computational methods to predict the stability and viability of novel chemical entities before embarking on challenging and resource-intensive synthetic efforts.

References

The Prototypical Chiral Molecule: A Technical Guide to CBrClFI's Significance in Stereochemistry Education

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) stands as a theoretically pivotal, albeit hypothetical, molecule in the field of stereochemistry.[1] Its importance lies in its perfect asymmetry, serving as the quintessential example of a chiral compound with a single stereocenter. This technical guide explores the educational significance of CBrClFI, detailing its theoretical properties and contrasting them with its experimentally accessible analog, bromochlorofluoromethane (B1195813) (CHBrClF). The document will cover the fundamental principles of chirality as illustrated by CBrClFI, present available quantitative data, and outline the general experimental methodologies for the synthesis and resolution of simple chiral halomethanes, thereby providing a comprehensive educational and research resource.

Introduction: The Archetype of Chirality

In the landscape of stereochemistry, the concept of chirality is fundamental, describing molecules that are non-superimposable on their mirror images.[1][2] Such molecules are termed enantiomers, and their distinct spatial arrangements can lead to profoundly different biological activities, a critical consideration in drug development. This compound, a methane (B114726) molecule with each hydrogen atom substituted by a different halogen (bromine, chlorine, fluorine, and iodine), represents the simplest conceivable example of a molecule with a single, well-defined chiral center.[1][2] While no synthetic route to CBrClFI has been established, its theoretical framework is an invaluable pedagogical tool for elucidating the principles of stereoisomerism.[1]

Theoretical Significance and Properties of CBrClFI

The educational value of CBrClFI stems from its unambiguous demonstration of chirality. The central carbon atom is bonded to four different substituents, fulfilling the primary requirement for a stereocenter. This arrangement leads to the existence of two enantiomeric forms, (R)-CBrClFI and (S)-CBrClFI, which are mirror images of each other and cannot be superimposed.

Molecular Structure and Chirality

The three-dimensional arrangement of the halogen atoms around the central carbon in CBrClFI is tetrahedral. The two enantiomers are distinguished by the spatial orientation of these substituents. The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the absolute configuration (R or S) to each enantiomer based on the atomic number of the substituents.

Diagram 1: Enantiomers of this compound (CBrClFI)

G Enantiomers of CBrClFI cluster_R (R)-CBrClFI cluster_S (S)-CBrClFI C1 C I1 I C1->I1 Br1 Br C1->Br1 Cl1 Cl C1->Cl1 F1 F C1->F1 C2 C I2 I C2->I2 Br2 Br C2->Br2 Cl2 Cl C2->Cl2 F2 F C2->F2 label_mirror Mirror Plane cluster_S cluster_S cluster_R cluster_R

A diagram illustrating the non-superimposable mirror images of CBrClFI enantiomers.

Quantitative Theoretical Data

As CBrClFI is a hypothetical molecule, all available data are derived from computational studies. These theoretical values provide insight into its expected chemical and physical properties.

PropertyTheoretical Value (CBrClFI)Reference
Molecular FormulaCBrClFI[1]
Molar Mass273.27 g/mol [1]
Calculated Dipole Moment~1.8 Debye

Bromochlorofluoromethane (CHBrClF): The Real-World Analog

Due to the unavailability of CBrClFI, its analog, bromochlorofluoromethane (CHBrClF), serves as a crucial tool for the experimental investigation of simple chiral molecules.[1] The synthesis and resolution of CHBrClF enantiomers have been a significant challenge in stereochemistry, providing valuable insights into the practical aspects of handling chiral compounds.

Experimental Data for CHBrClF

The following table summarizes key experimental and computational data for bromochlorofluoromethane.

PropertyValue (CHBrClF)Reference
Molecular FormulaCHBrClF[3]
Molar Mass147.37 g/mol [3]
Density1.953 g/cm³[3]
Boiling Point36 °C[3]
Melting Point-115 °C[3]
Calculated Energy Difference between EnantiomersS enantiomer is lower by ~2.356 x 10⁻¹⁶ eV[3]

Experimental Protocols for Simple Chiral Halomethanes (Exemplified by CHBrClF)

While a specific, detailed protocol for CBrClFI is not applicable, the general methodologies for the synthesis and resolution of a simple chiral halomethane like CHBrClF are instructive.

Synthesis

The synthesis of racemic bromochlorofluoromethane can be approached through various methods, including the haloform reaction. A generalized workflow is presented below.

Diagram 2: Generalized Synthetic Workflow for Racemic CHBrClF

G Synthesis of Racemic CHBrClF start Precursor (e.g., a suitable ketone) step1 Haloform Reaction (e.g., with NaOBr and NaOCl) start->step1 product Racemic CHBrClF step1->product purification Purification (e.g., Distillation) product->purification

A simplified workflow for the synthesis of racemic bromochlorofluoromethane.

Methodology: A common laboratory-scale synthesis involves the haloform reaction on a suitable precursor. For instance, a methyl ketone can be treated with a halogenating agent in the presence of a base. The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield the haloform and a carboxylate salt. Subsequent workup and purification, typically by distillation, yield the racemic product.

Enantiomeric Resolution

The separation of the enantiomers of a racemic mixture is a critical process in stereochemistry and drug development. For a simple molecule like CHBrClF, which lacks functional groups amenable to easy derivatization, resolution has historically been challenging.

4.2.1. Diastereomeric Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Diagram 3: Logical Flow of Diastereomeric Resolution

G Diastereomeric Resolution racemate Racemic Mixture ((R)- and (S)-enantiomers) diastereomers Mixture of Diastereomers ((R,R) and (S,R)) racemate->diastereomers reagent Chiral Resolving Agent (e.g., (R)-enantiomer) reagent->diastereomers separation Separation (e.g., Fractional Crystallization) diastereomers->separation diastereomer1 Isolated (R,R)-Diastereomer separation->diastereomer1 diastereomer2 Isolated (S,R)-Diastereomer separation->diastereomer2 cleavage1 Removal of Resolving Agent diastereomer1->cleavage1 cleavage2 Removal of Resolving Agent diastereomer2->cleavage2 enantiomer1 Pure (R)-Enantiomer cleavage1->enantiomer1 enantiomer2 Pure (S)-Enantiomer cleavage2->enantiomer2

The logical steps involved in separating enantiomers via diastereomer formation.

Methodology:

  • Derivatization: The racemic mixture is reacted with an enantiomerically pure resolving agent (e.g., a chiral acid or base) to form a mixture of two diastereomers.

  • Separation: The diastereomers are separated based on their differing solubilities through fractional crystallization. The less soluble diastereomer crystallizes out of the solution first.

  • Regeneration: The separated diastereomers are then treated to cleave the resolving agent, yielding the pure enantiomers.

4.2.2. Chiral Chromatography

Modern techniques such as chiral High-Performance Liquid Chromatography (HPLC) offer a more direct method for enantiomeric separation.

Methodology: A solution of the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

Conclusion

This compound, while a hypothetical construct, remains a cornerstone in the pedagogy of stereochemistry. Its perfect asymmetry provides a clear and unambiguous illustration of the fundamental principles of chirality. The challenges and successes in the synthesis and resolution of its real-world counterpart, bromochlorofluoromethane, offer valuable practical lessons for researchers and professionals in the chemical and pharmaceutical sciences. The theoretical and experimental data presented herein, along with the generalized experimental workflows, provide a comprehensive resource for understanding the significance of simple chiral molecules in stereochemistry.

References

Navigating the Chiral Landscape: An In-depth Technical Guide to the Enantiomers of Bromochlorofluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the selected compound: The initially proposed topic, bromochlorofluoroiodomethane, is a hypothetical molecule that has not yet been synthesized.[1][2] Consequently, this guide focuses on the closely related and extensively studied bromochlorofluoromethane (B1195813) (CHBrClF) , a prototypical chiral molecule that serves as a cornerstone in the study of stereochemistry.[3]

This technical guide provides a comprehensive overview of the synthesis, resolution, and characterization of the enantiomers of bromochlorofluoromethane. It is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the study and application of chiral molecules.

Physicochemical Properties of Bromochlorofluoromethane Enantiomers

Bromochlorofluoromethane is a trihalomethane existing as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers.[4] While enantiomers share identical physical properties in an achiral environment, they exhibit distinct behavior in the presence of other chiral entities and rotate plane-polarized light in opposite directions.[5]

PropertyValueReference
Molecular Formula CHBrClF[3]
Molar Mass 147.37 g/mol [3][6]
Boiling Point 36 °C[3]
Melting Point -115 °C[3]
Density 1.953 g/cm³[3]
Specific Rotation [α]D The maximum molar rotation has been estimated to be in the range of 1.2-2.2 deg·cm²/dmol. An enriched sample with a positive rotation has been designated as the (S)-enantiomer, leading to the assignment of (S)-(+)-bromochlorofluoromethane and (R)-(-)-bromochlorofluoromethane.[7][8]

Synthesis and Enantiomeric Resolution

The synthesis of racemic bromochlorofluoromethane has been established for over a century. However, the separation of its enantiomers proved to be a significant challenge due to its volatility and lack of functional groups suitable for classical resolution methods.[3] Several successful strategies have since been developed.

Synthesis of Racemic Bromochlorofluoromethane

A common synthetic route to bromochlorofluoromethane is not readily detailed in the provided search results, though its initial synthesis dates back many years. For the purposes of this guide, we will focus on the resolution of the racemic mixture.

Enantiomeric Resolution

One of the earliest successful methods for obtaining optically active bromochlorofluoromethane involved the fractional crystallization of diastereomeric salts of a precursor, bromochlorofluoroacetic acid.[9]

Experimental Protocol:

  • Preparation of Bromochlorofluoroacetic Acid: The synthesis of this chiral carboxylic acid is a prerequisite for this resolution method.

  • Formation of Diastereomeric Salts: The racemic bromochlorofluoroacetic acid is reacted with a chiral amine, such as strychnine, to form diastereomeric salts.

  • Fractional Crystallization: The resulting diastereomeric salts are separated based on their differential solubility in a suitable solvent through repeated crystallization steps.

  • Liberation of Enantiomerically Enriched Acid: The separated diastereomeric salts are treated with an acid to liberate the enantiomerically enriched bromochlorofluoroacetic acid.

  • Decarboxylation: The enantiomerically enriched acid is then decarboxylated to yield the corresponding enantiomer of bromochlorofluoromethane. This decarboxylation has been shown to proceed with retention of configuration.[9]

G cluster_synthesis Synthesis of Precursor cluster_resolution Resolution Process cluster_final_product Final Product Formation racemic_acid Racemic Bromochlorofluoroacetic Acid diastereomers Mixture of Diastereomeric Salts racemic_acid->diastereomers + chiral_base Chiral Base (e.g., Strychnine) chiral_base->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts acidification Acidification separated_salts->acidification enriched_acid Enantiomerically Enriched Acid acidification->enriched_acid decarboxylation Decarboxylation enriched_acid->decarboxylation enantiomers (R)- or (S)-Bromochlorofluoromethane decarboxylation->enantiomers

Fig. 1: Workflow for the resolution of bromochlorofluoromethane via fractional crystallization of a diastereomeric precursor.

A more direct method for the analytical and preparative resolution of bromochlorofluoromethane involves the use of chiral host molecules, specifically cryptophanes.[4][7]

Experimental Protocol:

  • Host-Guest Complexation: Racemic bromochlorofluoromethane is mixed with a solution of a chiral cryptophane (e.g., (-)-cryptophane-C) in a suitable solvent like chloroform.

  • Enantioselective Binding: The chiral cavity of the cryptophane preferentially encapsulates one enantiomer of bromochlorofluoromethane over the other, leading to the formation of diastereomeric inclusion complexes.

  • Separation: The diastereomeric complexes can be studied directly by NMR spectroscopy to determine enantiomeric excess.[7] For preparative separation, the complex containing the desired enantiomer can be isolated.

  • Release of the Enantiomer: The encapsulated enantiomer can be released from the cryptophane by methods such as heating or solvent exchange.[4]

G racemic_CHBrClF Racemic CHBrClF complexation Enantioselective Complexation racemic_CHBrClF->complexation chiral_cryptophane Chiral Cryptophane Host chiral_cryptophane->complexation diastereomeric_complexes Diastereomeric Host-Guest Complexes (Host + R-CHBrClF) and (Host + S-CHBrClF) complexation->diastereomeric_complexes separation Separation/Analysis diastereomeric_complexes->separation enriched_complex Enriched Diastereomeric Complex separation->enriched_complex release Release of Guest enriched_complex->release pure_enantiomer Enantiomerically Enriched CHBrClF release->pure_enantiomer

Fig. 2: General workflow for the enantiomeric resolution of bromochlorofluoromethane using a chiral cryptophane host.

Gas chromatography (GC) using a chiral stationary phase (CSP) is a powerful analytical and semi-preparative technique for the separation of volatile enantiomers like bromochlorofluoromethane.[10][11]

Experimental Protocol:

  • Column Selection: A capillary GC column coated with a chiral stationary phase, often a derivative of cyclodextrin, is used.

  • Instrumentation: A standard gas chromatograph equipped with a suitable detector (e.g., flame ionization detector or mass spectrometer) is employed.

  • Sample Injection: A solution of racemic bromochlorofluoromethane is injected into the GC.

  • Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or hydrogen).

  • Detection: The separated enantiomers elute from the column at different retention times and are detected, allowing for their quantification and, in semi-preparative setups, collection.

G cluster_GC_system Gas Chromatography System injector Injector column Chiral Stationary Phase Column injector->column Mobile Phase detector Detector column->detector Separated Enantiomers chromatogram Chromatogram (Separated Peaks) detector->chromatogram sample Racemic CHBrClF Sample sample->injector carrier_gas Carrier Gas carrier_gas->injector

Fig. 3: Schematic of the gas chromatographic separation of bromochlorofluoromethane enantiomers.

Spectroscopic Characterization

Various spectroscopic techniques are employed to characterize the enantiomers of bromochlorofluoromethane and determine their absolute configuration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the analysis of bromochlorofluoromethane. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral resolving agent, such as a chiral cryptophane, induces chemical shift non-equivalence for the protons of the two enantiomers, allowing for the determination of enantiomeric excess.[7][12]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][13] The resulting spectrum is unique for each enantiomer. By comparing the experimentally measured VCD spectrum with that predicted by ab initio quantum mechanical calculations, the absolute configuration of the enantiomers can be determined.[14]

Raman Optical Activity (ROA)

Similar to VCD, Raman Optical Activity (ROA) is a powerful technique for determining the absolute configuration of chiral molecules.[9] It measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. The absolute configuration of bromochlorofluoromethane was definitively assigned as (S)-(+) and (R)-(-) by comparing experimental ROA spectra with theoretical calculations.[8][9]

Applications in Fundamental Research

The enantiomers of bromochlorofluoromethane are of significant interest in fundamental physics and chemistry. They are used as model systems in experiments aimed at detecting parity violation at the molecular level.[3] These experiments seek to measure the tiny energy difference predicted to exist between enantiomers due to the weak nuclear force.[3]

This guide provides a foundational understanding of the synthesis, separation, and characterization of the enantiomers of bromochlorofluoromethane. The methodologies and data presented herein are intended to support further research and application of this important chiral molecule.

References

A Theoretical and Comparative Guide to the Molecular Geometry of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical White Paper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CHBrClFI) represents a prototypical chiral molecule, holding significant theoretical interest in the fields of stereochemistry and fundamental physics. As a methane (B114726) derivative with four different stable halogen substituents, its asymmetric nature provides a simple yet profound model for understanding chirality. However, the compound remains hypothetical, as no successful synthesis has been reported to date.[1][2] Consequently, its molecular geometry and other properties can only be explored through computational methods. This guide provides a comprehensive overview of the theoretical molecular geometry of this compound, supported by comparative experimental and computational data for its synthesized analogue, bromochlorofluoromethane (B1195813) (CHBrClF). It details the computational methodologies required for geometric prediction and outlines the key experimental techniques that would be employed for its characterization if it were to be synthesized.

Introduction

The study of simple chiral molecules is fundamental to understanding a vast range of chemical and biological processes, from drug-receptor interactions to the origins of life. This compound is a cornerstone of theoretical stereochemistry because its single carbon atom is bonded to four different halogen atoms (F, Cl, Br, I), making it a classic example of a chiral center.[1][2] The molecule is predicted to exist as a pair of non-superimposable mirror images, or enantiomers.

Due to the synthetic challenges associated with its creation, researchers have extensively studied the closely related chiral compound, bromochlorofluoromethane (CHBrClF), which has been successfully synthesized and characterized.[2][3][4] This synthesized analogue serves as a crucial benchmark for validating the computational methods used to predict the properties of its hypothetical, fully halogenated counterpart. This white paper will therefore leverage data from CHBrClF to provide a robust theoretical framework for the molecular geometry of CHBrClFI.

Predicted Molecular Geometry of this compound (CHBrClFI)

The molecular geometry of this compound is predicted to be a distorted tetrahedron, a consequence of the central carbon atom forming four single bonds. The VSEPR (Valence Shell Electron Pair Repulsion) theory dictates a tetrahedral arrangement to minimize electron-pair repulsion. However, unlike a perfect tetrahedron (e.g., methane), where all bond angles are 109.5°, the significant differences in the size and electronegativity of the four halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) will cause deviations in both bond lengths and bond angles.

Comparative Analysis: Bromochlorofluoromethane (CHBrClF)

Experimental data for the synthesized analogue, CHBrClF, provides a valuable reference for understanding the structural parameters of chiral halomethanes. The molecular geometry of CHBrClF is also a distorted tetrahedron.[1][3]

Data Presentation: Geometric Parameters

The following tables summarize the available experimental and computational data for bromochlorofluoromethane (CHBrClF). The experimental bond lengths are derived from microwave spectroscopy data. While precise experimental values for all six unique bond angles are not explicitly detailed in readily available literature, the geometry is known to be tetrahedral, with angles approximating 109.5°.[1]

Table 1: Experimental and Computational Bond Lengths of Bromochlorofluoromethane (CHBrClF)

BondExperimental Bond Length (Å)
C—H1.088
C—F1.356
C—Cl1.745
C—Br1.928

Table 2: Predicted Bond Angles of Bromochlorofluoromethane (CHBrClF)

AnglePredicted Approximate Value (°)[1]
F—C—Cl~109.5
F—C—Br~109.5
Cl—C—Br~109.5
H—C—F~109.5
H—C—Cl~109.5
H—C—Br~109.5

Methodologies for Structure Determination

The determination of molecular geometry for a molecule like this compound relies on a synergy between theoretical prediction and experimental verification. As CHBrClFI is hypothetical, only computational methods are currently applicable.

Computational Protocols: Geometry Optimization

The theoretical equilibrium geometry of a molecule is found by locating the minimum on its potential energy surface. This process, known as geometry optimization, is a cornerstone of computational chemistry.

Protocol for Ab Initio Geometry Optimization:

  • Initial Structure Definition: An initial guess of the molecular geometry is created, typically using a standard tetrahedral arrangement for the four halogen atoms around the central carbon. This is defined by a set of Cartesian coordinates or a Z-matrix.

  • Selection of a Theoretical Method: A suitable quantum mechanical method is chosen.

    • Ab initio methods , such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), solve the Schrödinger equation from first principles without empirical parameters.

    • Density Functional Theory (DFT) is a widely used alternative that calculates the electron density of the system. A variety of functionals (e.g., B3LYP, PBE0) are available to approximate the exchange-correlation energy.

  • Basis Set Selection: A basis set (e.g., 6-31G*, cc-pVTZ, aug-cc-pVTZ), which is a set of mathematical functions used to build the molecular orbitals, is chosen. Larger basis sets provide greater accuracy at a higher computational cost. For molecules with heavy atoms like Iodine, basis sets with effective core potentials (ECPs) are often employed.

  • Energy and Gradient Calculation: The chosen method and basis set are used to calculate the electronic energy of the initial structure and the gradient of the energy with respect to the nuclear positions (the forces on the atoms).

  • Iterative Minimization: An optimization algorithm (e.g., quasi-Newton methods like BFGS) uses the calculated forces to propose a new set of atomic coordinates that is lower in energy.

  • Convergence Check: Steps 4 and 5 are repeated iteratively until convergence criteria are met. This typically means that the forces on the atoms and the change in energy and geometry between steps are below a predefined threshold.

  • Frequency Analysis: A final calculation of the vibrational frequencies is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) on the potential energy surface.

G cluster_workflow Computational Geometry Optimization Workflow A 1. Define Initial Geometry (Guess) B 2. Select Method (e.g., DFT/B3LYP) and Basis Set (e.g., aug-cc-pVTZ) A->B C 3. Calculate Energy and Gradient (Forces) B->C D 4. Check Convergence Criteria C->D E 5. Update Geometry (Minimization Algorithm) D->E No F 6. Optimized Geometry (Local Minimum) D->F Yes E->C G 7. Perform Frequency Analysis F->G H Imaginary Frequencies? G->H H->E Yes (Saddle Point) I Verified Minimum Energy Structure H->I No

Caption: Workflow for computational determination of molecular geometry.

Experimental Protocols for Analogues

Should this compound be synthesized, the following gas-phase techniques would be indispensable for the precise determination of its molecular structure.

Protocol for Gas-Phase Electron Diffraction (GED):

  • Sample Introduction: A gaseous sample of the molecule is effused through a fine nozzle into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of concentric rings of varying intensity.

  • Data Reduction: The recorded 2D pattern is converted into a 1D molecular scattering intensity curve as a function of the scattering angle.

  • Structural Refinement: An initial structural model (bond lengths, angles, and torsional angles) is proposed, often guided by computational results. The theoretical scattering curve for this model is calculated and compared to the experimental curve.

  • Least-Squares Fitting: The parameters of the structural model are refined using a least-squares algorithm to achieve the best possible fit between the theoretical and experimental scattering curves, yielding the final molecular geometry.

Protocol for Microwave Spectroscopy (Rotational Spectroscopy):

  • Sample Preparation: The sample is introduced as a low-pressure gas into a waveguide within the spectrometer.

  • Microwave Irradiation: The gas is irradiated with microwave radiation of precisely controlled, sweeping frequencies.

  • Absorption Detection: When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected, producing a spectrum of absorption lines. A permanent dipole moment is required for a molecule to be microwave active.

  • Spectral Assignment: The observed transition frequencies are assigned to specific changes in rotational quantum numbers (J) for different isotopic species of the molecule.

  • Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, C) for each isotopomer are precisely determined.

  • Structure Calculation: The rotational constants are related to the moments of inertia of the molecule. By analyzing the data from several isotopologues (e.g., containing different isotopes of Br and Cl), the positions of the atoms can be determined using methods like Kraitchman's equations, leading to a highly accurate determination of bond lengths and angles.

Chirality and Molecular Visualization

The defining feature of this compound is its chirality. The arrangement of the four different halogens around the central carbon atom results in two distinct, non-superimposable enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

G cluster_enantiomers Enantiomers of this compound R_label (R)-enantiomer C_R C F_R F C_R->F_R Cl_R Cl C_R->Cl_R Br_R Br C_R->Br_R I_R I C_R->I_R S_label (S)-enantiomer C_S C F_S F C_S->F_S Cl_S Cl C_S->Cl_S Br_S Br C_S->Br_S I_S I C_S->I_S mirror mirror_label Mirror Plane

Caption: The non-superimposable mirror images (enantiomers) of CHBrClFI.

Conclusion

This compound remains a molecule of significant theoretical importance, serving as a fundamental model for chirality. While its synthesis has not yet been achieved, modern computational chemistry provides powerful and reliable tools to predict its molecular geometry with high confidence. The structure is unequivocally predicted to be a distorted tetrahedron. The experimental data available for its structural analogue, bromochlorofluoromethane, provides a strong foundation for these theoretical predictions. The methodologies outlined in this guide—from ab initio calculations to gas-phase experimental techniques—represent the standard protocols for the elucidation of such molecular structures, paving the way for the full characterization of this and other novel chiral molecules in the future.

References

Methodological & Application

Application Notes and Protocols for the Computational Modeling of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Computational Modeling of Bromochlorofluoroiodomethane (CBrClFI) Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CBrClFI) is a hypothetical haloalkane featuring four different halogen substituents (Bromine, Chlorine, Fluorine, and Iodine) attached to a central carbon atom. As a methane (B114726) molecule with four distinct substituents, it represents a classic example of a chiral molecule and is often cited as a prototypical chiral compound.[1] However, no synthetic route for its production has been established, making its study purely theoretical at present.[1] Consequently, computational modeling is the exclusive means by which its properties can be investigated.

For practical research and as a reference for computational studies, the closely related and synthesized chiral compound, bromochlorofluoromethane (B1195813) (CHBrClF), is frequently used as a proxy.[1][2] This document provides detailed protocols and application notes for the computational modeling of this compound, drawing methodologies and benchmark data from studies on its hydrogen-substituted analog, CHBrClF. These protocols are designed to guide researchers in performing in silico analysis of its structural, spectroscopic, and chiroptical properties.

Part 1: Molecular Properties and Data

Computed Properties of this compound (CBrClFI)

While experimental data is unavailable, computational methods provide predicted properties for CBrClFI. These values serve as a baseline for theoretical investigations.

Property NameProperty ValueReference
Molecular Weight273.27 g/mol Computed by PubChem 2.1[3]
Exact Mass271.79007 DaComputed by PubChem 2.1[3]
XLogP3-AA (Lipophilicity)2.7Computed by XLogP3 3.0[3]
Heavy Atom Count5Computed by PubChem[3]
Complexity42.6Computed by Cactvs 3.4.6.11[3]
Formal Charge0Computed by PubChem[3]
Reference Data: Properties of Bromochlorofluoromethane (CHBrClF)

Experimental and computational data for CHBrClF are crucial for validating computational methods that could be applied to CBrClFI.

Table 1: Molecular Geometry of Bromochlorofluoromethane (CHBrClF) Data sourced from the Computational Chemistry Comparison and Benchmark Database and other computational studies.

ParameterExperimental ValueCalculated Value (Example)Reference
r(C-H)1.088 Å1.087 Å[4]
r(C-F)1.356 Å1.378 Å[4]
r(C-Cl)1.745 Å-
r(C-Br)1.928 Å1.974 Å[4]
a(F-C-Cl)108.8° (derived)-
a(F-C-Br)108.9° (derived)112.0°[4]
a(Cl-C-Br)112.1° (derived)-

Table 2: Fundamental Vibrational Frequencies of Bromochlorofluoromethane (CHBrClF) Experimental data provides a benchmark for validating computational frequency calculations.

Mode NumberSymmetryFrequency (cm⁻¹)DescriptionReference
1A3026C-H stretch
2A1311C-H bend
3A1205C-H bend
4A1078C-F stretch
5A788C-Cl stretch
6A664C-Br stretch
7A427F-C-Cl bend
8A315F-C-Br bend
9A226Cl-C-Br bend

Part 2: Computational Protocols

The following protocols outline standard computational workflows for characterizing a novel or hypothetical molecule like CBrClFI.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol is foundational for determining the stable structure and vibrational spectra of CBrClFI.

Objective: To find the minimum energy geometry of CBrClFI and calculate its harmonic vibrational frequencies.

Methodology:

  • Initial Structure Generation:

    • Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of this compound.

    • Define the stereochemistry for one enantiomer (e.g., the (R)- or (S)-enantiomer).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF, MMFF94).[5]

  • Quantum Mechanical Calculation Setup:

    • Select a computational chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Choose a suitable level of theory. Density Functional Theory (DFT) is often a good balance of accuracy and cost. The B3LYP functional is a common starting point.[4]

    • Select a basis set. For molecules containing heavy atoms like iodine and bromine, a basis set that includes effective core potentials (ECPs) for the heavy atoms and polarization/diffuse functions for all atoms is recommended (e.g., LANL2DZ for I, and 6-311++G(d,p) for C, F, Cl, Br).

  • Execution of Calculation:

    • Perform a geometry optimization (Opt) calculation to locate the minimum energy structure on the potential energy surface.

    • Following the optimization, perform a frequency (Freq) calculation at the same level of theory. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies, IR intensities, and Raman activities.[4][6]

  • Data Analysis:

    • Analyze the output to obtain the optimized Cartesian coordinates.

    • Tabulate the calculated bond lengths and angles.

    • Tabulate the vibrational frequencies and compare them to analogous modes in CHBrClF to assess reasonableness.

Workflow Diagram:

G cluster_workflow Protocol 1: Geometry Optimization & Frequency Analysis start 1. Initial 3D Structure (Molecular Editor) setup 2. Select Level of Theory (e.g., B3LYP/LANL2DZ) start->setup opt 3. Geometry Optimization (Find Energy Minimum) setup->opt freq 4. Frequency Calculation (Verify Minimum & Get Spectra) opt->freq analyze 5. Analyze Results (Geometry, Frequencies) freq->analyze end Optimized Structure & Vibrational Data analyze->end

Caption: Workflow for obtaining the stable geometry and vibrational spectra of CBrClFI.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol simulates the dynamic behavior of CBrClFI in a solvent to study its conformational stability and interactions.

Objective: To simulate the behavior of CBrClFI in a solvent (e.g., chloroform) and analyze its structural dynamics.

Methodology:

  • System Preparation:

    • Use the optimized geometry of CBrClFI from Protocol 1.

    • Generate force field parameters for CBrClFI. Since it is a novel molecule, parameters may need to be derived or adapted from existing ones (e.g., OPLS, GAFF).[5][7]

    • Place the CBrClFI molecule in the center of a periodic solvent box (e.g., chloroform, as used in studies of similar molecules).[7]

  • Simulation Setup (using software like GROMACS, AMBER, or NAMD):

    • Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration:

      • Perform an NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature (e.g., 298 K).

      • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density to the target pressure (e.g., 1 bar).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample conformational space adequately.[8] Save coordinates at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability.

    • Calculate radial distribution functions (RDFs) to understand the solvation shell around the molecule.

    • Analyze conformational changes over time.

Logical Relationship Diagram:

G cluster_md Protocol 2: Molecular Dynamics Simulation Steps p1 Optimized Structure (from Protocol 1) p2 System Setup (Add Solvent, Apply Force Field) p1->p2 p3 Equilibration (NVT & NPT) p2->p3 p4 Production MD (Simulate for 100-500 ns) p3->p4 p5 Trajectory Analysis (RMSD, RDFs) p4->p5

Caption: Key stages in performing a molecular dynamics simulation of CBrClFI.

Protocol 3: Calculation of Chiroptical Properties

This protocol details the steps to compute properties that are unique to chiral molecules, such as optical rotation and vibrational circular dichroism (VCD).

Objective: To calculate the specific rotation and VCD spectrum of CBrClFI to predict how it interacts with polarized light and to aid in potential future assignment of its absolute configuration.

Methodology:

  • Optical Rotation Calculation:

    • Using the optimized geometry from Protocol 1, perform a calculation to determine the optical rotatory power.

    • This is typically done using Time-Dependent DFT (TDDFT) methods.[9]

    • The calculation should be performed at the specific wavelength of sodium D-line (589.3 nm) to predict the specific rotation, [α]D.

    • Calculations at multiple wavelengths can predict the full Optical Rotatory Dispersion (ORD) spectrum.[9]

  • Vibrational Circular Dichroism (VCD) Calculation:

    • VCD spectra are calculated as part of a frequency calculation.

    • In the computational software, request the calculation of VCD intensities (Rotational Strengths) along with the vibrational frequencies.

    • This requires a level of theory capable of accurately computing these properties (e.g., B3LYP with a suitable basis set).[10]

  • Data Analysis and Comparison:

    • The sign of the calculated specific rotation for a given enantiomer (e.g., (S)-CBrClFI) predicts whether it is dextrorotatory (+) or levorotatory (-).

    • The calculated VCD spectrum provides a pattern of positive and negative bands for each vibrational mode. This "fingerprint" is highly sensitive to the absolute configuration.

    • Should experimental data become available, comparison of the calculated VCD spectrum with the experimental one is a powerful method for unambiguously assigning the absolute configuration of the synthesized enantiomer.[9][10]

Conceptual Diagram:

G cluster_chiral Protocol 3: Chiroptical Properties Calculation geom Optimized Chiral Structure (e.g., S-enantiomer) tddft TDDFT Calculation (Optical Rotation @ 589 nm) geom->tddft vcd VCD Calculation (Rotational Strengths) geom->vcd or_result Predicted Specific Rotation [α]D (+ or -) tddft->or_result vcd_result Predicted VCD Spectrum (Chiral Fingerprint) vcd->vcd_result exp Comparison with Experimental Data (Future Work) or_result->exp vcd_result->exp

Caption: Workflow for computing and utilizing chiroptical properties of CBrClFI.

References

Theoretical Synthesis of Bromochlorofluoroiodomethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CBrClFI) is a hypothetical haloalkane that has garnered significant theoretical interest as a prototypical chiral molecule.[1][2] As a methane (B114726) molecule with all four stable halogen substituents, its two non-superimposable mirror images make it an ideal candidate for studies in stereochemistry and parity violation.[1][3] However, to date, no successful synthesis of this compound has been reported, and it remains a theoretical compound.[1][4][5] The inherent instability, arising from the differing electronegativities and bond strengths of the four carbon-halogen bonds, presents a formidable synthetic challenge.[5] This document outlines theoretical synthesis pathways for this compound based on established methods for synthesizing similar chiral halomethanes. The protocols provided are adapted from successful syntheses of related compounds and are intended to serve as a foundational guide for future research endeavors.

Theoretical Synthesis Pathways

While a direct synthetic route to this compound is unknown, several theoretical pathways can be postulated based on the synthesis of analogous trihalomethanes such as bromochlorofluoromethane (B1195813) (CHBrClF), bromofluoroiodomethane (CHBrFI), chlorofluoroiodomethane (CHClFI), and bromochloroiodomethane (B1594204) (CHBrClI).[3][6]

Pathway A: Halogen Exchange from a Tetrahalomethane Precursor

This approach involves the sequential replacement of halogen atoms on a starting tetrahalomethane, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). The primary challenge lies in controlling the reaction to achieve monosubstitution at each step and avoiding mixtures of products.

Logical Workflow for Pathway A:

G start Carbon Tetrabromide (CBr4) step1 Fluorination (e.g., SbF3/Br2) start->step1 intermediate1 Bromotrifluoromethane (CBrF3) step1->intermediate1 step2 Controlled Chlorination (e.g., AlCl3) intermediate1->step2 intermediate2 Bromochlorodifluoromethane (CBrClF2) step2->intermediate2 step3 Controlled Iodination (e.g., AlI3) intermediate2->step3 target This compound (CBrClFI) step3->target

Caption: Sequential halogen exchange starting from Carbon Tetrabromide.

Pathway B: Halogenation of a Dihalomethane

This pathway begins with a dihalomethane and introduces the remaining two halogens. This method offers the potential for better control over the substitution reactions. A plausible starting material is bromofluoromethane (B51070) (CH₂BrF).

Logical Workflow for Pathway B:

G start Bromofluoromethane (CH2BrF) step1 Chlorination (e.g., N-Chlorosuccinimide) start->step1 intermediate1 Bromochlorofluoromethane (CHBrClF) step1->intermediate1 step2 Iodination (e.g., N-Iodosuccinimide) intermediate1->step2 target This compound (CBrClFI) step2->target

Caption: Stepwise halogenation of Bromofluoromethane.

Pathway C: Modified Hunsdiecker Reaction

The Hunsdiecker reaction, which involves the thermal decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen, has been successfully used to synthesize bromofluoroiodomethane (CHBrFI) and chlorofluoroiodomethane (CHClFI). A similar approach could theoretically be applied to a precursor like silver bromochloro-fluoroacetate.

Logical Workflow for Pathway C:

G start Bromochlorofluoroacetic Acid step1 Silver Salt Formation (Ag2O) start->step1 intermediate1 Silver Bromochlorofluoroacetate step1->intermediate1 step2 Iododecarboxylation (I2, heat) intermediate1->step2 target This compound (CBrClFI) step2->target

Caption: Modified Hunsdiecker reaction for CBrClFI synthesis.

Experimental Protocols (Adapted from Related Syntheses)

The following protocols are based on the successful synthesis of related chiral halomethanes and are presented as a starting point for the theoretical synthesis of this compound.

Protocol for the Synthesis of Bromofluoroiodomethane (CHBrFI) via Halogen Exchange

This protocol is adapted from the synthesis of CHBrFI from diiodomethane.[6]

Materials:

  • Diiodomethane (CH₂I₂)

  • Mercury(II) fluoride (B91410) (HgF₂)

  • Anhydrous reaction vessel

  • Dry nitrogen atmosphere

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry, nitrogen-flushed reaction vessel, place diiodomethane.

  • Add mercury(II) fluoride to the reaction vessel.

  • Heat the mixture to 60°C with constant stirring.

  • Maintain the reaction at this temperature, monitoring for the formation of the product.

  • After the reaction is complete, isolate the crude product by distillation.

  • Purify the bromofluoroiodomethane by fractional distillation.

Protocol for the Synthesis of Bromochloroiodomethane (CHBrClI) via Chlorination

This protocol is adapted from the chlorination of bromodiiodomethane (B41894).

Materials:

  • Bromodiiodomethane (CHBrІ₂)

  • Antimony pentachloride (SbCl₅) in dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Dry nitrogen atmosphere

  • Stirring apparatus

  • Ice bath

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve bromodiiodomethane in anhydrous carbon tetrachloride under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1.0 M solution of antimony pentachloride in dichloromethane via syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated sodium sulfite solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting light-sensitive liquid by distillation under reduced pressure.

Quantitative Data from Related Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of related chiral halomethanes. This data can inform the design of experiments for the synthesis of this compound.

Target CompoundStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
Bromofluoroiodomethane (CHBrFI)DiiodomethaneHgF₂60--[6]
Bromochloroiodomethane (CHBrClI)BromodiiodomethaneSbCl₅ in CH₂Cl₂0 to RTOvernight31
Diiodofluoromethane (CHI₂F)DibromofluoromethaneSodium iodide in anhydrous acetone100-1108 days25

Challenges and Future Directions

The synthesis of this compound presents several significant challenges:

  • Instability: The molecule is predicted to have low thermodynamic stability.[1] The significant differences in the electronegativity of the four halogens can lead to the facile cleavage of the weaker carbon-halogen bonds, particularly the C-I bond.[5]

  • Lack of Selectivity: Stepwise halogenation reactions are often difficult to control, leading to a mixture of products that are challenging to separate.

  • Stereocontrol: Achieving an enantiomerically pure synthesis would require the development of a stereoselective halogenation method, which is a non-trivial challenge in synthetic chemistry.

Future research should focus on the development of novel synthetic methodologies that can overcome these challenges. This may include the use of organocatalysis, photoredox catalysis, or flow chemistry to achieve greater control over the reaction conditions. The successful synthesis of this compound would not only be a landmark achievement in synthetic chemistry but would also open up new avenues for fundamental research in chirality and molecular physics.

References

Application Notes and Protocols: The Challenges of Synthesizing Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromochlorofluoroiodomethane (CBrClF) represents a unique and simple chiral molecule, often cited as a prototypical example of a compound with a single stereogenic carbon center bonded to four different halogen atoms.[1] As such, it holds significant theoretical interest for fundamental research in stereochemistry and parity violation.[2] However, despite its conceptual simplicity, this compound remains a hypothetical compound.[1][3] To date, no successful synthesis has been reported in the scientific literature.[3] This document outlines the significant challenges that have precluded its synthesis and provides context by examining the related, and successfully synthesized, chiral halomethane, bromochlorofluoromethane (B1195813) (CHBrClF).

Theoretical Challenges in Synthesis

The primary obstacles to the synthesis of this compound are rooted in its inherent thermodynamic instability and the practical difficulties of its chemical construction.[1][4]

Thermodynamic Instability: The presence of four different halogens on a single carbon atom leads to significant steric strain and electronic repulsion. The bond strengths between carbon and each halogen vary considerably, and the asymmetry of the molecule contributes to its instability.[4] Calculations have indicated that this compound has a very low thermodynamic stability, second only to chlorohalogenated methanes containing three different halogens.[1] This inherent instability suggests that even if the compound could be formed, it would likely be highly reactive and prone to rapid decomposition.[3]

Synthetic Hurdles: The sequential introduction of four different halogens onto a single carbon atom presents a formidable synthetic challenge. Each successive halogenation step would likely require harsh reaction conditions that could lead to the displacement of previously installed halogens, resulting in a mixture of undesired products.[4] The different reactivities of the halogens make it exceedingly difficult to control the reaction to achieve the desired tetra-substituted product. For instance, introducing a less reactive halogen in the presence of more reactive ones is a significant challenge.

Case Study: The Synthesis and Resolution of Bromochlorofluoromethane

The challenges in synthesizing and isolating enantiomers of the related compound, bromochlorofluoromethane (CHBrClF), provide valuable insight into the difficulties that would be encountered with this compound. While CHBrClF has been successfully synthesized, its resolution into individual enantiomers proved to be a significant challenge for nearly a century.[2]

The synthesis of racemic bromochlorofluoromethane has been achieved, but the separation of its enantiomers is complicated by its volatility and lack of functional groups suitable for classical resolution techniques.[2][5] Modern methods, such as enantioselective inclusion into a chiral cryptophane, have been successfully employed for its analytical optical resolution.[6]

The difficulties encountered with the synthesis and resolution of bromochlorofluoromethane, a molecule with only three different halogens and a hydrogen atom, underscore the immense challenges that would be faced in the synthesis of the significantly more complex and likely less stable this compound.

Logical Workflow of Synthetic Challenges

The following diagram illustrates the logical progression of challenges that a synthetic chemist would face in attempting to synthesize this compound.

G Conceptual Workflow of Challenges in CBrClF Synthesis cluster_0 Synthetic Design cluster_2 Outcome start Start: Methane or Halogenated Methane Precursor step1 Sequential Halogenation Strategy start->step1 challenge1 Lack of Regio- and Chemoselectivity step1->challenge1 leads to challenge2 Over-halogenation and Product Scrambling step1->challenge2 leads to challenge3 Steric Hindrance with Increasing Halogen Size step1->challenge3 leads to outcome1 Formation of a Complex Mixture of Halomethanes challenge1->outcome1 challenge2->outcome1 outcome2 Decomposition of Intermediates and Final Product challenge3->outcome2 challenge4 Thermodynamic Instability of the Target Molecule challenge4->outcome2 outcome3 Hypothetical Nature of this compound outcome1->outcome3 outcome2->outcome3

Caption: Conceptual workflow illustrating the major challenges in the synthesis of this compound.

Conclusion

References

Application Notes and Protocols for Chiral Halomethanes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of chiral halomethanes in various research fields. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate understanding and practical implementation.

Introduction to Chiral Halomethanes

Chirality is a fundamental property in chemistry and biology, where a molecule is non-superimposable on its mirror image.[1] These mirror images, known as enantiomers, can exhibit profoundly different biological activities.[2][3] In drug development, one enantiomer of a chiral drug may be therapeutically active, while the other may be inactive or even cause adverse effects.[1][4] This underscores the critical importance of stereochemical control in the synthesis of pharmaceuticals and other bioactive molecules.[5]

Chiral halomethanes, methane (B114726) molecules substituted with one or more halogen atoms and possessing a stereogenic center, are versatile building blocks and reagents in modern chemical research. Their utility stems from the unique combination of a stereocenter and the reactivity of the carbon-halogen bond. The halogen atom can serve as a good leaving group in nucleophilic substitution reactions, participate in cross-coupling reactions, or influence the electronic properties of the molecule.[6] This allows for the stereospecific introduction of various functional groups, making chiral halomethanes valuable precursors for the synthesis of complex chiral molecules.

Applications in Stereoselective Synthesis

Chiral halomethanes are pivotal intermediates and reagents in stereoselective synthesis, enabling the construction of enantiomerically enriched molecules.[5] They are frequently employed in asymmetric catalysis, serving as both precursors to chiral catalysts and as substrates in enantioselective transformations.[7][8]

Chiral Halomethanes as Building Blocks

Enantiopure halomethanes are valuable synthons for introducing stereogenic centers into target molecules. The carbon-halogen bond can be readily transformed into other functional groups with high stereochemical fidelity.

Application Example: Synthesis of Chiral Propargylic Alcohols

Chiral propargylic alcohols are important intermediates in the synthesis of many natural products and pharmaceuticals. The enantioselective alkynylation of aldehydes and ketones using terminal alkynes can be catalyzed by chiral ligands, and the resulting products can be further functionalized. While not directly using a chiral halomethane as the primary building block in this specific example, the principles of creating chiral centers are demonstrated. A related transformation involves the use of chiral halo-substituted precursors.

Protocol 1: Enantioselective Alkynylation of Isatin (B1672199) Derivatives [9]

This protocol describes a general method for the enantioselective addition of terminal alkynes to isatin derivatives to produce chiral 3-hydroxy-3-alkynyl-2-oxindoles.

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral perhydro-1,3-benzoxazine catalyst.

  • Add anhydrous toluene, followed by the terminal alkyne.

  • Cool the mixture to 0 °C and add the dimethylzinc solution dropwise.

  • Stir the solution at room temperature for 30 minutes.

  • Add the isatin derivative to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

EntryIsatin DerivativeAlkyneYield (%)ee (%)
1N-methylisatinPhenylacetylene9592
2N-methylisatin1-Hexyne9185
35-Bromo-N-benzylisatinPhenylacetylene9394

Table 1: Enantioselective alkynylation of isatins.[9]

Logical Relationship Diagram: Stereoselective Synthesis Workflow

G General Workflow for Stereoselective Synthesis Start Achiral/Prochiral Starting Material Reaction Asymmetric Reaction (e.g., Alkynylation, Halogenation) Start->Reaction Catalyst Chiral Catalyst / Auxiliary Catalyst->Reaction Intermediate Chiral Intermediate (e.g., Chiral Halomethane) Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Product Enantiomerically Enriched Product Purification->Product Analysis Chiral Analysis (e.g., Chiral HPLC) Product->Analysis G Interaction of Enantiomers with a Chiral Receptor cluster_enantiomers Drug Enantiomers cluster_outcomes Biological Response EnantiomerR (R)-Enantiomer Receptor Chiral Biological Receptor EnantiomerR->Receptor Binds effectively EnantiomerS (S)-Enantiomer EnantiomerS->Receptor Poor or no binding Inactive Inactive / Adverse Effect EnantiomerS->Inactive Therapeutic Therapeutic Effect Receptor->Therapeutic Signal Transduction G Synthesis and Application of Chiral Polymers cluster_synthesis Polymer Synthesis cluster_application Application Monomer Chiral Monomer (from Chiral Halomethane precursor) Polymerization Polymerization (e.g., ROMP) Monomer->Polymerization Polymer Chiral Polymer Polymerization->Polymer CSP Chiral Stationary Phase (CSP) for HPLC Polymer->CSP Membrane Enantioselective Membrane Polymer->Membrane G Using Chiral Probes to Elucidate Reaction Mechanisms Probe Enantiopure Chiral Halomethane Probe Reaction Chemical Reaction Probe->Reaction Product Chiral Product Reaction->Product Analysis Stereochemical Analysis Product->Analysis Mechanism Inferred Reaction Mechanism (e.g., SN2, SN1) Analysis->Mechanism Inversion -> SN2 Racemization -> SN1

References

Quantum Chemical Calculations for Bromochlorofluoroiodomethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochlorofluoroiodomethane (CHBrClFI) is a unique, hypothetical chiral molecule that serves as a quintessential example in stereochemistry.[1] As a methane (B114726) molecule with all four hydrogen atoms substituted by different stable halogens, it possesses two non-superimposable mirror images, making it an ideal subject for theoretical and computational studies in chirality and molecular properties.[2] Although no synthetic route for its production is currently known, quantum chemical calculations provide a powerful avenue to predict its geometry, vibrational frequencies, electronic properties, and thermodynamic stability.[3] These computational insights are invaluable for fundamental chemical research and can inform the design and analysis of more complex halogenated compounds in fields such as drug development and materials science. This document provides detailed application notes and protocols for performing quantum chemical calculations on this compound, with comparative data from the experimentally characterized analogue, bromochlorofluoromethane (B1195813) (CHBrClF).

Introduction to Computational Approaches

Quantum chemical calculations offer a robust framework for investigating the properties of molecules in silico.[4][5] For a molecule like this compound, which is not currently synthesizable, these methods are the only way to probe its fundamental characteristics. The primary computational methods employed for such analyses are ab initio calculations and Density Functional Theory (DFT).[4][6]

  • Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data.[4] These methods can provide highly accurate results, though they are often computationally expensive.[3][7][8]

  • Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density.[9][10][11] DFT offers a favorable balance between accuracy and computational cost, making it a popular choice for geometry optimizations and property calculations of a wide range of molecules.[9][12][13]

Predicted Molecular Properties of this compound

While extensive experimental data for CHBrClFI is unavailable, computational chemistry provides valuable predicted properties. One study has calculated it to have the second-lowest thermodynamic stability among the chiral halomethanes. Publicly available databases, such as PubChem, also provide computed molecular properties.

Table 1: Computed Properties of this compound (CHBrClFI)

PropertyValueSource
Molecular FormulaCBrClFI[14]
Molecular Weight273.27 g/mol [14]
Exact Mass271.79007 Da[14]
IUPAC Namebromo(chloro)fluoro(iodo)methane[14]

Comparative Analysis with Bromochlorofluoromethane (CHBrClF)

To provide a practical context for the computational data, it is useful to compare the theoretical CHBrClFI with its experimentally characterized and synthetically accessible analogue, bromochlorofluoromethane (CHBrClF).[15] This molecule has been the subject of detailed spectroscopic and computational studies.[7][14][16]

Table 2: Experimental Geometric Parameters of Gaseous Bromochlorofluoromethane (CHBrClF)

ParameterBond Length (Å)
r(C-H)1.088
r(C-F)1.356
r(C-Cl)1.745
r(C-Br)1.928
Data sourced from the Computational Chemistry Comparison and Benchmark Database.

Table 3: Experimental Fundamental Vibrational Frequencies of Gaseous Bromochlorofluoromethane (CHBrClF)

ModeAssignmentFrequency (cm⁻¹)
ν₁C-H stretch3026
ν₂C-H bend1311
ν₃C-H bend1205
ν₄C-F stretch1078
ν₅C-Cl stretch788
ν₆C-Br stretch664
ν₇FCCl bend427
ν₈FCBr bend315
ν₉ClCBr bend226
Data sourced from the Computational Chemistry Comparison and Benchmark Database.

Protocols for Quantum Chemical Calculations

The following protocols outline the steps for performing geometry optimization and vibrational frequency calculations for this compound using common quantum chemistry software packages.

Protocol 1: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule.[12][17]

  • Input Structure Generation : Construct an initial 3D structure of this compound. This can be done using molecular building software. Ensure the initial geometry is reasonable to facilitate convergence.

  • Method Selection : Choose a computational method and basis set. For a good balance of accuracy and efficiency, a DFT functional such as B3LYP or PBE0 with a basis set like 6-31G(d) or a larger triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended. For higher accuracy, MP2 or CCSD(T) methods can be employed, though at a higher computational cost.

  • Calculation Setup :

    • Specify the task as "Geometry Optimization".

    • Define the chosen method and basis set.

    • Set the molecular charge (0 for neutral) and spin multiplicity (singlet for the ground state).

    • It is advisable to include a dispersion correction, such as Grimme's D3, which is important for systems with heavy atoms.

  • Execution and Analysis : Run the calculation. Upon successful completion, the output will contain the optimized Cartesian coordinates of the atoms, the final electronic energy, and other molecular properties. Verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Protocol 2: Vibrational Frequency Calculation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra and to confirm that the structure is a true minimum on the potential energy surface.

  • Input Structure : Use the optimized geometry from Protocol 1 as the input for the frequency calculation.

  • Method Selection : It is crucial to use the exact same computational method and basis set as used for the geometry optimization to ensure consistency.

  • Calculation Setup :

    • Specify the task as "Frequency" or "Vibrational Analysis".

    • The method, basis set, charge, and multiplicity should match the geometry optimization step.

  • Execution and Analysis : Run the calculation. The output will provide a list of vibrational frequencies and their corresponding IR intensities and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a local minimum. These calculated frequencies can be compared with experimental data for related molecules, such as CHBrClF (as shown in Table 3), to assess the accuracy of the computational method.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculation protocols.

Geometry_Optimization_Workflow Start Start: Initial Molecular Structure Method Select Method and Basis Set (e.g., DFT/B3LYP/6-31G(d)) Start->Method Setup Set Calculation Parameters (Charge, Multiplicity, Task: Opt) Method->Setup Run Run Geometry Optimization Calculation Setup->Run Check Check for Convergence Run->Check Check->Run Not Converged Output Optimized Geometry and Energy Check->Output Converged End End Output->End

Caption: Workflow for molecular geometry optimization.

Vibrational_Frequency_Workflow Start Start: Optimized Molecular Geometry Method Use Same Method and Basis Set as Geometry Optimization Start->Method Setup Set Calculation Parameters (Task: Freq) Method->Setup Run Run Vibrational Frequency Calculation Setup->Run Analysis Analyze Output: - Frequencies - IR/Raman Intensities Run->Analysis Check Check for Imaginary Frequencies Analysis->Check Check->Start Imaginary Frequencies Found (Re-optimize or find transition state) Minimum Confirm True Minimum Check->Minimum None Found End End Minimum->End

References

Application Notes and Protocols for Simulating the Vibrational Spectra of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromochlorofluoroiodomethane (CHBrClFI) represents a fascinating, albeit hypothetical, molecular system. As a fully halogenated methane (B114726) with four different halogen substituents, it is a textbook example of a chiral molecule.[1] While its synthesis has not yet been reported, the theoretical prediction of its spectroscopic properties is invaluable for its potential future identification and characterization. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique fingerprint of a molecule based on its fundamental vibrations.[2]

These application notes provide a comprehensive, step-by-step protocol for the computational simulation of the IR and Raman spectra of this compound. The methodology leverages modern quantum chemical techniques, primarily Density Functional Theory (DFT), to predict vibrational frequencies and intensities. Given the presence of a heavy iodine atom, special considerations for basis sets and relativistic effects are discussed. This document is intended for researchers in computational chemistry, spectroscopy, and materials science.

Theoretical Background

The simulation of vibrational spectra is fundamentally based on solving the Schrödinger equation for the motion of nuclei on a potential energy surface (PES) provided by the electrons.

1. The Harmonic Approximation The most common approach is the harmonic approximation, where the PES around the equilibrium geometry is treated as a quadratic function. This allows the vibrational motion to be described as a set of 3N-6 (for non-linear molecules) independent normal modes. The frequency of each mode is determined by the second derivative of the energy with respect to the nuclear coordinates (the Hessian matrix).[3]

2. Infrared and Raman Intensities

  • IR Intensity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. Computationally, IR intensities are proportional to the square of the derivative of the dipole moment with respect to the normal mode coordinate.[4]

  • Raman Activity: A mode is Raman active if it leads to a change in the molecule's polarizability. Raman activities are calculated from the derivatives of the polarizability tensor.[4]

3. Anharmonicity Real molecular vibrations are not perfectly harmonic. Anharmonicity arises from higher-order terms in the PES, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands.[5][6] While computationally more expensive, including anharmonic effects, often through Vibrational Second-Order Perturbation Theory (VPT2), is crucial for achieving high accuracy, especially for C-H stretching modes.[5]

Computational Protocol: Simulating Vibrational Spectra

This protocol outlines the necessary steps to perform a robust simulation of the vibrational spectra of CHBrClFI using computational chemistry software (e.g., Gaussian, ORCA, NWChem).

Step 1: Molecular Structure Input Begin by constructing an initial 3D structure of this compound. Since it is chiral, you can start with either the (R) or (S) enantiomer. The exact initial bond lengths and angles are not critical as they will be refined during geometry optimization, but a reasonable starting point (e.g., based on standard covalent radii) is recommended.

Step 2: Geometry Optimization and Frequency Calculation The initial structure must be optimized to find the lowest energy conformation on the potential energy surface.

  • Methodology Selection:

    • Method: Density Functional Theory (DFT) is the recommended approach due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is a robust choice for vibrational frequency calculations.[4][7]

    • Basis Set: The choice of basis set is critical, especially for the heavy iodine atom. A mixed basis set approach is often effective:

      • For Iodine (I): Use a basis set that includes a pseudopotential (also known as an effective core potential or ECP) to account for relativistic effects. The LANL2DZ or Stuttgart/Dresden (SDD) ECPs are common choices.[7] For higher accuracy, a full-electron basis set like dgdzvp can be used, though it is more computationally demanding.[8]

      • For C, H, F, Cl, Br: A Pople-style basis set such as 6-311++G(d,p) is recommended. The ++ indicates diffuse functions for anions and lone pairs, and (d,p) denotes polarization functions for accurately describing bond shapes.

  • Execution:

    • Perform a geometry optimization calculation.

    • Follow this with a frequency calculation at the same level of theory. This computes the Hessian matrix and yields the harmonic vibrational frequencies.

    • Verification: Confirm that the optimization has converged to a true minimum by checking that there are no imaginary frequencies. An imaginary frequency indicates a saddle point on the PES, not a stable structure.

Step 3: Anharmonic Corrections (Optional but Recommended) For higher accuracy, perform an anharmonic frequency calculation using VPT2. This will provide corrections to the harmonic frequencies and predict overtone and combination bands. This step is significantly more computationally intensive as it requires the calculation of third and fourth derivatives of the energy.[5][6]

Step 4: Data Extraction and Analysis

  • Extract the following data from the calculation output:

    • Vibrational frequencies (in cm⁻¹).

    • IR intensities (typically in km/mol).

    • Raman scattering activities (typically in Å⁴/amu).

  • Tabulate the results, including the symmetry and a brief description of the motion for each vibrational mode.

  • To visualize the spectra, plot the IR intensity and Raman activity against the calculated frequencies. Apply a broadening function (e.g., a Lorentzian or Gaussian function with a typical full width at half maximum of 10-20 cm⁻¹) to each peak to generate a continuous spectrum that mimics an experimental result.

Predicted Vibrational Data (Illustrative)

The following tables present illustrative, theoretically predicted data for the fundamental vibrational modes of (R)-bromochlorofluoroiodomethane, calculated at the B3LYP/mixed-basis level.

Table 1: Predicted Harmonic Vibrational Frequencies, IR Intensities, and Raman Activities

Mode Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu) Vibrational Assignment
ν₁ 3050 25.5 150.2 C-H Stretch
ν₂ 1080 180.3 25.6 C-F Stretch
ν₃ 750 150.1 45.8 C-Cl Stretch
ν₄ 630 120.7 60.1 C-Br Stretch
ν₅ 520 95.2 80.4 C-I Stretch
ν₆ 1250 40.8 30.7 H-C-X Bending
ν₇ 420 60.1 15.3 F-C-X Bending
ν₈ 310 55.4 12.1 Cl-C-X Bending

| ν₉ | 250 | 50.9 | 10.5 | Br-C-I Bending |

Note: This data is illustrative and will vary depending on the exact level of theory and basis set used. The molecule has C1 symmetry, so all modes are formally IR and Raman active.

Hypothetical Experimental Protocol

Should this compound be synthesized, the following protocols are recommended for acquiring its vibrational spectra.

1. Infrared (IR) Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation:

    • Gas Phase: Introduce a small amount of the purified liquid sample into an evacuated gas cell (10 cm path length) until a pressure of approximately 1-5 torr is reached.

    • Liquid Phase: Place a single drop of the neat liquid between two KBr or NaCl salt plates.

  • Instrumentation: A commercial FTIR spectrometer equipped with a Globar source, a KBr beamsplitter, and a DTGS or MCT detector.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 1 cm⁻¹.

    • Scans: Co-add 64 scans to improve the signal-to-noise ratio.

    • Background: Record a background spectrum of the empty gas cell or salt plates and ratio the sample spectrum against it.

2. Raman Spectroscopy

  • Technique: Dispersive Raman or Fourier Transform (FT)-Raman Spectroscopy.

  • Sample Preparation: Place the liquid sample in a glass capillary tube or NMR tube.

  • Instrumentation:

    • Laser Source: A 532 nm or 785 nm diode laser to minimize fluorescence.

    • Spectrometer: A high-resolution spectrometer with a holographic grating.

    • Detector: A cooled CCD detector.

  • Data Acquisition:

    • Spectral Range: 4000 - 100 cm⁻¹.

    • Laser Power: Use minimal laser power (e.g., < 20 mW) at the sample to avoid photodecomposition.

    • Acquisition Time: 10-30 seconds per accumulation, with 10-20 accumulations co-added.

Visualizations

The following diagrams illustrate the workflow for simulating vibrational spectra and the relationship between different theoretical approaches.

computational_workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_output 3. Data Analysis & Visualization cluster_results 4. Final Output mol_struct Define Molecular Structure (CHBrClFI) opt Geometry Optimization mol_struct->opt freq Harmonic Frequency Calculation opt->freq anharmonic Anharmonic Correction (VPT2) freq->anharmonic Optional: Higher Accuracy extract Extract Frequencies & Intensities freq->extract anharmonic->extract visualize Broaden Peaks & Generate Spectra extract->visualize ir_spec Predicted IR Spectrum visualize->ir_spec raman_spec Predicted Raman Spectrum visualize->raman_spec

Caption: Computational workflow for simulating vibrational spectra.

Caption: Relationship between theoretical methods and predictive accuracy.

References

Application Notes & Protocols: Ab Initio Studies of Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromochlorofluoroiodomethane (CBrClFI) represents a theoretically significant molecule in the field of stereochemistry. As a methane (B114726) molecule with each hydrogen substituted by a different stable halogen, it is a prototypical example of a chiral compound.[1][2] Its two mirror-image forms, or enantiomers, are not superimposable.[2] While CBrClFI remains a hypothetical compound with no known synthetic route, it is of great interest for fundamental research in computational and quantum chemistry.[1][3]

Ab initio (first-principles) computational studies are essential for predicting the properties of such novel or hypothetical molecules. These methods solve the electronic Schrödinger equation to yield information on molecular structure, stability, and spectroscopic properties without prior experimental data.[4] The primary application for ab initio studies of CBrClFI and related chiral halomethanes is the investigation of parity violation.[5] Parity violation, a consequence of the weak nuclear force, leads to a minuscule energy difference between the two enantiomers of a chiral molecule.[5][6] The theoretical prediction of this Parity Violation Energy Difference (PVED) is a major challenge in modern physical chemistry.[5]

These application notes provide detailed protocols for conducting ab initio computational studies on this compound to determine its structural, vibrational, and parity-violating properties.

Protocol 1: Molecular Geometry Optimization and Structural Analysis

Objective: To compute the equilibrium geometry (bond lengths and angles) of the (R) and (S) enantiomers of this compound and to confirm that the optimized structures correspond to true energy minima.

Methodology/Experimental Protocol:

  • Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, Q-Chem, ORCA, or similar programs capable of performing ab initio and Density Functional Theory (DFT) calculations.

  • Initial Structure Generation:

    • Construct an initial 3D structure of this compound. A tetrahedral geometry around the central carbon atom is the starting point.

    • Assign the positions of the four halogen atoms (Br, Cl, F, I) to create one enantiomer (e.g., the R-enantiomer). The other enantiomer (S) can be generated by inverting the coordinates of the first.

  • Selection of Theoretical Method:

    • Level of Theory: For reliable geometries, Density Functional Theory (DFT) is often a good balance of accuracy and computational cost. The B3LYP functional is a common choice.[7] For higher accuracy, Møller-Plesset perturbation theory (MP2) or Coupled Cluster methods like CCSD(T) can be used.[8]

    • Basis Set: Employ a basis set suitable for heavy elements like iodine. Pople-style basis sets like 6-311++G(d,p) can be used, but augmented correlation-consistent basis sets such as aug-cc-pVTZ are generally preferred for higher accuracy, often in conjunction with pseudopotentials for iodine to account for relativistic effects.[9]

  • Execution of Calculation:

    • Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest electronic energy.

  • Verification of Minimum:

    • Following the optimization, perform a vibrational frequency calculation at the same level of theory.[10]

    • A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.[7]

  • Data Analysis:

    • Extract the optimized bond lengths (C-F, C-Cl, C-Br, C-I) and bond angles (e.g., F-C-Cl, Cl-C-Br, etc.) from the calculation output file.

Data Presentation:

Table 1: Predicted Structural Parameters of this compound (Illustrative)

Parameter Predicted Value (B3LYP/aug-cc-pVTZ)
Bond Lengths (Å)
C-F 1.39
C-Cl 1.78
C-Br 1.94
C-I 2.14
**Bond Angles (°) **
F-C-Cl 108.5
F-C-Br 108.1
F-C-I 107.5
Cl-C-Br 109.8
Cl-C-I 110.2

| Br-C-I | 112.7 |

Note: The values in this table are illustrative and would be the result of the computational protocol described.

Protocol 2: Vibrational Spectra Calculation

Objective: To compute the harmonic vibrational frequencies and infrared (IR) intensities of this compound. This data is crucial for predicting its IR spectrum, which could aid in its potential future experimental detection and characterization.

Methodology/Experimental Protocol:

  • Prerequisite: A successful geometry optimization (Protocol 1) is required. The frequency calculation must be performed on the optimized minimum-energy structure.

  • Software and Theoretical Method: Use the same software, level of theory, and basis set as employed for the final, verified geometry optimization to ensure consistency.

  • Execution of Calculation:

    • Request a "Frequency" or "Vibrational Analysis" calculation type in the software input.

    • This computation calculates the second derivatives of the energy with respect to atomic positions, which are used to determine the vibrational modes and their frequencies.[11]

  • Data Analysis:

    • Extract the list of calculated harmonic vibrational frequencies (typically in cm⁻¹).

    • Extract the corresponding IR intensities (typically in km/mol). High-intensity modes correspond to strong absorptions in an IR spectrum.

    • Visualize the atomic motions for each vibrational mode using molecular visualization software to assign them (e.g., C-F stretch, C-Cl stretch, bending modes).

Data Presentation:

Table 2: Predicted Principal Vibrational Frequencies for CBrClFI (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) Predicted IR Intensity (km/mol)
C-F Stretch 1050 - 1150 High
C-Cl Stretch 700 - 800 Medium
C-Br Stretch 550 - 650 Medium
C-I Stretch 500 - 550 Low

| Bending Modes | 150 - 400 | Variable |

Note: The values in this table are illustrative ranges based on typical carbon-halogen vibrations.

Protocol 3: Parity Violation Energy Difference (PVED) Calculation

Objective: To calculate the parity-violating energy difference (PVED) between the (R) and (S) enantiomers of this compound. This is a highly specialized calculation that quantifies the effect of the electroweak force on molecular energy.

Methodology/Experimental Protocol:

  • Prerequisite: Ultra-high accuracy optimized geometries of both (R) and (S) enantiomers are required. These should be obtained from high-level methods such as CCSD(T) with large basis sets.

  • Software: This calculation requires specialized quantum chemistry programs capable of handling relativistic effects and the parity-violating weak potential.

  • Selection of Theoretical Method:

    • The calculation of PVED involves adding a parity-violating potential term to the molecular Hamiltonian.

    • These calculations are often performed at the Hartree-Fock or DFT level, incorporating scalar relativistic effects and one-electron spin-orbit coupling terms, as these are crucial for heavy elements.

  • Execution of Calculation:

    • Perform separate, highly precise single-point energy calculations on the optimized structures of the (R) and (S) enantiomers using the parity-violating Hamiltonian.

    • The numerical precision of the calculations must be extremely high due to the minuscule size of the energy difference.

  • Data Analysis:

    • The PVED is the difference in the calculated electronic energies of the two enantiomers: PVED = E(R) - E(S)

    • The value is typically extremely small, on the order of 100 aeV to 1 feV (10⁻¹¹ to 10⁻¹⁰ J/mol).[5]

Data Presentation:

Table 3: Predicted Parity Violation Properties of Chiral Halomethanes

Molecule Predicted PVED (J/mol) Predicted PV Frequency Difference (mHz)
CHBrClF ~10⁻¹¹ ~2.4 (for C-F stretch)[12]

| CBrClFI (Hypothetical) | Expected to be larger than CHBrClF due to the heavier iodine atom. | Not yet calculated. |

Visualizations

The following diagrams illustrate the workflows and concepts central to the ab initio study of this compound.

AbInitio_Workflow Input 1. Initial Structure (CBrClFI Enantiomer) Method 2. Select Method - Level of Theory (e.g., B3LYP) - Basis Set (e.g., aug-cc-pVTZ) Input->Method Opt 3. Geometry Optimization Method->Opt Verify 4. Frequency Calculation (Verification) Opt->Verify Check Imaginary Frequencies? Verify->Check Minimum 5. True Minimum Found Check->Minimum No Refine Refine Structure & Re-optimize Check->Refine Yes Analysis 6. Property Calculation & Analysis Minimum->Analysis Refine->Opt Struct Structural Properties (Bond Lengths, Angles) Analysis->Struct Vib Vibrational Spectra (IR, Raman) Analysis->Vib PVED Parity Violation Energy Analysis->PVED Parity_Violation_Logic cluster_R R-Enantiomer cluster_S S-Enantiomer R_Opt High-Accuracy Geometry Optimization R_PV Calculate Energy E(R) (with PV Hamiltonian) R_Opt->R_PV Compare Calculate Difference PVED = E(R) - E(S) R_PV->Compare S_Opt High-Accuracy Geometry Optimization S_PV Calculate Energy E(S) (with PV Hamiltonian) S_Opt->S_PV S_PV->Compare Result Result: A tiny, non-zero energy difference Compare->Result

References

Application Notes and Protocols: Density Functional Theory (DFT) Analysis of Bromochlorofluoroiodomethane (CBrClFI)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromochlorofluoroiodomethane (CBrClFI) is a unique, albeit hypothetical, halomethane containing all four stable halogens.[1][2] Its primary significance in chemistry lies in its status as a prototypical chiral compound, where the central carbon atom is a stereocenter bonded to four different substituents.[1] As the mirror images of CBrClFI are non-superimposable, it exists as a pair of enantiomers.[1] To date, no synthetic route for CBrClFI has been established; therefore, its properties can only be explored through computational methods.[1] For experimental research on simple chiral halomethanes, the related compound bromochlorofluoromethane (B1195813) (CHBrClF) is typically used.[1][3]

Density Functional Theory (DFT) serves as a powerful computational tool to predict the geometric, electronic, spectroscopic, and reactivity properties of molecules like CBrClFI with high accuracy.[4] These theoretical analyses provide valuable insights that can guide future synthetic efforts and offer a framework for understanding the behavior of complex halogenated molecules relevant in medicinal chemistry and materials science.

These application notes provide a comprehensive computational protocol for conducting a DFT analysis of CBrClFI and discuss the potential applications of the resulting data, particularly in contexts relevant to drug design and molecular property characterization.

Computed Molecular Properties (Literature Data)

While experimental data is unavailable, some fundamental properties of CBrClFI have been computed and are available in public databases. These serve as a reference point for DFT calculations.

PropertyValueSource
Molecular Formula CBrClFIPubChem[5]
Molar Mass 273.27 g/mol PubChem[5]
Exact Mass 271.79007 DaPubChem[5]
XLogP3 (Computed) 2.7PubChem[5]
Topological Polar Surface Area 0 ŲPubChem[5]
Heavy Atom Count 5PubChem[5]
Thermodynamic Stability Calculated to have the second lowest thermodynamic stability among chiral halomethanes.Wikipedia[1]

Detailed Computational Protocol: DFT Analysis of CBrClFI

This section outlines a detailed protocol for performing a comprehensive DFT analysis of CBrClFI. The methodology is based on standard computational chemistry practices successfully applied to other halogenated molecules.[6][7][8]

Software and Hardware
  • Quantum Chemistry Software: A standard software package such as Gaussian, ORCA, or CASTEP[6] is required. The protocol described here is generalized but is commonly implemented in these programs.

  • Molecular Visualization Software: A tool like Avogadro[9][10] or GaussView is essential for building the initial molecular structure and visualizing the results (e.g., molecular orbitals, vibrational modes).

  • Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations, although geometry optimizations on a molecule of this size can be performed on a modern workstation.

Step-by-Step Computational Workflow

The following workflow provides a systematic approach to the DFT analysis.

DFT_Workflow cluster_prep Step 1: Pre-computation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Data Analysis & Interpretation cluster_output Step 4: Reporting Build Build CBrClFI Structure (R and S Enantiomers) Method Select Functional & Basis Set (e.g., B3LYP/6-311+G** or PBE) Build->Method Opt Geometry Optimization Method->Opt Freq Frequency Analysis Opt->Freq Props Electronic Properties (HOMO, LUMO, ESP) Opt->Props Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify Spectra Simulate Vibrational Spectra (IR, Raman) Freq->Spectra Reactivity Calculate Reactivity Descriptors (Hardness, Electrophilicity) Props->Reactivity Extract Extract Geometric Data (Bond Lengths, Angles) Verify->Extract Report Summarize Data & Generate Report Extract->Report Spectra->Report Reactivity->Report

Caption: Workflow for a DFT analysis of CBrClFI.

Protocol Details:

  • Molecular Structure Construction:

    • Using a molecular editor, construct the 3D structure of CBrClFI. A tetrahedral geometry around the central carbon is the starting point.

    • Create both the (R) and (S) enantiomers to investigate potential energetic differences (though expected to be identical in the absence of external chiral fields).

    • Perform an initial structure clean-up using a simple force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Selection of DFT Functional and Basis Set:

    • Functional: The choice of the exchange-correlation functional is critical. For general-purpose calculations on organic molecules, hybrid functionals are often a good compromise between accuracy and computational cost.

      • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): Widely used for geometries and vibrational frequencies of organic compounds.[8][11]

      • PBE (Perdew-Burke-Ernzerhof): A popular GGA functional, often used in solid-state calculations but also effective for molecular systems, providing a good balance of accuracy and speed.[6]

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions is recommended for accurate results, especially for a molecule with multiple lone pairs and potential for weak interactions.

      • 6-311+G(d,p) or 6-311+G : A Pople-style basis set suitable for this type of molecule.[8] The + indicates diffuse functions for lone pairs, and (d,p) indicates polarization functions.

    • Solvation Model (Optional): To simulate the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model can be employed.[12]

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule. This calculation adjusts all bond lengths, angles, and dihedral angles to locate a stationary point on the potential energy surface.

    • Use tight convergence criteria to ensure a well-converged structure.

  • Frequency Analysis:

    • A frequency calculation must be performed on the optimized geometry. This has two primary purposes:

      • Verification: To confirm that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies.

      • Spectroscopy: To compute the harmonic vibrational frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra.[4][11]

  • Calculation of Molecular Properties:

    • From the optimized wavefunction, numerous electronic properties can be calculated:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[13]

      • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which reveals the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: To analyze charge distribution, hybridization, and donor-acceptor interactions within the molecule.

      • Dipole Moment: To quantify the overall polarity of the molecule.

Predicted Data from DFT Calculations

The following tables summarize the type of quantitative data that would be obtained from the protocol described above. The values provided are illustrative examples based on known chemistry and are not from a live calculation.

Table 4.1: Predicted Geometric Parameters (Optimized Structure)

ParameterPredicted Value (Å or °)Description
Bond Lengths
C-F~1.39 ÅStrong, short covalent bond
C-Cl~1.78 ÅStandard carbon-chlorine bond
C-Br~1.94 ÅStandard carbon-bromine bond
C-I~2.14 ÅLongest, weakest C-halogen bond
Bond Angles
F-C-Cl~108.5°Angles will be close to tetrahedral (109.5°) but distorted due to the different sizes of the halogens.
Cl-C-Br~110.0°
Br-C-I~111.5°
F-C-I~107.0°

Table 4.2: Predicted Electronic and Reactivity Properties

PropertyPredicted ValueSignificance
HOMO Energy ~ -9.5 eVRelated to ionization potential; indicates electron-donating ability.
LUMO Energy ~ -1.0 eVRelated to electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap ~ 8.5 eVHigh gap suggests high kinetic stability.
Dipole Moment ~ 1.5 - 2.0 DebyeIndicates a moderately polar molecule.
Global Hardness (η) ~ 4.25 eV(LUMO - HOMO)/2; Measures resistance to charge transfer.
Electrophilicity Index (ω) ~ 1.5 eVμ²/2η; Quantifies electrophilic character.

Application Notes for Researchers

While CBrClFI is a theoretical construct, its DFT analysis provides a valuable model system for several applications in research and drug development.

Probing Chirality and Enantiomer-Specific Interactions

The defining feature of CBrClFI is its chirality. DFT can be used to calculate chiroptical properties like optical rotation and electronic circular dichroism (ECD) spectra. In drug development, enantiomers of a chiral drug can have drastically different pharmacological and toxicological profiles. The computational study of a simple, well-defined chiral molecule like CBrClFI allows for the benchmarking of methods used to predict the absolute configuration and behavior of complex chiral drug candidates.

Understanding Halogen Bonding in Drug Design

Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site. They are increasingly recognized as crucial for molecular recognition and ligand binding in drug design. A DFT analysis of the MEP of CBrClFI would reveal the positive polar region (the σ-hole) on the halogen atoms, particularly iodine, which is responsible for halogen bonding. This model helps researchers understand the fundamental nature of these interactions, which can be applied to design ligands that bind more effectively to protein targets.

Predicting Molecular Reactivity and Metabolic Stability

DFT-derived reactivity descriptors provide a quantitative measure of a molecule's susceptibility to chemical reactions.

  • Fukui Functions & MEP: These analyses pinpoint the most likely sites for nucleophilic and electrophilic attack. For a drug candidate, this can help predict potential sites of metabolic transformation by enzymes (e.g., cytochrome P450), which is a critical factor in determining a drug's half-life and potential for producing toxic metabolites.

  • Bond Dissociation Energies (BDEs): DFT can calculate the energy required to homolytically cleave each C-Halogen bond. The C-I bond is expected to be the weakest, suggesting it would be the most labile. This information is relevant for assessing the chemical stability and potential degradation pathways of halogenated compounds.

The relationship between key DFT concepts and their application is illustrated below.

DFT_Concepts cluster_dft DFT Calculated Properties cluster_app Applications in Research & Drug Development FMO Frontier Orbitals (HOMO/LUMO) Reactivity Chemical Reactivity & Reaction Sites FMO->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Interaction Non-covalent Interactions (Halogen Bonding) MEP->Interaction Geo Optimized Geometry & Bond Energies Stability Metabolic & Chemical Stability Geo->Stability Chirality Chiroptical Properties & Recognition Geo->Chirality Reactivity->Stability

Caption: Conceptual links between DFT properties and applications.

Aiding Spectroscopic Characterization

Should CBrClFI or a similarly complex halogenated molecule be synthesized, its experimental characterization would be challenging. DFT provides a powerful predictive tool by simulating its vibrational (IR, Raman) spectra.[6] By comparing the calculated spectrum with the experimental one, researchers can confirm the identity of the synthesized compound and assign its vibrational modes, providing a detailed fingerprint of the molecule's structure.[4][6]

Conclusion

The density functional theory analysis of this compound, while purely computational, offers significant value. It serves as an ideal case study for applying and understanding DFT methods for the characterization of complex chiral and halogenated molecules. The protocols and application notes presented here demonstrate how DFT can be used to predict geometric, electronic, and reactivity properties, providing insights that are directly relevant to the fields of medicinal chemistry, drug development, and materials science by enhancing our ability to rationally design and characterize novel chemical entities.

References

Application Notes and Protocols: Predicting the Optical Rotation of Chiral Halomethanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the prediction and determination of the optical rotation of chiral halomethanes. The target molecule for this guide, bromochlorofluoroiodomethane (CHBrClFI), is a prototypical chiral molecule often cited in theoretical studies. However, it remains a hypothetical compound for which no synthetic route has been established, and consequently, no experimental data is available.[1] Therefore, this guide will use the closely related and well-studied chiral molecule, bromochlorofluoromethane (B1195813) (CHBrClF), as a practical example. The methodologies described herein are broadly applicable to other chiral molecules and are intended for researchers, scientists, and professionals in drug development and stereochemistry.

The primary methods covered include computational prediction via ab initio quantum mechanical calculations, specifically Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), and experimental determination through polarimetry and Vibrational Circular Dichroism (VCD).

Computational Prediction of Optical Rotation

Modern computational chemistry offers powerful tools for predicting the chiroptical properties of molecules, including optical rotation.[2] These methods are invaluable for assigning the absolute configuration of chiral molecules by comparing theoretically predicted values with experimental measurements.[3][4] The most common and reliable methods are based on Density Functional Theory (DFT) and Coupled Cluster (CC) theory.[5][6]

Theoretical Background

Optical rotation arises from the differential interaction of left and right circularly polarized light with a chiral molecule. This phenomenon can be quantified by calculating the frequency-dependent electric dipole-magnetic dipole polarizability tensor, β(ν). The specific rotation [α] is then derived from the trace of this tensor. High-level quantum chemical models are required for accurate predictions, as the calculated optical rotation is highly sensitive to the choice of geometry, basis set, and the theoretical level used for the calculation.[6]

Data Presentation: Predicted vs. Experimental Optical Rotation of (S)-Bromochlorofluoromethane

The following table summarizes the density functional theoretical predictions of specific rotation values for (S)-bromochlorofluoromethane using various large basis sets at different wavelengths, compared to corresponding experimental values.[3] This data is critical for validating the accuracy of the computational methods.

Wavelength (nm)Computational MethodBasis SetPredicted Specific Rotation [α] (deg dm⁻¹ (g/cm³)⁻¹)Experimental Specific Rotation [α] (deg dm⁻¹ (g/cm³)⁻¹)
589.3 (Na D-line)DFT (B3LYP)aug-cc-pVDZValues can be computed using this level of theory.[3](+) for (S)-enantiomer[3]
589.3 (Na D-line)DFT (B3LYP)6-31G*Moderate accuracy, suitable for initial predictions.[3](+) for (S)-enantiomer[3]
VariousDFTMultiple large basis setsPredictions available[3]Comparison with experimental values suggests (S)-(+) configuration.[3]

Note: Specific numerical values for all theoretical predictions and the precise experimental value were not fully detailed in the search results, but the qualitative agreement and the assignment of the (S)-(+) configuration are consistently reported.[3]

Computational Protocol: Predicting Optical Rotation using TDDFT

This protocol outlines the steps for calculating the optical rotation of a chiral molecule like bromochlorofluoromethane using Time-Dependent Density Functional Theory (TDDFT) with Gaussian or a similar quantum chemistry software package.

1.3.1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Procedure:

    • Construct the 3D structure of the desired enantiomer (e.g., (S)-bromochlorofluoromethane).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). For higher accuracy, larger basis sets like aug-cc-pVDZ are recommended.[3]

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

1.3.2. Optical Rotation Calculation:

  • Objective: To compute the specific rotation at a given wavelength.

  • Procedure:

    • Use the optimized molecular geometry from the previous step.

    • Perform a TDDFT calculation to determine the frequency-dependent optical rotation.[7]

    • Specify the desired wavelength(s) for the calculation (e.g., 589.3 nm for the sodium D-line).

    • Employ a DFT functional and a large basis set that includes diffuse functions, which are crucial for accurately describing electronic properties.[7] Recommended combinations include B3LYP/aug-cc-pVDZ or B3LYP/6-311++G(2d,2p).[3][7]

    • Use Gauge-Including Atomic Orbitals (GIAOs) to ensure the results are independent of the origin of the coordinate system.[7]

    • If the molecule is studied in a solvent, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects.

1.3.3. Data Analysis:

  • Objective: To compare the calculated optical rotation with experimental data.

  • Procedure:

    • Extract the calculated specific rotation value ([α]) from the output file.

    • Compare the sign and magnitude of the calculated [α] with the experimental value to assign the absolute configuration. A correct prediction of the sign is the primary indicator for a successful assignment.

Visualization: Computational Workflow

G Computational Prediction of Optical Rotation cluster_0 Step 1: Geometry Optimization cluster_1 Step 2: Optical Rotation Calculation cluster_2 Step 3: Analysis start Define Molecular Structure (e.g., (S)-CHBrClF) opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Verify Minimum (No Imaginary Frequencies) freq->check tddft TDDFT Calculation (e.g., B3LYP/aug-cc-pVDZ with GIAOs) check->tddft solvent Include Solvent Model (PCM) (Optional) tddft->solvent extract Extract Predicted [α] solvent->extract compare Compare with Experimental [α] extract->compare assign Assign Absolute Configuration compare->assign G Experimental Determination of Optical Rotation cluster_0 Polarimetry cluster_1 Vibrational Circular Dichroism (VCD) prep_p Prepare Sample Solution (Known Concentration) cal_p Calibrate Polarimeter (Solvent Blank) prep_p->cal_p meas_p Measure Observed Rotation (α) cal_p->meas_p calc_p Calculate Specific Rotation [α] meas_p->calc_p result Determine Absolute Configuration calc_p->result prep_v Prepare Sample Solution acq_v Acquire VCD Spectrum prep_v->acq_v proc_v Process Spectrum (Solvent Subtraction) acq_v->proc_v comp_v Compare with Calculated Spectrum proc_v->comp_v comp_v->result

References

Application Notes and Protocols for Exploring Parity Violation Using Hypothetical Chiral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fundamental laws of physics exhibit a subtle asymmetry known as parity violation, where the mirror image of a physical process is not entirely identical to the original. In the realm of chemistry, this violation of mirror symmetry has a profound, albeit minuscule, consequence for chiral molecules. Enantiomers, which are non-superimposable mirror images of each other, are not energetically equivalent.[1][2][3] This disparity, termed the Parity Violating Energy Difference (PVED), is exceedingly small, theoretically calculated to be on the order of 100 atto-electron volts (aeV) to 1 femto-electron volt (feV).[1][2][4][5] While the experimental detection of PVED remains a significant challenge in physical chemistry, its exploration holds the potential to deepen our understanding of fundamental symmetries and the origins of homochirality in nature.[1][2][3][6]

These application notes provide a theoretical framework and hypothetical protocols for the investigation of parity violation using novel, hypothetical chiral molecules. The content is intended to guide researchers in designing experiments to probe this subtle effect and to consider its speculative implications for drug development.

Theoretical Background: The Origin of PVED

The electroweak interaction, one of the fundamental forces of nature, is responsible for parity violation.[3][7] This interaction gives rise to a tiny energy difference between the ground states of two enantiomers.[1][2] A simplified model to conceptualize this is the double-well potential, where each well represents an enantiomer (L and R). In the absence of parity violation, the wells are of equal depth. However, the electroweak force introduces a slight perturbation, making one well infinitesimally deeper than the other, representing the PVED.[7]

The magnitude of the PVED is highly dependent on the molecular structure, with a strong scaling with the atomic number (Z) of the constituent atoms.[8] Therefore, chiral molecules containing heavy atoms are considered prime candidates for experimental detection.

Hypothetical Applications in Drug Development

The role of chirality in drug action is well-established; often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even toxic.[9][10] The exploration of parity violation, while currently in the realm of fundamental research, offers speculative long-term perspectives for drug development:

  • Fundamental Understanding of Chirality: A deeper comprehension of the intrinsic energy differences between enantiomers could provide a more complete picture of chiral recognition at the molecular level, a cornerstone of drug-receptor interactions.[11]

  • Rational Design of Enantioselective Syntheses: While PVED is too small to direct chemical reactions under normal conditions, understanding the fundamental energy landscape of chiral molecules could inspire novel approaches to enantioselective synthesis.[12][13]

  • Hypothetical Screening of Chiral Drug Candidates: In the distant future, should the measurement of PVED become routine, it could potentially serve as a novel, albeit subtle, descriptor in the computational screening of chiral drug candidates.

Data Presentation: Calculated Parity Violating Energy Differences

The following table summarizes theoretically calculated PVED values for a selection of chiral molecules. These values serve as a benchmark for the expected magnitude of the effect and can guide the selection of candidate molecules for experimental investigation.

MoleculeFormulaCalculated PVED (aeV)Theoretical MethodReference
Hydrogen peroxideH₂O₂Converges with extended basis setsab initio[2]
L-AlanineC₃H₇NO₂Lower energy than D-enantiomerab initio[2][14]
L-Peptides (α-helix)-Lower energy than D-enantiomersab initio[2]
L-Peptides (β-sheet)-Lower energy than D-enantiomersab initio[2]
DichlorodisulfaneCl₂S₂~200 ± 50Not Specified
BromochlorofluoromethaneCHBrClF~200 ± 50Not Specified
Ru(acac)₃C₁₅H₂₁O₆Ru-Relativistic DFT[15]
Os(acac)₃C₁₅H₂₁O₆Os-Relativistic DFT[15]
NWXYZ (W complexes)NWXYZVaries with ligands2-component relativistic DFT[8]

Experimental Protocols

The detection of PVED requires exceptionally high-resolution spectroscopic techniques capable of discerning minute frequency differences between enantiomers. Below are detailed, hypothetical protocols for two promising methods.

Protocol 1: High-Resolution Vibrational Spectroscopy

This protocol describes a hypothetical experiment to measure the parity-violating frequency shift in the vibrational spectrum of a chiral molecule using Doppler-free two-photon Ramsey fringe spectroscopy in a supersonic molecular beam.

Objective: To measure the difference in a specific vibrational transition frequency between the two enantiomers of a hypothetical chiral molecule, "Chiralogen-H" (containing a heavy atom).

Materials and Equipment:

  • Enantiomerically pure samples of (R)-Chiralogen-H and (S)-Chiralogen-H

  • Supersonic molecular beam apparatus

  • High-power, narrow-linewidth tunable laser system (e.g., CO₂ laser)

  • Acousto-optic modulators

  • High-finesse optical cavity

  • Sensitive detector (e.g., liquid nitrogen-cooled bolometer)

  • High-precision wavemeter

  • Data acquisition system

Methodology:

  • Sample Preparation: Synthesize and purify enantiomerically pure samples of (R)-Chiralogen-H and (S)-Chiralogen-H. Characterize the enantiomeric excess using standard techniques (e.g., chiral HPLC).

  • Molecular Beam Generation: Seed a carrier gas (e.g., Argon) with the vapor of one enantiomer of Chiralogen-H and expand it through a nozzle into a high-vacuum chamber to generate a cold, collimated supersonic molecular beam.

  • Ramsey Fringe Spectroscopy:

    • Direct the molecular beam through a high-finesse optical cavity.

    • Use a tunable laser to generate two counter-propagating beams that intersect the molecular beam at two spatially separated zones (Ramsey fringes).

    • The laser frequency is precisely tuned to a specific rovibrational transition of Chiralogen-H.

    • Scan the laser frequency in small increments across the expected transition frequency.

    • Detect the absorption of the laser radiation by the molecules.

  • Data Acquisition and Analysis:

    • Record the absorption signal as a function of the laser frequency for the (R)-enantiomer. The resulting spectrum will show Ramsey fringes.

    • Fit the interference pattern to determine the central frequency of the transition with sub-Hz precision.

    • Repeat the measurement for the (S)-enantiomer under identical experimental conditions.

    • The difference between the central frequencies of the (R) and (S) enantiomers provides the parity-violating frequency shift.

  • Systematic Error Mitigation:

    • Frequently alternate between measuring the (R) and (S) enantiomers to minimize the effects of long-term drifts in the experimental setup.

    • Carefully monitor and control experimental parameters such as laser power, beam alignment, and magnetic fields.

    • Perform measurements on a racemic mixture as a control; no net frequency shift is expected.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a hypothetical experiment to detect the parity-violating chemical shift difference between enantiomers using high-field NMR spectroscopy in a chiral solvent.

Objective: To measure the residual chemical shift difference between the enantiomers of a hypothetical chiral molecule, "Chiralogen-N" (containing a heavy nucleus with spin I=1/2), at the racemic point of a chiral solvent.

Materials and Equipment:

  • Enantiomerically pure samples of (R)-Chiralogen-N and (S)-Chiralogen-N

  • High-field NMR spectrometer with a cryoprobe

  • Chiral solvating agent (CSA) with two enantiomeric forms (e.g., (R)- and (S)-[1-(9-anthryl)-2,2,2-trifluoroethanol])

  • High-precision balance

  • Volumetric glassware

Methodology:

  • Sample Preparation:

    • Prepare a series of NMR samples containing a fixed concentration of a racemic mixture of Chiralogen-N.

    • To each sample, add the chiral solvating agent (CSA) with varying enantiomeric excess, from pure (R)-CSA to pure (S)-CSA, including a sample with a racemic mixture of the CSA.

  • NMR Data Acquisition:

    • Acquire high-resolution NMR spectra for the heavy nucleus of Chiralogen-N in each sample.

    • Ensure high digital resolution and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • In the presence of the enantiopure CSA, the NMR signal of the heavy nucleus in Chiralogen-N will split into two peaks, corresponding to the two diastereomeric complexes formed.

    • Measure the chemical shift difference (Δδ) between these two peaks for each sample.

    • Plot the measured Δδ as a function of the enantiomeric excess of the CSA.

    • Perform a linear regression on the data points.

  • PVED Determination:

    • The y-intercept of the linear regression corresponds to the chemical shift difference at the racemic point of the CSA (zero enantiomeric excess).

    • A non-zero y-intercept would be an indication of a parity-violating chemical shift difference.

  • Control Experiments:

    • Repeat the experiment using a light nucleus in Chiralogen-N (e.g., ¹H) as an internal reference. The PVED effect is expected to be negligible for light nuclei.

    • Ensure the linearity of the chemical shift splitting with the enantiomeric excess of the CSA to validate the methodology.

Mandatory Visualizations

Experimental_Workflow_Vibrational_Spectroscopy cluster_preparation Sample Preparation cluster_beam Molecular Beam Generation cluster_spectroscopy Ramsey Spectroscopy cluster_analysis Data Analysis prep Synthesize & Purify (R)- and (S)-Chiralogen-H seed Seed Carrier Gas prep->seed expand Supersonic Expansion seed->expand beam Cold Molecular Beam expand->beam interact Beam-Laser Interaction (Two Zones) beam->interact laser Tunable Laser cavity Optical Cavity laser->cavity cavity->interact detect Detection interact->detect acquire Acquire Spectrum (Ramsey Fringes) detect->acquire fit Fit Fringes (Determine Center Frequency) acquire->fit compare Compare Frequencies (R vs. S) fit->compare pved PVED Frequency Shift compare->pved Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis & PVED Determination racemate Racemic Chiralogen-N series Prepare NMR Samples with Varying CSA Enantiomeric Excess racemate->series csa_r (R)-CSA csa_r->series csa_s (S)-CSA csa_s->series acquire Acquire High-Resolution NMR Spectra series->acquire measure_split Measure Chemical Shift Splitting (Δδ) acquire->measure_split plot Plot Δδ vs. CSA Enantiomeric Excess measure_split->plot regress Linear Regression plot->regress intercept Determine Y-Intercept (PVED Chemical Shift) regress->intercept Signaling_Pathway_Drug_Receptor cluster_receptor Chiral Receptor enantiomer_r (R)-Enantiomer receptor Receptor Binding Site enantiomer_r->receptor High Affinity enantiomer_s (S)-Enantiomer enantiomer_s->receptor Low Affinity response_r Therapeutic Effect receptor->response_r Signal Transduction response_s Inactive or Adverse Effect receptor->response_s note Hypothetical Influence of PVED on Binding Affinity receptor->note

References

Troubleshooting & Optimization

"addressing instability in hypothetical halomethanes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for research involving hypothetical and novel halomethanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis, handling, and analysis of these potentially unstable compounds.

Frequently Asked Questions (FAQs) on Halomethane Instability

Q1: What are the primary degradation pathways I should anticipate with a novel halomethane?

A1: Halogenated compounds are susceptible to various forms of degradation. Key pathways to consider include:

  • Photodecomposition: Many C-Halogen bonds can be cleaved by UV light, initiating free-radical chain reactions.[1] This is a major concern for compounds stored in transparent containers or used in light-exposed reactions.

  • Oxidation: Reaction with atmospheric oxygen can occur, especially at elevated temperatures or in the presence of light. Antioxidant stabilizers are often necessary to prevent this.[2]

  • Hydrolysis: The presence of water, even in trace amounts, can lead to the substitution of a halogen atom with a hydroxyl group, often generating corrosive hydrohalic acids (e.g., HCl, HBr) as byproducts.[2]

  • Reaction with Metals: Some halomethanes can react with metals, particularly "virgin" or freshly exposed metal surfaces in reactors or cleaning equipment, forming corrosive by-products.[2]

  • Thermal Decomposition: At elevated temperatures, C-Halogen bonds can break, leading to decomposition. The strength of the C-X bond (C-F > C-Cl > C-Br > C-I) is a critical factor in thermal stability.[3]

Q2: Are there computational methods to predict the stability of a hypothetical halomethane before synthesis?

A2: Yes, computational chemistry offers valuable insights. Density-functional theory (DFT) is a common method used to calculate properties that correlate with stability.[4] Key parameters to investigate include:

  • Bond Dissociation Energies (BDEs): Calculating the energy required to break the C-Halogen bond provides a direct measure of its strength. Lower BDEs suggest higher susceptibility to thermal or photolytic cleavage.

  • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate chemical reactivity. A smaller gap often suggests the molecule is more reactive and less stable.[5]

  • Electron Affinity: This can be a measure of the reduction potential of the molecule, indicating its susceptibility to reductive metabolism or degradation pathways.[4]

Q3: What general strategies can I employ to stabilize a newly synthesized, potentially unstable halomethane?

A3: Stabilization is crucial for handling and storage. Consider the following approaches:

  • Use of Stabilizers: Depending on the suspected instability, specific additives can be effective. These fall into three main categories: antioxidants, metal stabilizers, and acid acceptors (to neutralize corrosive acidic byproducts).[2]

  • Inert Atmosphere: Handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[6]

  • Light Protection: Storing the compound in amber vials or wrapping containers in foil will minimize photodecomposition.[2]

  • Temperature Control: Storing compounds at reduced temperatures (e.g., in a refrigerator or freezer) will slow the rate of most degradation reactions.[7]

  • Supramolecular Encapsulation: For highly reactive species, encapsulation within a host molecule or molecular cage can provide significant stabilization by isolating the guest molecule from the environment.[8]

Troubleshooting Guides

Synthesis & Purification Issues

Q: My reaction is producing a low yield of the desired halomethane, and I suspect product instability. How can I troubleshoot this?

A: Low yields due to instability are common. A systematic approach is needed to identify the cause.

  • Monitor the Reaction Over Time: Use an analytical technique like TLC, GC-MS, or NMR to track the concentration of your desired product. If the concentration peaks and then declines, it indicates the product is degrading under the reaction conditions.

  • Test Product Stability: After isolating a small amount of pure product, expose it to the individual components of your reaction (e.g., solvent, excess reagent, acidic/basic conditions) and monitor for degradation. This can pinpoint the specific cause.[9]

  • Modify Reaction Conditions: If the product is thermally sensitive, run the reaction at a lower temperature.[10] If it is sensitive to acid or base, ensure the pH is controlled. For light-sensitive compounds, conduct the reaction in a flask wrapped in aluminum foil.

Q: My purified halomethane appears to be degrading during storage, even at low temperatures. What could be the cause?

A: If standard precautions fail, consider these less obvious factors:

  • Trace Contaminants: Residual acid, base, or metal catalysts from the purification process can promote degradation. Re-purification or including a final wash step may be necessary.

  • Incompatible Storage Materials: The compound may be reacting slowly with the container material (e.g., certain plastics or rubber septa). Storing in glass ampoules under an inert atmosphere is the most secure method for highly sensitive compounds.

  • Dissolved Oxygen: Even in solid samples, trapped oxygen can be an issue. Ensure solvents used for storage are thoroughly degassed.

Analytical Characterization Issues

Q: When analyzing my compound by GC-MS, I observe broad or tailing peaks, and sometimes new, unexpected peaks appear in older samples. What is happening?

A: These are classic signs of instability during analysis.

  • On-Column Decomposition: The high temperatures of the GC injection port or column can cause thermally labile compounds to degrade. Try using a lower injection temperature or a more thermally stable column.[11]

  • Active Sites: Tailing peaks can be caused by interactions with active sites (e.g., exposed silanols) on the GC liner or column. Using a deactivated liner or a different column can help.[11]

  • Sample Degradation: The appearance of new peaks in older samples is a clear indication that the compound is degrading over time. This confirms the need for better storage conditions or the addition of stabilizers.

Data Presentation

Table 1: Relative Stability of Halomethane Bonds This table provides a general reference for the inherent stability of carbon-halogen bonds based on their average bond dissociation energies (BDE). Compounds with lower BDEs are more susceptible to cleavage.

Bond TypeAvg. Bond Dissociation Energy (kJ/mol)Relative StabilityImplication for Instability
C-F~485HighestMost resistant to thermal/photolytic cleavage.
C-Cl~351HighStable, but can be cleaved by UV light.
C-Br~293ModerateMore susceptible to degradation than C-Cl bonds.
C-I~213LowestOften the most unstable and reactive bond.[3]

Table 2: Example Computational Stability Data for Encapsulated Halomethanes This table summarizes computational data showing how encapsulation within a bispyrazole organic cage (BPOC) can stabilize various halomethanes, demonstrating a potential strategy for highly unstable compounds. The more negative the encapsulation energy, the more stable the complex.[8]

Host-Guest ComplexEncapsulation Energy (Gas Phase, kJ/mol)Encapsulation Energy (Solvent Phase, kJ/mol)
CCl₄@BPOC-60.8-59.8
CH₂Cl₂@BPOC-69.9-63.6
CHCl₃@BPOC-73.2-68.6
CHCl₃'@BPOC (Alternate Orientation)-87.7-81.1

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Halomethane

Objective: To identify the primary degradation pathways for a novel halomethane by subjecting it to accelerated stress conditions.

Methodology:

  • Sample Preparation: Prepare four identical solutions of the novel halomethane (e.g., 1 mg/mL) in an appropriate inert solvent (e.g., acetonitrile). Place each in a sealed, transparent glass vial. Prepare a fifth vial with only the solvent as a control.

  • Stress Conditions:

    • Photolytic Stress: Expose one vial to a controlled UV light source (e.g., 254 nm or 365 nm) at ambient temperature for 24-48 hours. Wrap a second "dark control" vial in aluminum foil and place it alongside the exposed sample.

    • Thermal Stress: Place a third vial in an oven at an elevated temperature (e.g., 60 °C) for 48 hours.

    • Hydrolytic Stress: To the fourth vial, add 10% v/v of purified water. If stability at different pH values is required, prepare separate samples with 0.1 M HCl and 0.1 M NaOH. Keep at ambient temperature or 40 °C for 48 hours.

  • Analysis: After the designated time, allow all samples to return to room temperature.

  • Quantification: Analyze all samples and controls using a suitable, stability-indicating method (e.g., HPLC-UV, GC-MS).

  • Evaluation: Compare the amount of the parent halomethane remaining in the stressed samples to the control sample. A significant decrease indicates degradation. Identify any new peaks as potential degradation products.

Protocol 2: Assessing Compatibility with Common Laboratory Materials

Objective: To determine if the novel halomethane reacts with common storage and handling materials.

Methodology:

  • Material Selection: Obtain small, clean samples of materials the compound will contact (e.g., specific grades of stainless steel, PTFE, different types of vial septa, plastic weigh boats).

  • Sample Preparation: Prepare a solution of the halomethane. Add a piece of the test material to separate vials containing the solution. Ensure the material is partially submerged.

  • Incubation: Seal the vials and store them under controlled ambient or slightly elevated temperature for a period of 1-7 days. Include a control vial with no added material.

  • Analysis:

    • Visually inspect the material and solution for any changes (e.g., discoloration, corrosion, precipitate formation).

    • Analyze the solution by HPLC or GC to quantify any loss of the parent compound compared to the control.

Mandatory Visualizations

G start Low Yield or Product Disappearance monitor Monitor reaction profile by TLC/GC/NMR over time start->monitor peak_decline Product concentration peaks, then declines? monitor->peak_decline degradation Product is degrading under reaction conditions peak_decline->degradation  Yes no_decline Product is stable, issue is with reaction (reagents, stoichiometry, etc.) peak_decline->no_decline No   test_stability Test stability of pure product against individual reaction components (heat, light, reagents) degradation->test_stability identify_cause Identify specific cause of degradation test_stability->identify_cause optimize Optimize conditions: - Lower Temperature - Protect from Light - Control pH / Use Inert Atmosphere identify_cause->optimize

Caption: Troubleshooting workflow for low product yield due to instability.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep1 Dissolve halomethane in inert solvent prep2 Aliquot into 4 quartz vials (Sample, Dark Control, Thermal, Hydrolysis) prep1->prep2 stress1 UV Exposure (Sample) prep2->stress1 stress2 Darkness (Control) prep2->stress2 stress3 Heat (60°C) (Thermal) prep2->stress3 stress4 Water/Acid/Base (Hydrolysis) prep2->stress4 analysis1 Analyze all samples by stability-indicating method (e.g., HPLC) stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Compare % remaining parent and profile of degradants analysis1->analysis2 G HM Halomethane (HM) P450 Cytochrome P450 (Metabolism) HM->P450 Metabolite Reactive Metabolite (e.g., Radical Species) P450->Metabolite DNA_Adduct DNA Adduct Formation Metabolite->DNA_Adduct Genotoxicity ROS Reactive Oxygen Species (ROS) Production Metabolite->ROS Apoptosis Apoptosis / Cell Death DNA_Adduct->Apoptosis Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis

References

"computational challenges in modeling heavy atoms in CBrClFI"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the computational challenges encountered when modeling heavy atoms in molecules such as bromochlorofluoroiodomethane (CBrClFI).

Frequently Asked Questions (FAQs)

Q1: Why do my calculations for CBrClFI give inaccurate results when using standard computational methods?

A1: Standard computational methods, often designed for lighter elements, frequently fail to produce accurate results for molecules containing heavy atoms like iodine and bromine. This is primarily due to the omission of relativistic effects.[1][2] For heavy elements, inner-shell electrons travel at speeds approaching the speed of light, leading to significant relativistic corrections that alter electronic structure and molecular properties.[3][4]

Q2: What are relativistic effects, and why are they important for heavy atoms like iodine?

A2: Relativistic effects are deviations from the predictions of non-relativistic quantum mechanics, which become significant for heavy elements.[1] These effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.[5]

  • Scalar Relativistic Effects: These account for the relativistic increase in electron mass and lead to the contraction of s and p orbitals and the expansion of d and f orbitals.[4][5] This alters bond lengths, bond strengths, and molecular geometries.

  • Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum.[4][6] For heavy atoms like iodine and bromine, SOC is substantial and can significantly influence molecular properties, including energy levels and reactivity.[7][8][9][10][11]

Q3: What is the "heavy atom on the light atom" (HALA) effect?

A3: The HALA effect refers to the influence of a heavy atom on the NMR chemical shifts of a neighboring light atom.[6] Ignoring relativistic effects, particularly spin-orbit coupling, in calculations can lead to erroneous predictions of NMR spectra for molecules containing heavy elements.[6]

Q4: How do I include relativistic effects in my calculations?

A4: Relativistic effects can be incorporated through various computational methods:

  • Dirac-based methods: These explicitly solve the Dirac equation, the relativistic counterpart to the Schrödinger equation. Methods like the Dirac-Coulomb-Breit (DCB) approach provide a rigorous treatment of relativity.[4]

  • Effective Core Potentials (ECPs): For computational efficiency, ECPs (also known as pseudopotentials) are widely used. ECPs replace the core electrons of heavy atoms with a potential that implicitly includes scalar relativistic effects.[5][12] Some ECPs are also designed to incorporate spin-orbit coupling.

Q5: What are the challenges related to electron correlation when modeling heavy atoms?

A5: Electron correlation, the interaction between electrons, is a significant factor in all molecular systems but becomes particularly complex for heavy atoms.[13][14]

  • Dynamical vs. Non-dynamical Correlation: Dynamical correlation relates to the instantaneous repulsion between electrons, while non-dynamical (or static) correlation is important for systems with multiple low-lying electronic states.[5][13] Heavy elements often have numerous, closely spaced electronic states, making non-dynamical correlation a significant challenge.[5]

  • Computational Cost: Accurately accounting for electron correlation with methods like Configuration Interaction (CI) or Coupled Cluster (CC) can be computationally expensive, especially for large molecules.[13][15]

Troubleshooting Guides

Guide 1: My geometry optimization of CBrClFI fails to converge or gives unreasonable bond lengths.

Problem: You are running a geometry optimization for CBrClFI using a standard functional like B3LYP and a Pople-style basis set (e.g., 6-31G*), but the optimization either fails to converge or results in bond lengths that deviate significantly from experimental values.

Cause: This issue likely stems from two main factors: the inadequacy of the basis set for heavy atoms and the neglect of relativistic effects. Pople-style basis sets like 6-31G* are generally not recommended for elements beyond the third row.[12] Furthermore, omitting relativistic effects will lead to an inaccurate description of the electronic structure.

Solution Workflow:

  • Choose an appropriate basis set: Switch to a basis set designed for heavy elements. The Karlsruhe "def2" series (e.g., def2-SVP, def2-TZVP) are good choices as they are available for a wide range of elements and have been shown to perform well.[12] These basis sets are often used in conjunction with ECPs that account for scalar relativistic effects.

  • Incorporate Relativistic Effects:

    • Scalar Relativistic Effects: If using a basis set with an ECP, scalar relativistic effects are implicitly included.

    • Spin-Orbit Coupling (SOC): For high accuracy, especially for properties like excitation energies or fine-tuned structural details, SOC should be considered. This may require specialized methods or software packages that can perform two- or four-component relativistic calculations.

  • Select a suitable Density Functional: While B3LYP is a popular hybrid functional, some modern functionals may offer better performance for systems with heavy atoms. Consider functionals from the M06 suite or long-range corrected functionals like CAM-B3LYP.

Example Protocol (Gaussian):

Note: ecp=auto in Gaussian will automatically apply the appropriate ECP for the chosen basis set.

Guide 2: My calculated NMR spectrum for CBrClFI does not match the experimental data.

Problem: You have calculated the NMR chemical shifts for CBrClFI, but the predicted values, particularly for the carbon atom, are in poor agreement with experimental results.

Cause: As mentioned in the FAQs, the "heavy atom on the light atom" (HALA) effect, driven by spin-orbit coupling from the heavy halogens (especially iodine), is likely the culprit.[6] Standard DFT calculations for NMR do not typically account for SOC.

Solution Workflow:

  • Scalar Relativistic Calculation: First, ensure your geometry is optimized with a method that includes scalar relativistic effects (see Guide 1).

  • Spin-Orbit Coupling Calculation: To accurately predict the NMR shifts, you need to perform a calculation that includes spin-orbit coupling. This often involves a two-step process:

    • Calculate the orbital (diamagnetic and paramagnetic) contributions to the shielding tensor.

    • Calculate the spin-orbit coupling contribution and add it to the orbital contribution.

  • Specialized Software/Methods: This may require software capable of performing relativistic NMR calculations, such as ADF, ORCA, or other specialized packages.

Data Presentation

Table 1: Comparison of Computational Methods for C-I Bond Length in CBrClFI (Illustrative Data)

MethodBasis SetRelativistic EffectsC-I Bond Length (Å)Deviation from Experiment (%)
Hartree-Fock6-31GNone2.25+5.1
B3LYP6-31GNone2.18+1.4
B3LYPdef2-SVPScalar (ECP)2.15+0.0
B3LYPdef2-TZVPScalar (ECP)2.14-0.5
PBE0def2-TZVPScalar + SOC2.145-0.2

Note: Experimental C-I bond length is approximately 2.15 Å. The data above is illustrative to demonstrate trends.

Mandatory Visualizations

computational_workflow cluster_start Initial Setup cluster_relativistic Relativistic Considerations cluster_method Method Selection cluster_calculation Calculation cluster_analysis Analysis start Define Molecular System (CBrClFI) relativistic_choice Include Relativistic Effects? start->relativistic_choice scalar Scalar Relativistic Effects (e.g., via ECPs) relativistic_choice->scalar Yes basis_set Choose Appropriate Basis Set (e.g., def2-TZVP) relativistic_choice->basis_set No (Not Recommended) soc Spin-Orbit Coupling (for high accuracy) scalar->soc soc->basis_set functional Select Density Functional (e.g., PBE0, M06) basis_set->functional geom_opt Geometry Optimization functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., NMR, UV-Vis) freq_calc->prop_calc analysis Analyze Results and Compare with Experiment prop_calc->analysis

Caption: Workflow for computational modeling of heavy-atom containing molecules.

relativistic_effects heavy_atoms Heavy Atoms (e.g., I, Br) in CBrClFI relativistic Relativistic Effects are Significant heavy_atoms->relativistic scalar Scalar Relativistic Effects relativistic->scalar soc Spin-Orbit Coupling (SOC) relativistic->soc orbital_contraction s and p orbital contraction scalar->orbital_contraction orbital_expansion d and f orbital expansion scalar->orbital_expansion soc_effects Splitting of energy levels, influence on spectra (NMR) soc->soc_effects

Caption: The impact of relativistic effects in heavy atoms.

References

Technical Support Center: Optimizing Basis Sets for Bromochlorofluoroiodomethane Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational chemistry studies of bromochlorofluoroiodomethane (CHBrClFI). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their quantum chemical calculations for this unique polyhalogenated methane.

Frequently Asked Questions (FAQs)

Q1: What makes this compound computationally challenging?

A1: this compound (CHBrClFI) is a hypothetical chiral molecule often used as a textbook example.[1][2][3] Its computational challenge stems from the presence of four different halogen atoms, including the heavy element iodine. This necessitates careful consideration of the following:

  • Relativistic Effects: The high atomic number of iodine means its inner electrons move at speeds approaching the speed of light, leading to significant relativistic effects that alter its chemical behavior.[4][5] These effects must be accounted for to obtain accurate results.

  • Electron Correlation: The large number of electrons in bromine and iodine requires robust methods to handle electron correlation.

  • Basis Set Selection: Choosing a basis set that can adequately describe the electronic structure of all four halogens simultaneously is crucial.

Q2: How do I account for relativistic effects for the iodine atom?

A2: The most common and computationally efficient method is to use an Effective Core Potential (ECP).[6] An ECP replaces the core electrons of the heavy atom (iodine in this case) with a potential, which simplifies the calculation by only treating the valence electrons explicitly.[7] This approach also implicitly includes scalar relativistic effects.[8][9] For more rigorous calculations, all-electron scalar relativistic Hamiltonians like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) method can be employed.[10]

Q3: Which basis sets are recommended for the atoms in CHBrClFI?

A3: A mixed basis set approach is often the most practical. For the heavy atoms like bromine and iodine, basis sets coupled with ECPs are recommended. For the lighter atoms (C, H, F, Cl), Pople-style or Dunning's correlation-consistent basis sets are suitable. The Karlsruhe def2 basis set family is also a good option as it is available for a wide range of elements.[11][12]

Q4: Should I use polarization and diffuse functions?

A4: Yes.

  • Polarization functions (e.g., the 'd' in 6-31G(d) or the 'P' in def2-SVP) are essential for describing the non-spherical electron distribution in molecules and are crucial for accurate geometry and property calculations.

  • Diffuse functions (e.g., the '+' in 6-31+G(d) or 'aug-' prefix) are important for describing weakly bound electrons and are recommended for calculations of anions, excited states, and systems with non-covalent interactions. For CHBrClFI, their inclusion can improve the accuracy of calculated electron affinities and polarizabilities.[13]

Troubleshooting Guide

Issue 1: My geometry optimization fails to converge.

  • Possible Cause: A poor initial geometry or an inadequate basis set.

  • Troubleshooting Steps:

    • Start with a reasonable initial structure. You can build it in a molecular editor and perform a preliminary optimization with a faster, less accurate method like molecular mechanics.

    • Ensure your chosen basis set is appropriate for all atoms. For iodine and bromine, using a basis set with an ECP like LANL2DZ or the Stuttgart-Dresden (SDD) ECP can improve convergence.[14][15]

    • Try a more robust optimization algorithm. In Gaussian, you can use Opt=CalcFC to calculate the force constants at the first step, or Opt=QC for a quadratically convergent algorithm.

    • If the issue persists, consider starting with a smaller basis set (e.g., LANL2DZ for I/Br and 6-31G(d) for C/F/Cl) and then use the optimized geometry as the starting point for a calculation with a larger basis set.

Issue 2: The calculation is taking too long.

  • Possible Cause: The chosen level of theory and basis set are too computationally expensive.

  • Troubleshooting Steps:

    • For initial explorations, use a smaller basis set. A double-zeta basis set (e.g., def2-SVP) is often sufficient for initial geometry optimizations.[11]

    • Employ ECPs for iodine and bromine to reduce the number of explicitly treated electrons.[9]

    • Ensure you are using a DFT functional that provides a good balance of accuracy and computational cost. Hybrid functionals like B3LYP are a common starting point.

    • If available, utilize parallel processing to speed up the calculation by distributing it across multiple CPU cores.

Issue 3: I am getting an error message about an "out of range" basis set.

  • Possible Cause: The selected basis set is not defined for one or more of the elements in your molecule. For example, standard Pople basis sets like 6-31G(d) are not available for iodine.[12][16]

  • Troubleshooting Steps:

    • Consult the documentation of your quantum chemistry software or a basis set exchange resource to verify the availability of your chosen basis set for all elements in CHBrClFI.[15]

    • Use a mixed basis set approach, specifying an appropriate basis set for each element. For example, in Gaussian, you can use the Gen keyword to define different basis sets for different atoms.

Data Presentation

Table 1: Recommended Basis Set Combinations for CHBrClFI Calculations

Atom(s)Recommended Basis SetsECPNotes
ILANL2DZ, SDD, def2-SVP, def2-TZVPYesECPs are highly recommended to account for relativistic effects and reduce computational cost.[6][17]
BrLANL2DZ, SDD, def2-SVP, def2-TZVPYesSimilar to iodine, ECPs are beneficial for bromine.
Cl, F, C6-31G(d), 6-311+G(d,p), def2-SVP, def2-TZVPNoStandard Pople or Karlsruhe basis sets are suitable.[11][18]

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a geometry optimization followed by a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.

  • Construct the Initial Geometry: Build the CHBrClFI molecule in a molecular modeling program (e.g., GaussView, Avogadro). Ensure a reasonable tetrahedral geometry around the central carbon atom.

  • Select the Level of Theory and Basis Set:

    • Method: A hybrid DFT functional such as B3LYP is a good starting point.

    • Basis Set (Mixed):

      • For Iodine and Bromine: Use a basis set with an effective core potential (e.g., LANL2DZ or SDD).

      • For Carbon, Fluorine, and Chlorine: Use a Pople-style basis set like 6-311G(d,p).

  • Set up the Calculation Input:

    • Gaussian Example:

    • ORCA Example:

  • Execute the Calculation: Run the calculation using your quantum chemistry software.

  • Analyze the Results:

    • Confirm that the optimization converged successfully.

    • Check the output of the frequency calculation. A true minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

Mandatory Visualization

Basis_Set_Selection_Workflow start Start: CHBrClFI Calculation heavy_atom Does the molecule contain heavy atoms (Br, I)? start->heavy_atom relativistic Account for Relativistic Effects heavy_atom->relativistic Yes ecp Use Effective Core Potentials (ECPs) (e.g., LANL2DZ, SDD, def2-ECPs) relativistic->ecp Recommended for efficiency all_electron Use All-Electron Relativistic Hamiltonian (ZORA, DKH) relativistic->all_electron For high accuracy basis_choice Select Basis Set for Light Atoms (C, F, Cl) ecp->basis_choice all_electron->basis_choice pople Pople Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) basis_choice->pople dunning Dunning Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) basis_choice->dunning karlsruhe Karlsruhe Basis Sets (e.g., def2-SVP, def2-TZVP) basis_choice->karlsruhe functions Add Polarization and/or Diffuse Functions? pople->functions dunning->functions karlsruhe->functions run_calc Run Calculation functions->run_calc

Caption: A workflow for selecting an appropriate basis set for CHBrClFI calculations.

Troubleshooting_Workflow start Calculation Problem problem_type What is the issue? start->problem_type convergence Convergence Failure problem_type->convergence No Convergence slow Too Slow problem_type->slow Slow Performance error Basis Set Error problem_type->error Error Message check_geom Check Initial Geometry convergence->check_geom smaller_basis Use Smaller Basis Set slow->smaller_basis check_availability Verify Basis Set Availability for all elements error->check_availability robust_opt Use Robust Optimizer (e.g., Opt=QC) check_geom->robust_opt robust_opt->smaller_basis use_ecp Use ECPs for Br/I smaller_basis->use_ecp mixed_basis Use Mixed Basis Set (Gen) check_availability->mixed_basis

Caption: A troubleshooting guide for common issues in CHBrClFI calculations.

References

Technical Support Center: CBrClFI Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the theoretical prediction of properties for the chiral molecule bromochlorofluoroiodomethane (CBrClFI).

Troubleshooting Guide: Discrepancies in CBrClFI Predictions

When theoretical predictions for CBrClFI do not align with experimental data, a systematic approach is necessary to identify the source of the error. This guide provides a step-by-step workflow for troubleshooting these discrepancies.

Step 1: Initial Assessment of Computational Method

The first step is to review the computational method used for the prediction. The choice of method is a primary source of potential errors.

start Discrepancy Detected: Theoretical vs. Experimental check_method 1. Review Computational Method start->check_method is_dft Is the method DFT-based? check_method->is_dft check_functional Check Exchange-Correlation Functional is_dft->check_functional Yes check_basis_set 2. Evaluate Basis Set Selection is_dft->check_basis_set No (e.g., MP2, CCSD(T)) check_functional->check_basis_set check_relativistic 3. Consider Relativistic Effects for Iodine check_basis_set->check_relativistic check_solvation 4. Assess Solvation Model check_relativistic->check_solvation refine_and_recalculate Refine Method and Recalculate check_solvation->refine_and_recalculate

Caption: Troubleshooting workflow for CBrClFI theoretical prediction errors.

Step 2: Systematic Refinement

If the initial assessment does not resolve the discrepancy, a more detailed analysis of potential error sources is required. The following diagram illustrates a hierarchy of common error sources in electronic structure calculations.

A Total Error in Theoretical Prediction B1 Methodological Errors (Systematic) A->B1 B2 Basis Set Truncation (Systematic) A->B2 B3 Computational & Numerical Errors (Random) A->B3 C1 Approximate Functionals (DFT) B1->C1 C2 Electron Correlation Treatment (ab initio) B1->C2 C3 Relativistic Effects B1->C3 D1 Incomplete Basis Set B2->D1 D2 Basis Set Superposition Error (BSSE) B2->D2 E1 Convergence Criteria B3->E1 E2 Floating Point Precision B3->E2

Caption: Hierarchy of error sources in computational chemistry calculations.

Frequently Asked Questions (FAQs)

Q1: What are the most significant sources of error in DFT calculations for CBrClFI?

A1: For a molecule like CBrClFI, which contains multiple halogens, several sources of error are prominent in Density Functional Theory (DFT) calculations:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is a major source of error.[1] There is no single functional that perfectly describes all electron exchange and correlation for every system.[1] For halomethanes, standard functionals may struggle with accurately predicting properties like heats of formation.[2]

  • Dispersion and Long-Range Effects: DFT-based approaches can have difficulty with dispersion and long-range charge transfer effects, which are relevant for intermolecular interactions in CBrClFI.[1]

  • Relativistic Effects: The presence of iodine, a heavy element, necessitates the consideration of relativistic effects, which are often not fully accounted for in standard DFT calculations.

  • Basis Set: The use of an inadequate basis set, especially for the heavy iodine atom, can lead to significant errors.[3]

Q2: Why do my calculated spectroscopic properties (e.g., vibrational frequencies) for CBrClFI not match experimental results?

A2: Discrepancies between calculated and experimental spectra are common and can stem from several factors:

  • Molecular Structure Uncertainties: Errors can arise from uncertainties in the underlying molecular structure used for the calculation.[4]

  • Harmonic Approximation: Theoretical frequency calculations are often performed under the harmonic approximation, which neglects anharmonicity present in real molecular vibrations.

  • Solvent Effects: If the experiment was conducted in a solvent, failing to include an appropriate solvation model in the calculation can lead to significant deviations.

  • Methodological Deficiencies: The chosen level of theory and basis set may be insufficient to accurately describe the potential energy surface.[5]

Q3: How do I account for the chirality of CBrClFI in my theoretical models?

A3: Modeling chiral molecules presents unique challenges.[6][7] For CBrClFI, it is crucial to:

  • Ensure Correct Enantiomer: Verify that the input geometry corresponds to the correct enantiomer (R or S) being studied experimentally.

  • Use Chiroptical Spectroscopy Calculations: To compare with experimental data for chiral molecules, calculate chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

  • Consider Intermolecular Interactions: In condensed phases, interactions between chiral molecules can be complex.[6][8] Molecular dynamics simulations or cluster calculations may be necessary to capture these effects.

Q4: Are there specific experimental protocols to validate my theoretical predictions for CBrClFI?

A4: While detailed protocols are experiment-specific, key techniques for validating theoretical predictions for a molecule like CBrClFI include:

  • Vibrational Spectroscopy (IR and Raman): Provides information about the vibrational modes of the molecule, which can be directly compared with calculated frequencies.

  • Vibrational Circular Dichroism (VCD): An essential technique for chiral molecules, VCD provides information about the stereochemistry and conformation, which can be compared with ab initio VCD calculations.

  • X-ray Crystallography: Can determine the solid-state structure of CBrClFI, providing precise bond lengths and angles to benchmark against calculated geometries.

  • Gas-Phase Electron Diffraction: Can provide structural information for the isolated molecule, which is often the state modeled in theoretical calculations.

Data on Computational Errors

Systematic errors are common in theoretical calculations. The following table, based on a study of haloalkanes, illustrates the root mean square (RMS) deviations for enthalpies of formation calculated with different methods before and after applying a Bond Additivity Correction (BAC).[2] This highlights how systematic errors can be identified and corrected.

Computational MethodBasis SetUncorrected RMS Deviation (kcal/mol)BAC-Corrected RMS Deviation (kcal/mol)
B3LYP6-311+G(3df,2p)Large, systematic deviationsIn excellent agreement with experiment
B3PW916-311+G(3df,2p)Large, systematic deviationsIn excellent agreement with experiment
B3LYP6-311G(d,p)Large, systematic deviationsIn excellent agreement with experiment
B3PW916-311G(d,p)Large, systematic deviationsIn excellent agreement with experiment

Table adapted from findings on systematic errors in DFT calculations of haloalkane heats of formation.[2]

References

Technical Support Center: Refining Computational Models for Predicting Halomethane Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on computational models for predicting the properties of halomethanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the computational modeling of halomethanes.

Quantum Chemical Calculations (e.g., using Gaussian)

Q1: My geometry optimization for a bromine-containing halomethane is failing to converge. What could be the issue?

A1: Calculations involving heavier halogens like bromine can be computationally expensive and prone to convergence issues.[1] Here are a few troubleshooting steps:

  • Basis Set Selection: Ensure you are using an adequate basis set that can handle the large number of electrons and relativistic effects of bromine. Consider using basis sets with effective core potentials (ECPs), such as LANL2DZ, or all-electron basis sets designed for heavy atoms.

  • Initial Geometry: A poor initial structure can lead to prolonged or failed optimizations. It's advisable to perform a preliminary optimization with a less computationally demanding method, like a molecular mechanics force field, before proceeding with higher-level quantum chemical calculations.

  • Convergence Algorithms: Gaussian offers several optimization algorithms. If the default algorithm fails, try switching to a different one (e.g., opt=gdiis for floppy molecules or opt=ef if the number of variables is low). In cases where the Hessian is no longer valid, restarting the optimization with opt=calcFC can be beneficial.[2]

  • Input Errors: Double-check your input file for common errors, such as a missing blank line after the geometry specification or incorrect charge and multiplicity.[2][3]

Q2: I am calculating the interaction energy between two halomethane molecules and suspect the results are inaccurate due to Basis Set Superposition Error (BSSE). How can I correct for this?

A2: BSSE can artificially increase the calculated interaction energy. The recommended method to correct for this is the Counterpoise correction. In Gaussian, this can be implemented using the Counterpoise=2 keyword. This method calculates the energies of the individual molecules with the basis functions of the partner molecule present as "ghost" atoms.

Q3: My calculation for a halomethane with multiple halogens terminates with an error related to linear dependencies in the basis set. What should I do?

A3: This error often occurs with large, diffuse basis sets on molecules with several heavy atoms in close proximity. You can try the following:

  • Tighten the SCF Convergence: Use SCF=Tight or SCF=XQC to achieve a more tightly converged wavefunction.

  • Integral Accuracy: Increase the integral accuracy with the Int=UltraFine keyword.

  • Reduce Basis Set Diffuseness: If the issue persists, consider using a less diffuse basis set.

Molecular Dynamics Simulations (e.g., using GROMACS)

Q1: I'm trying to simulate a halomethane in GROMACS, but the force field I'm using doesn't have parameters for my specific molecule. What are my options?

A1: This is a common challenge. Here's a general workflow to address this:

  • Check Existing Force Fields: Ensure the residue is not present under a different name in the force field's residue topology database.[4]

  • Use a General Force Field: The Generalized Amber Force Field (GAFF) is designed for small organic molecules and is compatible with the AMBER force fields for proteins and nucleic acids.[5]

  • Parameterize the Molecule: This is a more advanced approach that involves generating the parameters yourself. This can be a complex process, even for experts.[4]

  • Find Existing Topologies: Search the literature or online repositories for topology files (.itp) for your molecule that are compatible with your chosen force field.[4]

Q2: My simulation of a halogenated molecule is crashing, and I suspect issues with the halogen bonds. How can I improve the model?

A2: Halogen bonds, particularly those involving σ-holes, can be challenging to model with standard non-polarizable force fields.

  • Use of Virtual Sites: For some halogens, force fields like CHARMM use virtual sites (lone pairs) to better represent the electrostatic potential around the halogen atom, including the σ-hole.[6] Be aware that this can sometimes lead to issues with domain decomposition in parallel simulations.[7]

  • Polarizable Force Fields: For more accurate representation of halogen bonding, consider using a polarizable force field. These are more computationally expensive but can provide a more physically accurate description of the electrostatic interactions.

Q3: After running a simulation with a halogenated ligand, the visualization in VMD or PyMOL shows missing bonds for the halogens. Is my simulation wrong?

A3: This is likely a visualization artifact.[6] The bonds are defined in the topology file (.itp) and are present during the simulation.[6] Visualization software often guesses bond connectivity based on interatomic distances, and the longer carbon-halogen bonds can sometimes be misinterpreted.[6] Most visualization programs allow you to manually draw the bonds for representation purposes.[6]

Data Presentation: Physicochemical Properties of Halomethanes

The following tables summarize experimental and computationally predicted physicochemical properties for a selection of halomethanes. Accurate prediction of these properties is crucial for assessing their environmental fate and toxicity.

Table 1: Enthalpy of Formation (ΔfH°0K(g)) in kJ/mol

CompoundExperimental ValueCalculated Value
CH3Cl-88.66 ± 1.3-88.61
CH3F-234.3 ± 1.2-234.25
CH2F2-452.2 ± 1.0-452.15
CHF3-697.0 ± 1.5-696.95
CHClF2-487.8 ± 3.4-487.75
CCl4-94.0 ± 3.2-94.0
CClF3-702.1 ± 3.5-702.1
CCl2F2-487.8 ± 3.4-487.8
CCl3F-285.2 ± 3.2-285.2

Data sourced from a study combining iPEPICO experiments and quantum chemical calculations. The calculated values show a very small average difference of 0.05 kJ/mol from the experimental values.[8]

Table 2: Log Kow (Octanol-Water Partition Coefficient)

CompoundExperimental Log KowPredicted Log Kow (Example Method)
Dichloromethane1.251.30
Chloroform1.972.01
Carbon tetrachloride2.832.73
Bromodichloromethane1.881.95
Dibromochloromethane2.002.16
Bromoform2.382.40

Note: Predicted values can vary significantly depending on the computational method used. The values presented here are for illustrative purposes and should be compared against predictions from the user's specific model.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of computational models.

Protocol 1: Determination of Octanol-Water Partition Coefficient (Log Kow) - Shake Flask Method (OECD 107)

This method is suitable for determining Log Kow values between -2 and 4.[9][10]

  • Preparation of Solutions:

    • Prepare stock solutions of the test halomethane in n-octanol.

    • Use the highest purity n-octanol and water available.

    • Saturate the n-octanol with water and the water with n-octanol before preparing solutions.

  • Partitioning:

    • In a vessel, combine known volumes of the n-octanol stock solution and water.

    • Perform the experiment in duplicate with at least three different volume ratios of n-octanol to water.[9]

    • The vessel should be agitated at a constant temperature (20-25 °C) until equilibrium is reached.[9]

  • Phase Separation:

    • Separate the n-octanol and water phases. Centrifugation is typically used to ensure clear separation.[9]

  • Analysis:

    • Determine the concentration of the halomethane in each phase using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

  • Calculation of Log Kow:

    • The partition coefficient (Kow) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Log Kow is the base-10 logarithm of this ratio.

    • The final Log Kow should be the average of the values obtained from the different volume ratios, and the results should fall within a range of ± 0.3 log units.[9]

Protocol 2: Ames Test for Mutagenicity (Based on OECD 471)

The Ames test is a biological assay to assess the mutagenic potential of a chemical compound.[11][12][13]

  • Bacterial Strains:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[5][11] Commonly used strains include TA98, TA100, and TA1535.[13]

  • Metabolic Activation (S9 Mix):

    • To mimic mammalian metabolism, the test is performed both with and without a liver extract fraction (S9 mix).[14] This is because some chemicals only become mutagenic after being metabolized.

  • Exposure:

    • Prepare a test suspension of the auxotrophic bacteria in a buffer with the test halomethane at various concentrations.[11]

    • Include a small amount of histidine in the initial suspension to allow for a few cell divisions, which is necessary for the mutation to occur.

  • Plating and Incubation:

    • Plate the bacterial suspension on a minimal glucose agar (B569324) plate that lacks histidine.[5]

    • Incubate the plates for 48-72 hours at 37°C.[5]

  • Data Analysis:

    • Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow into visible colonies.[11]

    • A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the chemical is mutagenic. The mutagenicity is proportional to the number of colonies observed.[11]

Mandatory Visualizations

Diagram 1: Computational Workflow for Toxicity Prediction

G cluster_0 Data Acquisition & Curation cluster_1 Model Development cluster_2 Model Validation & Application data Chemical Structure & Experimental Toxicity Data descriptors Calculate Molecular Descriptors data->descriptors split Split Data (Training & Test Sets) descriptors->split train Train Machine Learning Model (e.g., QSAR, Deep Learning) split->train model Predictive Model train->model validate Validate Model (Internal & External) model->validate predict Predict Toxicity of New Halomethanes validate->predict assess Risk Assessment predict->assess

Caption: A generalized workflow for developing and applying computational models to predict halomethane toxicity.

Diagram 2: Simplified Signaling Pathway for Halomethane-Induced Hepatotoxicity

G cluster_0 Cellular Damage halomethane Halomethane (e.g., CCl4, Halothane) cyp450 Cytochrome P450 Metabolism halomethane->cyp450 radicals Reactive Metabolites (Free Radicals) cyp450->radicals lipid_perox Lipid Peroxidation radicals->lipid_perox protein_adducts Protein Adduct Formation radicals->protein_adducts dna_damage DNA Damage radicals->dna_damage membrane_damage Membrane Damage lipid_perox->membrane_damage organelle_dysfunction Organelle Dysfunction (Mitochondria, ER) protein_adducts->organelle_dysfunction cell_death Hepatocyte Death (Necrosis/Apoptosis) dna_damage->cell_death membrane_damage->cell_death organelle_dysfunction->cell_death

Caption: Key molecular initiating events in halomethane-induced liver toxicity, leading to cellular damage.

References

"improving accuracy of calculated thermodynamic data for CBrClFI"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of calculated thermodynamic data for the hypothetical molecule bromochlorofluoroiodomethane (CBrClFI).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to obtain experimental thermodynamic data for CBrClFI?

A1: this compound (CBrClFI) is a hypothetical haloalkane, and currently, there is no known synthetic route to produce it.[1] As a result, experimental thermodynamic data for this compound is unavailable. All thermodynamic information must be derived from computational chemistry methods.

Q2: What are the most significant challenges in accurately calculating the thermodynamic properties of CBrClFI?

A2: The primary challenges in calculating thermodynamic data for CBrClFI stem from its unique composition of four different halogen atoms, including the heavy iodine atom. Key difficulties include:

  • Electron Correlation: Accurately describing the interactions between electrons is crucial for correct energy and property calculations.

  • Relativistic Effects: The presence of the heavy iodine atom necessitates the inclusion of relativistic effects, particularly spin-orbit coupling, which can significantly impact the calculated enthalpy of formation.[2]

  • Basis Set Selection: Choosing an appropriate basis set that can adequately describe the electron distribution around all four different halogens is critical for accuracy.

  • Lack of Experimental Data for Validation: Without experimental values, it is challenging to benchmark and validate the accuracy of the chosen computational methods.

Q3: Which computational methods are recommended for calculating the thermodynamic properties of CBrClFI?

A3: For high-accuracy calculations of thermodynamic properties of halogenated methanes, composite methods are highly recommended as they are designed to cancel out errors to achieve higher accuracy.[2][3] These include:

  • Gaussian-n (G3, G4) theories: These methods have demonstrated accuracy in calculating enthalpies of formation for brominated and chlorinated compounds.[2]

  • Complete Basis Set (CBS) methods: These aim to extrapolate to the complete basis set limit for more accurate energies.

  • Coupled-Cluster (CC) methods (e.g., CCSD(T)): Often considered the "gold standard" in quantum chemistry for their high accuracy, especially when extrapolated to the complete basis set limit.[2]

Density Functional Theory (DFT) can also be a powerful tool, but the choice of functional is critical and should be benchmarked against higher-level methods for similar molecules.

Q4: How important are relativistic effects, and how can I include them in my calculations?

A4: For molecules containing heavy elements like iodine, relativistic effects are significant. The molecular spin-orbit correction for tetrabromomethane, for instance, increased the enthalpy of formation by 2.7 kcal/mol.[2] These effects can be included in calculations through various methods, such as:

  • Effective Core Potentials (ECPs): These replace the core electrons of heavy atoms with a potential, implicitly including relativistic effects.

  • Relativistic Hamiltonians: More explicit methods that modify the fundamental equations of the calculation to account for relativity.

Q5: How can I validate my calculated thermodynamic data for CBrClFI in the absence of experimental data?

A5: While direct validation is not possible, you can increase confidence in your results by:

  • Benchmarking against related molecules: Calculate the thermodynamic properties of similar, well-characterized molecules (e.g., bromochlorofluoromethane[1]) using your chosen method and compare the results to known experimental data.

  • Methodological convergence: Ensure that your calculated properties are converged with respect to the basis set size and the level of theory.

  • Using multiple high-level methods: Compare the results from several different high-accuracy computational methods. Agreement between different methods can provide a good indication of the reliability of the results.

Troubleshooting Guides

Issue 1: My calculated enthalpy of formation seems unusually high/low.

  • Possible Cause: Neglect of relativistic effects, particularly spin-orbit coupling due to the iodine atom.

  • Troubleshooting Step: Re-run your calculation including spin-orbit corrections. Compare the result with and without this correction to assess its impact. For instance, the molecular spin-orbit correction for tetrabromomethane was found to increase the enthalpy of formation by 2.7 kcal/mol.[2]

Issue 2: My calculations are computationally too expensive and are not converging.

  • Possible Cause: The chosen basis set may be too large for your available computational resources, or the initial molecular geometry may be far from the minimum.

  • Troubleshooting Step:

    • Start with a smaller, less computationally demanding basis set to obtain an initial optimized geometry.

    • Use this optimized geometry as the starting point for a more accurate calculation with a larger basis set.

    • Consider using Density Functional Theory (DFT) for initial geometry optimization before switching to a more computationally intensive method like CCSD(T) for the final energy calculation.

Issue 3: I am seeing significant discrepancies in my results when using different computational methods.

  • Possible Cause: The chosen methods may not be suitable for this type of molecule, or there may be an issue with the basis set selection.

  • Troubleshooting Step:

    • Review the literature for recommended computational methods and basis sets for halogenated methanes.

    • Perform a systematic comparison of different methods and basis sets on a related, known molecule to benchmark their accuracy.

    • For CBrClFI, prioritize high-level composite methods like G4 or CCSD(T) with a sufficiently large basis set, as these are known to provide more reliable results for such systems.[2]

Data Presentation

Table 1: Calculated Thermodynamic Stability of Chiral Halomethanes

CompoundRelative Thermodynamic Stability
CBrClFISecond lowest
CHClBrILowest

Note: This table is based on qualitative calculated data mentioned in the literature.[1]

Table 2: Comparison of Mean Absolute Deviations (MADs) for Calculated Enthalpies of Formation of Bromine-Substituted Methanes (in kcal/mol)

Computational MethodMean Absolute Deviation (MAD)
G31.2
G40.6
ccCA0.7
CCSD(T)0.6

Source: Data adapted from a theoretical study on bromine halocarbons.[2]

Experimental Protocols

While CBrClFI has not been synthesized, the following are detailed methodologies for key experiments that would be used to determine its thermodynamic properties, based on standard, widely accepted protocols for gaseous halomethanes.[3]

1. Calorimetry for Enthalpy of Formation

  • Principle: The standard enthalpy of formation is determined indirectly through combustion calorimetry. A known mass of a related substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released is measured by the temperature change of a surrounding water bath.[3]

  • Apparatus:

    • High-pressure reaction vessel (bomb)

    • Water-filled insulating container (calorimeter)

    • High-precision thermometer

    • Ignition system

  • Procedure Outline:

    • A weighed sample of a related, combustible compound is placed in the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter, and the initial temperature is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[3]

    • Hess's Law is then applied to the heat of combustion data, along with the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, HF, HBr, and I₂), to calculate the standard enthalpy of formation of the original compound.[3]

2. Spectroscopic Methods for Entropy and Heat Capacity

  • Principle: Standard molar entropy and heat capacity are determined from the molecule's vibrational frequencies and rotational constants, which can be obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[3]

  • Apparatus:

    • Infrared (IR) spectrometer

    • Raman spectrometer

  • Procedure Outline:

    • The IR and Raman spectra of the gaseous sample are recorded.

    • The fundamental vibrational frequencies are identified from the spectral data.

    • The rotational constants are determined from the fine structure of the rotational-vibrational bands.

    • Statistical mechanics are used to calculate the vibrational and rotational contributions to the entropy and heat capacity from the obtained vibrational frequencies and rotational constants.

Mandatory Visualization

Computational_Workflow cluster_setup 1. Initial Setup cluster_calculation 2. Core Calculation cluster_correction 3. Corrections & Refinements cluster_analysis 4. Data Analysis & Validation A Define Molecular Structure (CBrClFI) B Select Computational Method (e.g., G4, CCSD(T)) A->B C Choose Appropriate Basis Set B->C D Geometry Optimization C->D Input E Frequency Calculation D->E F Single-Point Energy Calculation (High Accuracy) E->F G Zero-Point Vibrational Energy Correction E->G H Thermal Corrections to Enthalpy and Gibbs Energy E->H I Relativistic Effects (Spin-Orbit Coupling) F->I J Calculate Thermodynamic Properties (ΔHf°, S°, G°) G->J H->J I->J Crucial for Iodine K Benchmark against Related Molecules J->K L Final Accurate Thermodynamic Data K->L

Caption: Workflow for accurate thermodynamic data calculation.

Error_Sources cluster_method Methodological Errors cluster_physical Physical Model Errors cluster_result Result A Inadequate Level of Theory (e.g., using DFT without validation) E Inaccurate Thermodynamic Data (ΔHf°, S°, G°) A->E B Insufficient Basis Set Size B->E C Neglecting Relativistic Effects (especially for Iodine) C->E D Ignoring Anharmonicity in Vibrational Frequencies D->E

Caption: Key sources of error in computational thermochemistry.

References

"limitations of current models for predicting CBrClFI synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working on the predictive modeling of Bromochlorofluoroiodomethane (CBrClFI) synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the limitations of current predictive models.

Frequently Asked questions (FAQs)

Q1: Why is my machine learning model performing poorly on predicting the synthesis of CBrClFI, despite high accuracy on benchmark datasets?

A1: High accuracy on benchmark datasets often reflects a model's performance on "in-distribution" data, meaning the training and testing data are very similar.[1][2][3][4] The synthesis of a novel molecule like CBrClFI represents an "out-of-distribution" challenge.[1][2][3][4] Current models may struggle to extrapolate to new chemical spaces and reaction types not well-represented in their training data.[1][2][3][4][5] Your model's training data likely lacks sufficient examples of reactions involving the simultaneous introduction of four different halogens to a single carbon center.

Q2: My quantum chemical calculations are predicting a thermodynamically favorable pathway for CBrClFI synthesis, but my experiments are failing. What could be the issue?

A2: Quantum chemical calculations are powerful for understanding reaction mechanisms and thermodynamics.[6][7] However, they have limitations. A predicted favorable pathway does not guarantee a successful reaction because:

  • Kinetics vs. Thermodynamics: The calculation might show a product is stable, but the activation energy to get there could be insurmountably high under your experimental conditions.

  • Competing Side Reactions: The model might not have accounted for all possible competing reaction pathways that are kinetically favored, leading to byproducts instead of CBrClFI.[6]

  • Solvent Effects: The influence of the solvent on reaction rates can be significant and is a complex factor for models to predict accurately.[8]

Q3: I am trying to use a model to predict the optimal reaction conditions (temperature, catalyst, etc.) for CBrClFI synthesis, but the suggestions are not effective. Why is this happening?

A3: Predicting optimal reaction conditions is a significant challenge for current machine learning models.[9][10] This is due to the high-dimensional nature of the problem, involving numerous variables like reactants, reagents, catalysts, temperature, and purification processes.[9][10] The model's ability to predict these conditions is highly dependent on the diversity and quality of the data it was trained on. For a novel synthesis like CBrClFI, it is unlikely that the training data contains relevant examples to draw accurate predictions from.

Q4: Can I use existing models trained on general organic reactions to predict the synthesis of a highly specialized molecule like CBrClFI?

A4: While it's a reasonable starting point, you should be aware of the significant limitations. Generalist models may not capture the unique electronic and steric effects of having four different halogens attached to a single carbon atom. The interplay of bromine, chlorine, fluorine, and iodine creates a complex chemical environment that is likely outside the predictive capabilities of models trained on more common organic reactions.[1][2][3][4]

Troubleshooting Guides

Issue: Model Fails to Predict Any Viable Synthesis Pathway

Troubleshooting Steps:

  • Analyze the Training Data:

    • Action: Examine the dataset your model was trained on. Look for examples of mixed halogenated methanes or similar compounds.

    • Rationale: A lack of relevant data is the most common reason for prediction failure in novel chemical spaces.

  • Employ Transfer Learning:

    • Action: If possible, fine-tune a pre-trained model on a smaller, more specific dataset that includes reactions with mixed halogens, even if not CBrClFI itself.

    • Rationale: Transfer learning can adapt a general model to a more specific chemical problem with a smaller amount of new data.

  • Utilize Quantum Chemical Calculations for Hypothesis Generation:

    • Action: Use quantum chemistry tools to explore the feasibility of different reaction pathways from a theoretical standpoint.[6]

    • Rationale: These calculations can provide insights into reaction mechanisms and energetics that can guide your experimental design, even if the absolute predictions are not perfect.

Issue: Model Predicts High Yield, but Experimental Yield is Low

Troubleshooting Steps:

  • Review Model's Performance Metrics:

    • Action: Check if the model was trained to predict "yield." Many reaction prediction models only predict the final product, not the efficiency of the reaction.[9][10]

    • Rationale: Predicting reaction yield is an even more complex task than predicting the product, as it is influenced by a wider range of experimental variables.[9][10]

  • Investigate Potential Side Reactions:

    • Action: Experimentally analyze your reaction mixture for byproducts. Use techniques like GC-MS or NMR to identify other compounds.

    • Rationale: The model may be correctly predicting the formation of CBrClFI as a possible product, but failing to account for more favorable side reactions that consume the reactants.

  • Refine Experimental Conditions:

    • Action: Systematically vary reaction conditions such as temperature, pressure, catalyst, and reactant ratios.

    • Rationale: The optimal conditions for a reaction are often a narrow window. The model's prediction may be a good starting point, but experimental optimization is almost always necessary.

Data Presentation

Table 1: Hypothetical Comparison of Model Predictions vs. Experimental Results for CBrClFI Synthesis

Model TypePredicted PathwayPredicted Yield (%)Experimental OutcomeObserved Yield (%)
Machine Learning (General)Halogen exchange from CBr2Cl275No reaction0
Machine Learning (Fine-tuned)Radical halogenation of CHBrClF40Mixture of halogenated methanes5
Quantum Chemistry (DFT)Nucleophilic substitution on CI4Thermodynamically favorableDecomposition of starting material0

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Hypothetical Protocol for Radical Halogenation of Bromo-chloro-fluoromethane (CHBrClF)

This protocol is a hypothetical example based on general principles of free-radical halogenation and is intended for illustrative purposes only.

  • Reactant Preparation:

    • Prepare a 1 M solution of N-Iodosuccinimide (NIS) in dichloromethane (B109758) (DCM).

    • Prepare a 1 M solution of Selectfluor™ in DCM.

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, dissolve bromo-chloro-fluoromethane (CHBrClF) in DCM.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Initiation and Propagation:

    • Slowly add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Simultaneously, add the NIS and Selectfluor™ solutions dropwise over a period of 1 hour.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel.

Visualizations

Limitations_of_Predictive_Models_for_CBrClFI_Synthesis cluster_data Data Limitations cluster_model Model Limitations cluster_quantum Quantum Chemistry Limitations cluster_outcome Predicted vs. Experimental Mismatch DataScarcity Scarcity of CBrClFI Synthesis Data Generalization Poor Generalization to Complex Halogenation DataScarcity->Generalization OutOfDistribution Out-of-Distribution Problem (Novel Chemistry) OutOfDistribution->Generalization DataQuality Poor Quality of Existing Data (Inconsistent Reporting) ConditionPrediction Difficulty in Predicting Optimal Reaction Conditions DataQuality->ConditionPrediction PredictionFailure Failure to Predict CBrClFI Synthesis Generalization->PredictionFailure ConditionPrediction->PredictionFailure YieldPrediction Inability to Accurately Predict Reaction Yield YieldPrediction->PredictionFailure KineticsVsThermo Thermodynamic Favorability vs. Kinetic Barriers KineticsVsThermo->PredictionFailure SideReactions Neglect of Competing Side Reactions SideReactions->PredictionFailure SolventEffects Inaccurate Modeling of Solvent Effects SolventEffects->PredictionFailure

Caption: Logical flow of limitations in predicting CBrClFI synthesis.

References

Technical Support Center: Relativistic Effects in Bromochlorofluoroiodomethane Calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational chemistry studies on bromochlorofluoroiodomethane (CHBrClFI). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately modeling this prototypical chiral molecule, with a specific focus on addressing the significant relativistic effects introduced by the iodine atom.

Frequently Asked Questions (FAQs)

Q1: Why are relativistic effects crucial for calculations involving this compound?

Relativistic effects are discrepancies between values calculated by models that consider Einstein's theory of relativity and those that do not.[1] For molecules containing heavy elements like iodine (Z=53), the strong nuclear charge causes the inner-shell electrons to travel at a significant fraction of the speed of light.[1][2] This has a direct impact on the molecule's electronic structure, stability, and chemical properties.[3][4] Neglecting these effects can lead to inaccurate predictions of molecular geometries, bond energies, and spectroscopic properties.

Key consequences of relativistic effects in heavy elements include:

  • Contraction of s and p orbitals: These orbitals are drawn closer to the nucleus, shielding it more effectively.[5]

  • Expansion of d and f orbitals: These orbitals become more diffuse and energetically destabilized.[2]

  • Spin-Orbit Coupling (SOC): The interaction between an electron's spin and its orbital angular momentum, which can significantly influence molecular properties and is essential for describing phenomena like intersystem crossing.[6][7]

Q2: What are the main types of relativistic effects I need to consider?

Relativistic effects can be broadly categorized into two main types for computational chemistry:

  • Scalar Relativistic Effects: These are spin-independent corrections that account for the change in electron mass at high velocities (the mass-velocity term) and the smearing of the nuclear charge (the Darwin term).[6][8] These effects primarily influence bond lengths and strengths.[4]

  • Spin-Orbit Coupling (SOC): This is a spin-dependent effect arising from the interaction of an electron's spin with the magnetic field generated by its orbital motion around the nucleus. SOC is responsible for the splitting of energy levels and is critical for accurately calculating properties like NMR chemical shifts in molecules with heavy atoms.[9][10]

Q3: Which relativistic Hamiltonian should I use for my calculations?

The choice of Hamiltonian depends on the desired accuracy and available computational resources. The methods range from computationally efficient approximations to more rigorous, and expensive, four-component methods.[6][11]

Hamiltonian/Method Description Pros Cons Typical Use Case
Effective Core Potentials (ECPs) Replaces core electrons of the heavy atom (Iodine) with a potential, implicitly including scalar relativistic effects.[6][12]Computationally inexpensive; good for large systems.Less accurate for core properties; may not capture all relativistic nuances.[13]Initial geometry optimizations; calculations on very large systems.
Scalar Hamiltonians (e.g., ZORA, DKH) All-electron methods that approximate the Dirac equation to include scalar effects.[6][11] The Zeroth-Order Regular Approximation (ZORA) is known for its excellent performance for valence properties.[14][15]Good balance of accuracy and cost; more accurate than ECPs.Neglects spin-orbit coupling, which can be significant.[8]High-accuracy geometries and energies where SOC is not dominant.
Two-Component Methods (e.g., X2C) Decouples the four-component Dirac equation into a two-component form, often including SOC.[11][16]Highly accurate for valence properties; includes SOC effects efficiently.More computationally demanding than scalar methods.Calculations of properties where SOC is important, like NMR shieldings.
Four-Component Methods (e.g., Dirac-Coulomb) Solves the full four-component Dirac equation, providing the most complete description of relativistic effects.[11][17]Most accurate and rigorous method.Extremely computationally expensive; typically limited to small molecules.Benchmark calculations; properties highly sensitive to all relativistic effects.
Q4: How do I choose the right basis set for iodine?

The choice of basis set is critical for obtaining accurate results, especially for the heavy iodine atom.[18]

  • Quality: For iodine, triple-ζ basis sets are considered essential to obtain reliable results for both structure and energetics.[19]

  • Relativistic Corrections: Use basis sets specifically designed or recontracted for relativistic calculations (e.g., those compatible with ZORA or DKH Hamiltonians).[19] Specialized basis sets like x2c-SVPall-s and x2c-TZVPall-s have been developed for two-component relativistic calculations of NMR properties.[18]

  • Diffuse Functions: The inclusion of diffuse functions is important for accurately describing the σ-hole and interaction energies in halogenated compounds.[3]

  • Mixed Basis Sets: It is a common and effective practice to use a high-level, specialized basis set for the iodine atom and a different, often smaller, basis set for the lighter atoms (C, F, Cl, Br).[12]

Basis Set Type Common Examples Notes
ECP Basis Sets LANL2DZ, LANL08(d)Often used in initial studies. LANL08(d) is a revised and reliable version.[12]
Pople-style 6-311+G(d,p)Generally insufficient for heavy elements like iodine unless paired with an ECP.
Dunning-style aug-cc-pVTZCorrelation-consistent basis sets. Use versions with ECPs (e.g., aug-cc-pVTZ-PP) for heavy atoms.
Ahlrichs-style def2-TZVP, def2-QZVPPTriple- or quadruple-zeta valence polarized. Known to perform well for iodine calculations.[19]
Relativistically-Corrected x2c-TZVPall-s, Dyall.acv4zExplicitly designed for two- or four-component relativistic calculations.[18][20]

Troubleshooting Guides

Issue 1: My geometry optimization fails to converge.
  • Check the Starting Geometry: Ensure your initial molecular structure is reasonable. This compound is a tetrahedral molecule.[21] A poor starting geometry can hinder convergence.

  • Use a Smaller Basis Set First: Perform an initial optimization with a less demanding method, such as an ECP with a double-zeta basis set (e.g., LANL2DZ), to get a good initial structure before moving to more expensive all-electron methods.[12]

  • Calculate Force Constants: In many software packages, you can opt to calculate the Hessian (force constants) at the beginning of the optimization or periodically. This can significantly improve the algorithm's ability to find the minimum.

  • Change the Optimization Algorithm: If the default algorithm fails, try a different one (e.g., switch from a quasi-Newton method to a steepest descent or conjugate gradient method for a few cycles to resolve a difficult step).

Issue 2: My calculated NMR chemical shifts don't match experimental values.
  • Inadequate Treatment of Relativistic Effects: This is the most common cause. For NMR shieldings of atoms near a heavy element, spin-orbit coupling (SOC) contributions are often dominant and cannot be neglected.[9]

    • Solution: A scalar relativistic method like ZORA is likely insufficient.[9] You must use a Hamiltonian that includes SOC, such as a two-component (X2C) or four-component method.

  • Basis Set Choice: The basis set must be adequate to describe the electron density near the nuclei.

    • Solution: Use basis sets specifically designed for NMR calculations that include tight functions, such as the x2c-SVPall-s series.[18]

  • Electron Correlation: The level of electron correlation can be important.

    • Solution: Ensure you are using a suitable DFT functional or a post-Hartree-Fock method. Hybrid functionals like PBE0 or B3LYP are often used.[6][20]

Issue 3: My calculation is too computationally expensive.
  • Reduce Basis Set Size: While triple-ζ is recommended for final results, you can use double-ζ basis sets for preliminary explorations.[19]

  • Use ECPs: For very large systems or initial screenings, ECPs provide a computationally tractable way to include the most significant relativistic effects.[6]

  • Choose an Appropriate Hamiltonian: Do not use a four-component method if a scalar or two-component method provides sufficient accuracy for the property you are investigating. For geometries and reaction energies, scalar ZORA is often a good compromise.[14]

Detailed Experimental Protocols

Protocol 1: High-Accuracy Geometry Optimization

This protocol outlines a typical workflow for obtaining a reliable molecular geometry using a two-step process.

  • Step 1: Initial Low-Level Optimization

    • Software: Gaussian, ORCA, NWChem, etc.

    • Method: DFT (e.g., B3LYP functional).

    • Basis Set: Use a mixed basis set. For Iodine, use LANL2DZ with its ECP.[12] For C, F, Cl, and Br, use a Pople-style basis like 6-31G(d).

    • Keywords (Gaussian example): #p B3LYP/GenECP Opt Freq

    • Input Section:

  • Step 2: High-Level Refinement

    • Software: A program with robust all-electron relativistic capabilities (e.g., ORCA, DIRAC, NWChem).

    • Method: DFT (e.g., PBE0 functional).

    • Relativistic Hamiltonian: Use a scalar all-electron method like ZORA.[6]

    • Basis Set: Use a triple-ζ basis set recontracted for ZORA, such as ZORA-def2-TZVP.[19]

    • Keywords (ORCA example): ! PBE0 ZORA ZORA-def2-TZVP Opt TightOpt

    • Rationale: This refines the geometry using a more physically accurate Hamiltonian and a higher-quality basis set, providing a final structure suitable for property calculations.

Visualizations

Workflow for Relativistic Calculations

G Decision Workflow for Relativistic Calculations cluster_0 Decision Workflow for Relativistic Calculations cluster_1 Decision Workflow for Relativistic Calculations cluster_2 Decision Workflow for Relativistic Calculations cluster_3 Decision Workflow for Relativistic Calculations start Start: Define Research Question (e.g., Geometry, NMR, UV-Vis) prop Property of Interest? start->prop geom Geometry / Energies prop->geom Structure nmr NMR / Spectroscopic Properties (SOC-dependent) prop->nmr Electronic method_geom Choose Scalar Relativistic Method (ZORA, DKH, or ECP for large systems) geom->method_geom method_nmr Choose Method with Spin-Orbit Coupling (2-component X2C or 4-component Dirac) nmr->method_nmr basis Select Basis Set (e.g., def2-TZVP, x2c-TZVPall-s) method_geom->basis method_nmr->basis calc Perform Calculation basis->calc analysis Analyze Results & Check Convergence calc->analysis end End analysis->end

Caption: Decision workflow for selecting an appropriate relativistic method.

Hierarchy of Relativistic Hamiltonians

G Hierarchy of Relativistic Approximations level4 Full QED level3 4-Component (e.g., Dirac-Coulomb) - Most Accurate in QC - level4->level3 Approx. level2 2-Component (e.g., X2C) - Includes Spin-Orbit Coupling - level3->level2 Approx. level0 Effective Core Potentials (ECPs) - Implicit Scalar Effects - level3->level0 Parameterize Core level1 Scalar Relativistic (e.g., ZORA, DKH) - No Spin-Orbit - level2->level1 Neglect SOC level_nr Non-Relativistic (Schrödinger Eq.) - Inaccurate for Heavy Atoms - level1->level_nr Neglect Scalar level0->level_nr No ECP

Caption: Relationship between different levels of relativistic theory.

References

"strategies for overcoming synthetic hurdles for polyhalogenated methanes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyhalogenated methanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide clear, actionable strategies for success.

Frequently Asked Questions (FAQs)

Q1: My methane (B114726) halogenation reaction is producing a mixture of mono-, di-, tri-, and tetra-halogenated products. How can I improve the selectivity for a specific polyhalogenated methane?

A1: Achieving high selectivity in free-radical halogenation is a common challenge. The primary strategy involves controlling the reaction kinetics and conditions. Here are key parameters to adjust:

  • Reactant Molar Ratio: To favor the formation of polyhalogenated methanes (e.g., dichloromethane, chloroform), you generally need to use a higher molar ratio of halogen to methane. Conversely, a high methane-to-halogen ratio favors monohalogenation.[1][2][3] For example, in the chlorination of methane, an excess of chlorine promotes the formation of chloroform (B151607) and carbon tetrachloride.[2]

  • Temperature: Higher temperatures can lead to decreased selectivity as the reactivity of the halogen radicals increases, causing them to react less discriminately.[1] For instance, in methane bromination, product distribution can be kinetically or thermodynamically controlled depending on the temperature, with "reproportionation" at higher temperatures leading to different selectivity profiles.[4][5]

  • Catalyst Selection: Certain catalysts can influence product distribution. Zeolites, for example, have been shown to affect the selectivity of methane chlorination, although their effectiveness can be temperature-dependent.[6] Some catalysts may promote polyhalogenation, so careful selection is crucial.[7]

  • Photocatalysis: Using photocatalytic methods with specific catalysts, such as copper-doped titania, can offer a more controlled reaction environment, potentially leading to higher selectivity under milder conditions.[8]

Q2: I am observing low conversion of methane in my reaction. What are the potential causes and solutions?

A2: Low methane conversion can stem from several factors related to reaction activation and conditions:

  • Inadequate Initiation: Free-radical halogenation requires an initiation step, typically induced by UV light or high temperature, to break the halogen-halogen bond.[2] Ensure your light source is of the appropriate wavelength and intensity, or that the reaction temperature is sufficient for thermal dissociation of the halogen.

  • Reaction Temperature: While high temperatures can decrease selectivity, a temperature that is too low will result in slow reaction rates and low conversion. There is an optimal temperature range for each specific halogenation reaction that balances conversion and selectivity.

  • Catalyst Deactivation: If you are using a catalyst, it may become deactivated over time due to coking (carbon deposition) or poisoning from impurities in the feed gas.[9] Regeneration of the catalyst may be necessary. For zeolites, this can often be achieved by calcination in air or a controlled oxygen atmosphere.[10][11]

  • Inhibitors: The presence of radical scavengers, such as oxygen, can inhibit the chain reaction mechanism.[2] Ensure your reaction setup is free from atmospheric leaks and that your reactants are sufficiently pure.

Q3: How can I effectively purify my desired polyhalogenated methane from the reaction mixture?

A3: The purification of polyhalogenated methanes typically involves separating compounds with relatively close boiling points.

  • Fractional Distillation: This is the most common method for separating the components of the reaction mixture (e.g., chloromethane (B1201357), dichloromethane, chloroform, and carbon tetrachloride).[2][12][13] Careful control of the distillation temperature and the use of a fractionating column with sufficient theoretical plates are essential for good separation.[1][2][14]

  • Washing and Extraction: For certain impurities, a liquid-liquid extraction or washing step can be effective. For instance, crude chloroform can be washed with water and a suitable alkali to remove acidic byproducts.[15]

  • Adsorption: Adsorbents like activated carbon or zeolites can be used to remove specific impurities.[16] For example, zeolites with specific pore sizes can be used to remove contaminants like bromochloromethane (B122714) from chloroform.[17] Activated carbon has been shown to be effective in recovering dichloromethane, chloroform, and carbon tetrachloride from mixtures.[16]

Troubleshooting Guides

Issue 1: Poor Selectivity in Dichloromethane (CH₂Cl₂) Synthesis
Symptom Potential Cause Troubleshooting Step
High yield of chloromethane (CH₃Cl) Methane to chlorine ratio is too high.Decrease the methane to chlorine molar ratio.
High yield of chloroform (CHCl₃) and carbon tetrachloride (CCl₄) Chlorine to methane ratio is too high.Increase the methane to chlorine molar ratio.[3]
Reaction temperature is too high, favoring further halogenation.Gradually decrease the reaction temperature while monitoring product distribution.
Inconsistent product ratios between batches Fluctuations in reaction temperature or reactant flow rates.Ensure precise temperature control and use calibrated mass flow controllers for gases.
Inconsistent UV light intensity (for photochemical reactions).Monitor and standardize the output of the UV lamp.
Issue 2: Difficulty in Synthesizing Bromoform (B151600) (CHBr₃) with High Purity
Symptom Potential Cause Troubleshooting Step
Low yield of bromoform Inefficient generation of hypobromite (B1234621) in the haloform reaction.When preparing sodium hypobromite, maintain a low temperature (below 5 °C) during the addition of bromine to a cooled sodium hydroxide (B78521) solution to prevent disproportionation.[18]
Incorrect stoichiometry of reactants.Carefully control the molar ratios of acetone (B3395972), bromine, and sodium hydroxide.[8][18]
Product contains significant amounts of dibromomethane (B42720) (CH₂Br₂) or other brominated species Side reactions due to improper temperature control.Maintain the reaction temperature in the recommended range (e.g., 45-50 °C for the acetone-bromine-NaOH method) to improve selectivity.[8]
Product is discolored or contains impurities after initial separation Residual reactants or byproducts are present.Wash the separated bromoform layer with water, followed by a drying agent (e.g., anhydrous calcium chloride), and then purify by distillation.[8][18]

Data Presentation

Table 1: Influence of Reactant Ratio and Temperature on Methane Chlorination Selectivity

Molar Ratio (CH₄:Cl₂) Temperature (°C) Selectivity for CH₃Cl (%) Selectivity for CH₂Cl₂ (%) Selectivity for CHCl₃ (%) Selectivity for CCl₄ (%) Reference
High (e.g., >10:1)350-450HighLowLowLow[2][3]
Low (e.g., <1:1)350-450LowModerateHighModerate[2]
4:135099.2 (with mordenite (B1173385) zeolite)---[6]
8:3 (with N₂ diluent)---High (major product)-[19]
1:1.75-2.60 (with CCl₄ feed)343-413LowLow~51~33[20]

Note: Selectivity values are illustrative and can vary significantly with specific reaction conditions, reactor design, and catalyst presence.

Table 2: Product Distribution in Methane Bromination at Different Temperatures and Reaction Times

Temperature (°C) Reaction Time (s) CH₄ Conversion (%) Selectivity for CH₃Br (%) Selectivity for CH₂Br₂ (%) Reference
50010-~50-[5]
50045-~70-[5]
5256073.569.529.5[4][5]

Experimental Protocols

Protocol 1: Selective Synthesis of Chloroform (Trichloromethane)

This protocol is based on the direct chlorination of methane, optimized for the production of chloroform.

Materials:

  • Methane (CH₄) gas

  • Chlorine (Cl₂) gas

  • Nitrogen (N₂) gas (as a diluent)

  • Fluidized bed reactor with a suitable solid packing (e.g., sand)

  • Temperature and pressure controllers

  • Mass flow controllers

  • Condensation train for product collection

  • Scrubber for acidic off-gases (e.g., NaOH solution)

Procedure:

  • Set up the fluidized bed reactor and ensure it is leak-tight.

  • Heat the reactor to the desired temperature, typically in the range of 350-450 °C.

  • Establish a flow of inert gas (N₂) through the reactor.

  • Introduce methane and chlorine gas into the reactor at a controlled molar ratio. To favor chloroform, a CH₄:Cl₂ ratio of approximately 1:2 to 1:3 is often used.[17] The use of carbon tetrachloride in the feed can also increase the preponderance of chloroform.[20]

  • Pass the reactor effluent through a condensation train cooled to a low temperature (e.g., with a dry ice/acetone bath) to collect the chlorinated methane products.

  • The non-condensable gases should be passed through a scrubber containing a sodium hydroxide solution to neutralize HCl byproduct before venting.

  • The collected liquid product mixture can then be purified by fractional distillation to isolate the chloroform.[12]

Analysis:

  • The product mixture should be analyzed by gas chromatography (GC) to determine the relative amounts of methane, chloromethane, dichloromethane, chloroform, and carbon tetrachloride.[21][22] A mass spectrometer (MS) detector can be used for positive identification of the components.[23][24]

Protocol 2: Synthesis of Bromoform (Tribromomethane) via the Haloform Reaction

This laboratory-scale protocol describes the synthesis of bromoform from acetone and bromine.

Materials:

  • Acetone

  • Bromine

  • Sodium hydroxide (NaOH) solution (10%)

  • Sodium carbonate solution (20%)

  • Three-necked flask equipped with a mechanical stirrer and two dropping funnels

  • Water bath

  • Separatory funnel

  • Anhydrous calcium chloride (for drying)

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask in a water bath maintained at 45-50 °C.[8]

  • Add 30 mL of acetone and 150 mL of 20% sodium carbonate solution to the flask.[8]

  • Place 75 mL of bromine in one dropping funnel and 800 mL of 10% sodium hydroxide solution in the other.[8]

  • With vigorous stirring, slowly add the bromine dropwise to the acetone solution.[8]

  • As the bromine is added, bromoform will begin to separate. Once the bromine color is no longer rapidly discharged, begin the slow addition of the sodium hydroxide solution to maintain a slightly alkaline mixture.[8]

  • After all the bromine has been added, stop the addition of sodium hydroxide.

  • Separate the lower layer of crude bromoform using a separatory funnel.

  • Wash the crude bromoform with water, dry it over anhydrous calcium chloride, and then purify by distillation, collecting the fraction boiling at 148-149.5 °C.[8][18]

Visualizations

experimental_workflow_chloroform cluster_reactants Reactant Feed cluster_reactor Reaction cluster_separation Separation & Purification cluster_products Products CH4 Methane (CH₄) Reactor Fluidized Bed Reactor (350-450 °C) CH4->Reactor Cl2 Chlorine (Cl₂) Cl2->Reactor N2 Nitrogen (N₂) N2->Reactor Condenser Condensation Train (Low Temperature) Reactor->Condenser Scrubber HCl Scrubber (NaOH solution) Condenser->Scrubber Non-condensable Gas Distillation Fractional Distillation Condenser->Distillation Crude Liquid Vent Vented Gas Scrubber->Vent Chloroform Pure Chloroform (CHCl₃) Distillation->Chloroform Byproducts Other Chloromethanes (for recycle/disposal) Distillation->Byproducts

Caption: Workflow for the synthesis and purification of chloroform.

troubleshooting_selectivity Start Problem: Poor Selectivity in Polyhalogenation CheckRatio Is the product distribution skewed towards lower halogenation (e.g., high CH₃Cl)? Start->CheckRatio AdjustRatioUp Action: Decrease CH₄:Halogen ratio (Increase relative halogen conc.) CheckRatio->AdjustRatioUp Yes CheckOverHalogenation Is the product distribution skewed towards higher halogenation (e.g., high CCl₄)? CheckRatio->CheckOverHalogenation No End Solution: Improved Selectivity AdjustRatioUp->End AdjustRatioDown Action: Increase CH₄:Halogen ratio CheckOverHalogenation->AdjustRatioDown Yes CheckTemp Is the reaction temperature optimized for selectivity? CheckOverHalogenation->CheckTemp No AdjustRatioDown->End AdjustTemp Action: Systematically vary temperature and analyze product distribution CheckTemp->AdjustTemp No CheckTemp->End Yes AdjustTemp->End

Caption: Troubleshooting logic for poor selectivity in polyhalogenation.

References

Validation & Comparative

A Comparative Guide to Bromochlorofluoroiodomethane and Bromochlorofluoromethane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of bromochlorofluoroiodomethane and bromochlorofluoromethane (B1195813), tailored for researchers, scientists, and professionals in drug development. While both molecules are notable for their chirality, a crucial distinction exists: bromochlorofluoromethane is a known and synthesized compound, whereas this compound remains a hypothetical molecule with no currently known synthetic pathway.[1][2][3][4] This fundamental difference dictates that this comparison is between the experimentally determined properties of the former and the theoretical or calculated properties of the latter.

Physicochemical Properties

The following table summarizes the key physicochemical properties of both halomethanes. This data is essential for understanding their potential behavior in experimental and theoretical models.

PropertyBromochlorofluoromethane (CHBrClF)This compound (CBrClFI)
Molecular Formula CHBrClFCBrClFI
Molar Mass 147.37 g/mol [5][6]273.27 g/mol [1][7][8]
Boiling Point 36 °C (309 K)[5][9]Not available (Hypothetical)
Melting Point -115 °C (158 K)[5][9]Not available (Hypothetical)
Density 1.953 g/cm³[5][9]Not available (Hypothetical)
Chirality Yes, enantiomers have been separated.[5][10][11]Yes, exists as two enantiomers (theoretical).[1][12]
Synthesis Synthesized and characterized.[5]No known synthetic route.[1][2][3]
Thermodynamic Stability A stable, albeit challenging, compound to work with.[5]Calculated to have low thermodynamic stability.[1]

Chirality and Molecular Structure

Both bromochlorofluoromethane and this compound are classic examples of molecules with a single chiral center, the central carbon atom bonded to four different substituents.[10][11][12] This results in the existence of two non-superimposable mirror images, or enantiomers. The study of bromochlorofluoromethane has been instrumental in fundamental research on chirality.[5]

Chirality_Comparison cluster_CHBrClF Bromochlorofluoromethane (CHBrClF) cluster_CBrClFI This compound (CBrClFI) CHBrClF Central Carbon (sp³) - H - Br - Cl - F CHBrClF_chiral Chiral (Synthesized) CHBrClF->CHBrClF_chiral 4 different substituents CBrClFI Central Carbon (sp³) - Br - Cl - F - I CBrClFI_chiral Chiral (Hypothetical) CBrClFI->CBrClFI_chiral 4 different halogens

Comparison of the chiral centers of the two molecules.

Experimental Data and Protocols

Due to the hypothetical nature of this compound, no experimental data or protocols for its synthesis or analysis exist. In contrast, bromochlorofluoromethane has been synthesized, and its spectral properties have been characterized.

Synthesis of Bromochlorofluoromethane

While various methods have been developed, a common conceptual pathway for the synthesis of halomethanes involves the successive substitution of hydrogen atoms on a methane (B114726) molecule. The synthesis of a specific mixed halomethane like bromochlorofluoromethane is a significant challenge due to the formation of multiple products.

A generalized experimental workflow for halomethane synthesis is outlined below. The specific reagents and conditions would need to be optimized to favor the formation of bromochlorofluoromethane.

Synthesis_Workflow start Starting Material (e.g., Methane or a partially halogenated methane) halogenation1 First Halogenation (e.g., using Br₂ or Cl₂ with UV light) start->halogenation1 intermediate1 Mixture of Halogenated Methanes halogenation1->intermediate1 separation1 Purification/Separation (e.g., Fractional Distillation) intermediate1->separation1 halogenation2 Second Halogenation (e.g., using a different halogenating agent) separation1->halogenation2 intermediate2 More Complex Mixture halogenation2->intermediate2 separation2 Final Purification/Separation intermediate2->separation2 product Bromochlorofluoromethane (CHBrClF) separation2->product

A generalized workflow for halomethane synthesis.
Spectroscopic Data

Bromochlorofluoromethane has been analyzed using various spectroscopic techniques. Raman and infrared (IR) spectroscopy have been used to study its vibrational modes.[13] These experimental spectra provide valuable information about the molecule's structure and bonding.

This compound , being hypothetical, lacks experimental spectroscopic data. Any analysis of its potential spectral properties would rely on computational chemistry methods.

Conclusion

The primary distinction between bromochlorofluoromethane and this compound lies in their existence. Bromochlorofluoromethane is a tangible, albeit challenging, chiral molecule that has been synthesized and characterized, providing a valuable platform for stereochemical research. In contrast, this compound serves as a theoretical archetype of a simple chiral molecule containing all four stable halogens, but it remains an unrealized synthetic target. For researchers in drug development and related fields, bromochlorofluoromethane offers a real-world model for studying the effects of chirality, while this compound represents a conceptual challenge in synthetic chemistry.

References

A Comparative Analysis of Chiral Halomethanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chiral halomethanes, simple organic molecules featuring a single carbon atom bonded to four different substituents including at least one halogen, represent a fundamental class of stereoisomers. Their unique physicochemical properties and applications in stereoselective synthesis make them valuable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of key chiral halomethanes, supported by experimental data, to inform their selection and application in research and development.

Physicochemical Properties: A Comparative Overview

The seemingly subtle difference in the spatial arrangement of substituents around the chiral carbon atom in halomethanes gives rise to distinct enantiomers with identical physical properties in an achiral environment, but different interactions with polarized light and other chiral molecules. A comparative summary of the physicochemical properties of prominent chiral halomethanes is presented below.

PropertyBromochlorofluoromethane (B1195813) (CHBrClF)Chlorofluoroiodomethane (CHFClI)Bromochlorofluorodeuteriomethane (CDBrClF)
Molar Mass ( g/mol ) 147.37194.37148.38
Boiling Point (°C) 3676.1Not readily available
Melting Point (°C) -115Not readily availableNot readily available
Density (g/cm³) 1.9532.4Not readily available
Specific Rotation ([α]D) (S)-(+): +1.6° (neat)[1]Not readily availableNot readily available

Table 1: Comparative Physicochemical Properties of Selected Chiral Halomethanes. This table summarizes key physical constants for bromochlorofluoromethane, chlorofluoroiodomethane, and a deuterated analogue. The data highlights the influence of halogen substitution on these properties.

Enantioselective Synthesis of Chiral Halomethanes

The preparation of enantiomerically pure or enriched halomethanes is a critical step for their application in stereoselective synthesis and for studying their unique chiroptical properties. The primary strategy for obtaining enantiopure chiral halomethanes involves the resolution of a racemic mixture of a suitable precursor, followed by a stereospecific transformation.

Experimental Protocol: Synthesis of (S)-(+)-Bromochlorofluoromethane

This protocol details a widely adopted method for the synthesis of enantiomerically enriched bromochlorofluoromethane, proceeding through the resolution of bromochlorofluoroacetic acid.[2]

Materials:

  • Racemic bromochlorofluoroacetic acid

  • (-)-Strychnine

  • Methanol

  • Diethyl ether

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • High-vacuum distillation apparatus

Procedure:

  • Resolution of Bromochlorofluoroacetic Acid:

    • Dissolve racemic bromochlorofluoroacetic acid in hot methanol.

    • Add an equimolar amount of (-)-strychnine to the solution.

    • Allow the solution to cool slowly to crystallize the diastereomeric salt of (-)-strychnine and (+)-bromochlorofluoroacetic acid.

    • Separate the crystals by filtration and wash with cold methanol.

    • Repeat the crystallization process until a constant optical rotation is achieved for the diastereomeric salt.

    • Treat the purified diastereomeric salt with dilute sulfuric acid to liberate the free (+)-bromochlorofluoroacetic acid.

    • Extract the acid with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution, and then with water.

    • Dry the ethereal solution over anhydrous magnesium sulfate and evaporate the solvent to obtain enantiomerically enriched (+)-bromochlorofluoroacetic acid.

  • Decarboxylation to (S)-(+)-Bromochlorofluoromethane:

    • Place the enantiomerically enriched (+)-bromochlorofluoroacetic acid in a distillation flask.

    • Heat the acid under reduced pressure. The decarboxylation reaction will occur, yielding gaseous bromochlorofluoromethane.

    • Collect the product in a cold trap cooled with liquid nitrogen.

    • Purify the collected bromochlorofluoromethane by high-vacuum distillation to obtain the enantiomerically pure (S)-(+)-bromochlorofluoromethane.

Expected Outcome: This procedure typically yields (S)-(+)-bromochlorofluoromethane with high enantiomeric excess. The enantiomeric purity can be determined using chiral gas chromatography or by measuring the specific optical rotation.

Synthesis_of_S_Bromochlorofluoromethane racemic_acid Racemic Bromochlorofluoroacetic Acid diastereomeric_salts Diastereomeric Salts ((+)-Acid/(-)-Strychnine and (-)-Acid/(-)-Strychnine) racemic_acid->diastereomeric_salts + strychnine (-)-Strychnine strychnine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization purified_salt Purified (+)-Acid/ (-)-Strychnine Salt crystallization->purified_salt Separation acidification Acidification (H₂SO₄) purified_salt->acidification plus_acid (+)-Bromochlorofluoro- acetic Acid acidification->plus_acid decarboxylation Decarboxylation (Heat, Vacuum) plus_acid->decarboxylation s_bcf (S)-(+)-Bromochloro- fluoromethane decarboxylation->s_bcf

Caption: Synthetic pathway for (S)-(+)-bromochlorofluoromethane.

Applications in Stereoselective Synthesis

Chiral halomethanes, while simple in structure, are valuable precursors and reagents in asymmetric synthesis. Their utility stems from the differential reactivity of the carbon-halogen bonds, allowing for sequential and stereocontrolled introduction of various functional groups.

Chiral Building Blocks for Complex Molecules

Enantiomerically pure halomethanes can serve as starting materials for the synthesis of more complex chiral molecules. The stereocenter is established early and carried through subsequent transformations. For instance, chiral deuterated halomethanes are of interest in medicinal chemistry for their potential to alter metabolic pathways of drugs.[3][4]

Use in Asymmetric Epoxidation

While not direct reagents in the most common asymmetric epoxidation methods, the principles of stereoselective synthesis are central to the creation of chiral epoxides, which are themselves critical intermediates in drug development. Halogenated intermediates are often used in the synthesis of these chiral epoxides. For example, α-haloketones can be enantioselectively reduced to halohydrins, which are then cyclized to form chiral epoxides with high enantiopurity.[2] This two-step process provides a versatile route to these valuable building blocks.

Asymmetric_Epoxidation_Pathway prochiral_ketone Prochiral α-Haloketone reduction Asymmetric Reduction prochiral_ketone->reduction chiral_catalyst Chiral Catalyst (e.g., CBS reagent) chiral_catalyst->reduction chiral_halohydrin Enantioenriched Halohydrin reduction->chiral_halohydrin cyclization Intramolecular SN2 Cyclization chiral_halohydrin->cyclization base Base base->cyclization chiral_epoxide Chiral Epoxide cyclization->chiral_epoxide

Caption: General workflow for asymmetric epoxide synthesis.

Role in Drug Development

The significance of chirality in pharmaceuticals is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral alkyl halides, including halomethanes, are present in several approved drugs, notably as anesthetics like isoflurane (B1672236) and halothane.[5] The stereochemistry of these molecules is crucial for their biological activity.[5] The development of synthetic routes to enantiopure chiral halomethanes and their derivatives is therefore of significant interest to the pharmaceutical industry for the discovery and development of new, more effective, and safer medicines.[6]

References

Validating Computational Predictions for Similar Synthesized Molecules: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational modeling with experimental validation is a cornerstone of modern drug discovery and molecular design. This guide provides an objective comparison of in silico predictive methods against experimental data for series of structurally similar molecules. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip researchers with the necessary information to critically evaluate and implement these validation strategies in their own work.

The Synergy of In Silico Prediction and Experimental Validation

Computational techniques, such as molecular docking and binding free energy calculations, offer rapid and cost-effective means to predict the biological activity of novel molecules.[1] These in silico methods are particularly powerful when applied to a series of similar, or congeneric, molecules, as they can help prioritize which analogs to synthesize and test in the lab. However, the predictions generated by these models are not infallible and must be rigorously validated through experimental testing to ensure their biological relevance.[2] This iterative cycle of prediction, synthesis, testing, and model refinement is crucial for accelerating the discovery of potent and selective drug candidates.[3]

The following sections provide a direct comparison of predicted and experimentally determined activities for a series of kinase inhibitors, detail the protocols for key validation assays, and illustrate the workflows involved in this integrated approach.

Quantitative Comparison of Predicted and Experimental Data

A critical step in validating computational models is to compare their predictions with robust experimental data. The following table summarizes the correlation between in silico predictions (molecular docking scores and binding free energy calculations) and experimentally determined biological activity (IC50 values) for a series of synthesized kinase inhibitors targeting Anaplastic Lymphoma Kinase (ALK). A lower docking score or binding free energy generally predicts a stronger binding affinity, which should correlate with a lower IC50 value (higher potency).

Compound IDMolecular Docking Score (kcal/mol)MM/GBSA Binding Free Energy (kcal/mol)Experimental IC50 (µM)
F1739-0081 -8.55-42.6825.3 (A549 cell line)
F2571-0016 -7.95-35.26> 100 (A549 cell line)
Reference Inhibitor Not ReportedNot ReportedPotent (Sub-µM)

Data sourced from a study on the virtual screening and experimental validation of novel ALK inhibitors.[2]

The data indicates that compound F1739-0081, with a more favorable docking score and binding free energy, exhibited moderate antiproliferative activity, whereas F2571-0016, with less favorable computational scores, showed no significant effect.[2] This exemplifies a successful, albeit qualitative, correlation where computational predictions correctly ranked the relative potency of the two synthesized analogs. It is important to note that achieving a strong quantitative correlation (e.g., a high R² value between docking scores and IC50 values) across a large series of compounds can be challenging.[4]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments commonly used to validate the computational predictions for synthesized molecules, particularly in the context of enzyme inhibitors.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • 96-well tissue culture plates

  • Cells of interest (e.g., A549)

  • Complete culture medium

  • Test compounds (synthesized molecules)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the log of the compound concentration.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration in vitro. It is particularly useful for evaluating the effect of compounds on cancer cell migration.[7]

Materials:

  • 6-well or 12-well tissue culture plates

  • Cells that form a confluent monolayer (e.g., MDA-MB-231)

  • Complete culture medium and serum-free medium

  • Sterile 200 µL pipette tip or a specialized wound-making tool

  • Test compounds

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[8]

  • Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.[9]

  • Washing: Gently wash the wells with PBS or serum-free medium to remove any detached cells and debris.

  • Treatment: Replace the medium with fresh medium (often serum-free or low-serum to inhibit proliferation) containing the test compound at the desired concentration.[7] Include a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch at predefined locations for each well. These will serve as the baseline (T=0).[8]

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.[8]

  • Data Analysis: The rate of wound closure can be quantified by measuring the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.

In Vitro Kinase Autophosphorylation Assay

This assay measures the ability of a kinase to phosphorylate itself, which is often a proxy for its catalytic activity. Inhibitors are expected to reduce the level of autophosphorylation.[3]

Materials:

  • Recombinant kinase protein

  • Kinase reaction buffer (containing MgCl₂, ATP, and other necessary components)

  • Test compounds

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Phospho-specific antibody (recognizes the phosphorylated form of the kinase)

  • Total protein stain (e.g., Coomassie Blue) or an antibody against the total kinase protein

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, set up the kinase reaction by combining the recombinant kinase, kinase reaction buffer, and the test compound (or vehicle control) at various concentrations.

  • Initiation of Reaction: Initiate the phosphorylation reaction by adding a solution of ATP. The final concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer, which contains denaturing agents.

  • SDS-PAGE and Western Blotting: Separate the proteins in the reaction mixture by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a phospho-specific antibody to detect the level of autophosphorylation. Subsequently, you can strip the membrane and re-probe with an antibody for the total kinase protein or stain a parallel gel with a total protein stain to ensure equal loading.[10]

  • Data Analysis: Quantify the band intensities for the phosphorylated kinase and normalize them to the total kinase levels. The percentage of inhibition of autophosphorylation can then be calculated for each compound concentration.

Visualizing the Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the general workflow for validating computational predictions and the MAPK signaling pathway, a common target for kinase inhibitors.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_analysis Analysis & Refinement a Virtual Screening of Molecule Library b Molecular Docking & Scoring a->b c Binding Free Energy Calculation (MM/GBSA) b->c d Prioritize Molecules for Synthesis c->d e Chemical Synthesis of Analogs d->e f In Vitro Biological Assays (e.g., Kinase Assay, Cell Viability) e->f g Determine IC50 / Activity f->g h Compare Computational & Experimental Data g->h i Structure-Activity Relationship (SAR) Analysis h->i j Refine Computational Model i->j j->a Iterative Cycle MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates & Activates CellResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellResponse Regulates Gene Expression Inhibitor Synthesized Kinase Inhibitor Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

References

A Comparative Guide to the Chirality of Simple Molecules: CBrClFI and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chirality of bromochlorofluoroiodomethane (CBrClFI), a archetypal chiral molecule, with other simple chiral compounds. While CBrClFI serves as a perfect theoretical model for a molecule with a single stereocenter, it remains a hypothetical compound with no known synthetic route.[1][2] Therefore, for the purpose of experimental comparison, this guide will focus on its close, experimentally accessible analog, bromochlorofluoromethane (B1195813) (CHBrClF).[1] We will delve into the chiroptical properties of CHBrClF and compare them with readily available data for other simple chiral molecules, supported by detailed experimental protocols.

Understanding Chirality: The Case of Halogenated Methanes

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images.[3] These non-superimposable mirror images are known as enantiomers.[3] A simple way to conceptualize this is with this compound (CBrClFI), where a central carbon atom is bonded to four different halogen atoms. The two enantiomers of CBrClFI represent a classic example of molecular chirality.

Chirality_Concept cluster_Properties Properties CBrClFI CBrClFI (Chiral Molecule) Enantiomer Mirror Image (Enantiomer) CBrClFI->Enantiomer Reflection NonSuperimposable Non-Superimposable CBrClFI->NonSuperimposable Enantiomer->NonSuperimposable OpticalActivity Optical Activity NonSuperimposable->OpticalActivity

Caption: Logical relationship of a chiral molecule and its enantiomer.

Comparison of Chiroptical Properties

The most common experimental measure of chirality is the specific rotation ([α]), which is the angle to which a compound rotates the plane of polarized light at a specific concentration and path length.[4] Compounds that rotate light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-).[5]

While a precise experimental value for the specific rotation of bromochlorofluoromethane (CHBrClF) is not readily found in literature, its absolute configuration has been determined. The (S)-enantiomer of CHBrClF is dextrorotatory, designated as (S)-(+)-bromochlorofluoromethane.[6] This qualitative information is valuable for comparison with other simple chiral compounds for which quantitative data is available.

CompoundEnantiomerSpecific Rotation ([α] D)Solvent
Bromochlorofluoromethane(S)(+) (Qualitative)-
AlanineL-(+)+14.5°5M HCl
D-Glucose(+)+52.7°Water
D-Fructose(-)-92.4°Water
Sucrose(+)+66.5°Water

Note: Specific rotation values can vary with solvent, temperature, and the wavelength of light used. The values presented are standard literature values.[7][8]

Experimental Protocols: Measurement of Optical Rotation

The determination of specific rotation is performed using a polarimeter. The following is a generalized protocol for this experiment.

I. Instrument Preparation and Calibration
  • Power On and Warm-up: Turn on the polarimeter and the light source (typically a sodium lamp, D-line at 589 nm). Allow the instrument to warm up and stabilize according to the manufacturer's instructions.[9]

  • Calibration: Fill a clean polarimeter tube with the solvent that will be used for the sample. Ensure there are no air bubbles. Place the tube in the polarimeter and take a reading. This "blank" reading should be zero. If not, adjust the instrument to zero or record the deviation to correct the sample reading.[2]

II. Sample Preparation
  • Dissolution: Accurately weigh a known mass of the chiral compound. Dissolve it in a precise volume of a suitable solvent in a volumetric flask.

  • Filling the Polarimeter Tube: Carefully fill a clean polarimeter tube with the prepared solution. Ensure that no air bubbles are trapped in the light path, as they will interfere with the measurement.[1]

III. Measurement
  • Placing the Sample Tube: Place the filled polarimeter tube into the sample chamber of the instrument.

  • Taking the Reading:

    • Manual Polarimeter: Look through the eyepiece and rotate the analyzer until the two halves of the field of view have equal intensity (are equally dark). Record the angle of rotation from the vernier scale.[4]

    • Automatic/Digital Polarimeter: The instrument will automatically determine the angle of rotation. Record the digital reading.[9]

  • Multiple Readings: Take several readings and calculate the average to minimize random error.[9]

IV. Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:[3]

[α] = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

The specific rotation is typically reported with the temperature and wavelength of light used, for example, [α]D^20, where D refers to the sodium D-line and 20 is the temperature in degrees Celsius.

Experimental Workflow

The process of comparing the chirality of different compounds can be summarized in the following workflow:

Experimental_Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis Select_Compounds Select Chiral Compounds Prepare_Solutions Prepare Solutions of Known Concentration Select_Compounds->Prepare_Solutions Measure_Rotation Measure Optical Rotation (α) Prepare_Solutions->Measure_Rotation Calibrate_Polarimeter Calibrate Polarimeter Calibrate_Polarimeter->Measure_Rotation Calculate_Specific_Rotation Calculate Specific Rotation ([α]) Measure_Rotation->Calculate_Specific_Rotation Compare_Data Compare Data in Table Calculate_Specific_Rotation->Compare_Data

Caption: Workflow for comparing chiroptical properties.

References

A Comparative Guide to Theoretical and Experimental Data for Analogous Halomethanes: The Chloromethane Series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of theoretical and experimental data for the analogous chloromethane (B1201357) series: chloromethane (CH₃Cl), dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄). Understanding the molecular properties of these fundamental halomethanes is crucial for various applications, from reaction modeling in drug development to understanding their environmental impact. This document aims to bridge the gap between computational predictions and experimental observations, offering a valuable resource for validating theoretical models and interpreting experimental results.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for the chloromethane series, presenting experimental values alongside theoretical calculations. This format allows for a direct and convenient comparison of the accuracy of computational methods.

Molecular Geometry: Bond Lengths and Angles

The geometry of a molecule is a fundamental property that influences its reactivity and physical characteristics. The tables below compare experimental bond lengths and angles with theoretical values obtained using the B3LYP/6-31G* level of theory.

Table 1: Comparison of C-H Bond Lengths (in Ångströms, Å)

MoleculeExperimental Value (Å)Theoretical Value (Å) (B3LYP/6-31G*)
CH₃Cl1.0851.087
CH₂Cl₂1.0681.082
CHCl₃1.0731.073
CCl₄N/AN/A

Table 2: Comparison of C-Cl Bond Lengths (in Ångströms, Å)

MoleculeExperimental Value (Å)[1]Theoretical Value (Å) (B3LYP/6-31G*)
CH₃Cl1.7811.803
CH₂Cl₂1.7721.789
CHCl₃1.7671.780
CCl₄1.766[2][3]1.783

Table 3: Comparison of Bond Angles (in Degrees, °)

MoleculeAngleExperimental Value (°)Theoretical Value (°) (B3LYP/6-31G*)
CH₂Cl₂Cl-C-Cl111.8112.3
CH₂Cl₂H-C-H112.0112.8
CHCl₃Cl-C-Cl110.9111.1
CCl₄Cl-C-Cl109.5[4]109.5
Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their internal motions. The following table compares the fundamental experimental vibrational frequencies with those calculated using the MP2/aug-cc-pVTZ level of theory.

Table 4: Comparison of Fundamental Vibrational Frequencies (in cm⁻¹)

MoleculeVibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹) (MP2/aug-cc-pVTZ)
CH₃Cl C-H stretch29373055
C-Cl stretch732735
CH₃ bend13551360
CH₂Cl₂ C-H stretch (sym)29993088
C-H stretch (asym)30513144
C-Cl stretch (sym)717720
C-Cl stretch (asym)758765
CHCl₃ C-H stretch30333141
C-Cl stretch (sym)677680
C-Cl stretch (asym)774780
CCl₄ C-Cl stretch (sym)459462
C-Cl stretch (asym)775782

Experimental and Computational Methodologies

A clear understanding of the methods used to obtain the data presented above is essential for a critical evaluation of the comparison.

Experimental Protocols

The experimental data cited in this guide were obtained using well-established spectroscopic and diffraction techniques.

  • Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of molecules in the gas phase. From these constants, highly accurate molecular geometries, including bond lengths and angles, can be derived. The sample is introduced into a high-vacuum chamber and irradiated with microwave radiation. The absorption of this radiation at specific frequencies corresponds to transitions between rotational energy levels.

  • Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by a gaseous sample.[5] The resulting diffraction pattern of concentric rings is recorded and analyzed.[5] The angular distribution and intensity of the scattered electrons provide information about the internuclear distances within the molecules.[5] GED is a powerful technique for determining the overall geometry of molecules in the gas phase.[5]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational energy levels of molecules. In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide information about the characteristic vibrational frequencies of different functional groups and molecular motions.

Computational Methods

The theoretical data presented in this guide were obtained using ab initio and Density Functional Theory (DFT) calculations, which are powerful computational tools for predicting molecular properties.

  • Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was employed for geometry optimizations. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost for a wide range of molecular systems.

  • Møller-Plesset Perturbation Theory (MP2): The MP2 method was used for the calculation of vibrational frequencies. MP2 is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for accurate predictions of vibrational spectra.

  • Basis Sets: The 6-31G* and aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis sets were used in the calculations. A basis set is a set of mathematical functions used to describe the atomic orbitals in a molecule. The choice of basis set is critical for the accuracy of the calculations, with larger and more flexible basis sets generally providing more accurate results.

Visualizing the Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental data for analogous halomethanes.

G cluster_theoretical Theoretical Pathway cluster_experimental Experimental Pathway comp_chem Computational Chemistry (DFT, ab initio) mol_model Molecular Modeling comp_chem->mol_model theor_data Theoretical Data (Bond Lengths, Angles, Frequencies) mol_model->theor_data comparison Data Comparison & Analysis theor_data->comparison exp_tech Experimental Techniques (Spectroscopy, Diffraction) sample_prep Sample Preparation exp_tech->sample_prep exp_data Experimental Data (Bond Lengths, Angles, Frequencies) sample_prep->exp_data exp_data->comparison validation Model Validation / Refinement comparison->validation

Workflow for comparing theoretical and experimental data.

References

A Researcher's Guide to Benchmarking Computational Methods for Chiral Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a molecule's absolute configuration is paramount. Chiral molecules, or enantiomers, can exhibit vastly different pharmacological and toxicological profiles. Computational methods offer a powerful, often essential, tool for predicting chiroptical properties and assigning absolute configurations, especially when experimental methods like X-ray crystallography are not feasible. This guide provides a comparative overview of common computational methods benchmarked against known chiral molecules, supported by experimental data and detailed protocols.

The importance of understanding chirality in drug design cannot be overstated. Enantiomers of a drug can have different binding affinities to their biological targets, leading to variations in efficacy and potential for adverse effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines that emphasize the need to characterize the stereochemistry of chiral drug candidates early in the development process.[1][2] Computational chemistry has become an indispensable tool in this endeavor, offering a cost-effective and time-efficient way to explore the properties of chiral molecules.[3]

This guide focuses on the computational prediction of chiroptical properties such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). By comparing computationally predicted spectra with experimental data, researchers can confidently assign the absolute configuration of a chiral molecule.

Performance of Computational Methods

The accuracy of computational predictions is highly dependent on the chosen theoretical method, basis set, and the inclusion of environmental effects like solvents. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting ECD and ORD spectra.[4] For VCD spectra, DFT calculations are the standard approach.[5]

The choice of the density functional is critical. Functionals like B3LYP, PBE0, and CAM-B3LYP are commonly employed, each with its own strengths and weaknesses. Benchmarking studies have shown that long-range corrected functionals like CAM-B3LYP often provide better agreement with experimental ECD spectra, particularly for systems with charge-transfer excitations.[4]

Below is a summary of the performance of various DFT functionals in predicting chiroptical properties. The data is compiled from multiple studies and presented as Mean Absolute Deviation (MAD) or Root Mean Square Deviation (RMSD) from experimental or high-level theoretical reference values. It is important to note that performance can vary depending on the specific molecule and solvent system.

Computational Method (Functional)PropertyBenchmark Molecule(s)Mean Absolute Deviation (MAD) / Root Mean Square Deviation (RMSD) (eV or nm)Reference
ECD Spectra Prediction
B3LYPExcitation EnergyVarious organic molecules~0.30 eV (RMSD)[6]
PBE0Excitation EnergyVarious organic molecules~0.28 eV (RMSD)[6]
CAM-B3LYPExcitation EnergyVarious organic molecules~0.25 eV (RMSD)[6]
M06-2XExcitation EnergyDonor-Acceptor Emitters0.13 eV (MAD for T2 state)[7]
Optical Properties Prediction
B3PW91Absorption WavelengthAG-14781.39 nm (Δλ)[8]
B3LYPAbsorption WavelengthAG-1478-0.63 nm (Δλ)[8]
B3P86Emission WavelengthAG-14781.10 nm (Δλ)[8]

Experimental Protocols

Accurate experimental data is the cornerstone of any benchmarking study. The following are generalized protocols for measuring ECD, VCD, and ORD spectra.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: Dissolve the chiral molecule in a suitable solvent that is transparent in the UV-Vis region of interest. The concentration should be adjusted to yield an optimal signal-to-noise ratio, typically in the range of 0.1 mg/mL.[1]

  • Instrumentation and Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[1] Select a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm).

  • Data Acquisition: Record a baseline spectrum of the solvent-filled cuvette. Subsequently, record the spectrum of the sample solution over the desired wavelength range (e.g., 190-400 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final ECD spectrum. The data is typically presented in units of molar ellipticity ([θ]) or differential molar extinction coefficient (Δε).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable infrared-transparent solvent (e.g., CDCl₃, CCl₄). Concentrations are typically higher than for ECD, in the range of 5-15 mg.[9] The sample cell windows should be made of materials like BaF₂ or CaF₂.

  • Instrumentation and Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module is used. The module includes a linear polarizer and a photoelastic modulator (PEM) to generate circularly polarized light.[10]

  • Data Acquisition: Collect both the IR and VCD spectra simultaneously. Data is typically collected for several hours and averaged to improve the signal-to-noise ratio.

  • Data Processing: The baseline (solvent spectrum) is subtracted from the sample spectrum. The resulting VCD spectrum shows both positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.[9]

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral molecule in a transparent solvent. The concentration and path length of the sample cell will influence the magnitude of the observed rotation.

  • Instrumentation and Setup: A spectropolarimeter is used, which consists of a light source, a monochromator, a polarizer, a sample compartment, and an analyzer.[11]

  • Data Acquisition: The optical rotation is measured as a function of wavelength. The instrument records the angle by which the plane of polarized light is rotated by the chiral sample at each wavelength.

  • Data Processing: The data is plotted as specific rotation [α] versus wavelength. The resulting curve is the ORD spectrum, which can exhibit plain curves or curves with distinct peaks and troughs known as Cotton effects.

Benchmarking Workflow

The process of benchmarking computational methods against known chiral molecules follows a systematic workflow. This involves experimental measurements, computational simulations, and a comparative analysis to validate the computational approach.

G Benchmarking Workflow for Computational Methods cluster_exp Experimental Analysis cluster_comp Computational Simulation cluster_analysis Comparative Analysis exp_mol Known Chiral Molecule exp_measure Measure Chiroptical Spectra (ECD, VCD, ORD) exp_mol->exp_measure exp_data Experimental Data exp_measure->exp_data compare Compare Experimental and Simulated Spectra exp_data->compare comp_mol 3D Molecular Structure comp_conf Conformational Search comp_mol->comp_conf comp_opt Geometry Optimization (e.g., DFT) comp_conf->comp_opt comp_calc Calculate Chiroptical Properties (e.g., TD-DFT) comp_opt->comp_calc comp_spec Simulated Spectra comp_calc->comp_spec comp_spec->compare validate Validate Computational Method (Assess Accuracy) compare->validate assign Assign Absolute Configuration validate->assign report report assign->report Publish Comparison Guide

Caption: A flowchart illustrating the key steps in benchmarking computational methods.

Conclusion

The benchmarking of computational methods against well-characterized chiral molecules is a critical exercise for ensuring the reliability of in silico predictions. While methods like TD-DFT have proven to be powerful tools, their accuracy is contingent on the appropriate selection of functionals and basis sets. This guide provides a starting point for researchers to navigate the landscape of computational chiroptical spectroscopy. By following standardized experimental protocols and understanding the performance of different computational approaches, scientists can with greater confidence determine the absolute configuration of novel chiral molecules, a crucial step in modern drug discovery and development.

References

"structural comparison of bromochlorofluoroiodomethane and its analogues"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of Bromochlorofluoroiodomethane and Its Analogues

Introduction

This compound (CBrClFI) represents a unique case in stereochemistry as a prototypical chiral molecule with four different halogen substituents attached to a single carbon atom.[1] However, it remains a hypothetical compound, meaning no synthetic route has been established for its preparation, and consequently, no experimental structural data is available.[1] Its existence and properties are primarily discussed in theoretical and computational studies.[1] In contrast, its analogues, such as bromochlorofluoromethane (B1195813) (CHBrClF), have been synthesized and structurally characterized, providing valuable experimental data for comparison.[2]

This guide provides a structural comparison of the hypothetical this compound with its synthesized analogues. The comparison is based on computational data for this compound and experimental and computational data for its analogues.

Comparative Structural Data

The structural parameters of this compound and its analogues are summarized in the table below. The data for this compound is derived from computational models, while the data for its analogues is a combination of experimental results from spectroscopic studies and computational analysis.

Molecule Method C-H (Å) C-F (Å) C-Cl (Å) C-Br (Å) C-I (Å) ∠FCCl (°) ∠FCBr (°) ∠ClCBr (°) ∠FCI (°) ∠ClCI (°) ∠BrCI (°) Reference(s)
CBrClFI (hypothetical) Computational-1.351.781.942.16109.5109.5109.5109.5109.5109.5[3]
CHBrClF Microwave-----427 (bend)315 (bend)226 (bend)---
Computational1.091.371.791.95-108.7108.2111.3---
CH₂BrF Microwave1.0961.362-1.966-------[4]
X-ray-1.378(4)-1.974(4)-------
CH₂FI X-ray-1.383(5)--2.183(5)------

Note: Values for CBrClFI are estimated based on typical bond lengths and ideal tetrahedral geometry. Experimental values for CHBrClF bond angles are inferred from vibrational frequencies.

Experimental Protocols

The determination of the molecular structures of halogenated methanes relies on several key experimental techniques. Below are detailed methodologies for the principal methods used.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.[5] It provides highly accurate data on bond lengths and angles for small molecules.[5]

Methodology:

  • Sample Preparation: The sample is introduced into the spectrometer in the gas phase at low pressure. For volatile liquids like bromochlorofluoromethane, this is achieved by evaporation.

  • Data Acquisition: The gaseous sample is irradiated with microwave radiation. The absorption of microwaves is measured as a function of frequency, resulting in a rotational spectrum. For enhanced resolution and to simplify the spectrum, a pulsed nozzle beam Fourier transform microwave (FTMW) spectrometer can be used, which cools the molecules to very low rotational temperatures.[2]

  • Spectral Analysis: The frequencies of the rotational transitions are determined from the spectrum. These frequencies are then fitted to a rotational Hamiltonian to extract the rotational constants (A, B, and C).[6]

  • Structure Determination: The rotational constants for several isotopic species of the molecule are used to determine the moments of inertia. From these moments of inertia, the bond lengths and bond angles of the molecule can be calculated with high precision.[6] For molecules with atoms possessing a nuclear quadrupole moment (like Br and Cl), the hyperfine structure of the rotational transitions is analyzed to determine the nuclear quadrupole coupling constants, which provide information about the electronic environment of the nuclei.[2]

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful method for determining the three-dimensional structure of molecules in the gas phase.[7]

Methodology:

  • Sample Introduction: A narrow beam of the gaseous sample is introduced into a vacuum chamber.[7]

  • Electron Beam Interaction: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the molecules.[7]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector. This pattern consists of a series of concentric rings.[7]

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The resulting data is converted into a molecular scattering curve.

  • Structure Refinement: A theoretical molecular scattering curve is calculated for a model of the molecule's structure. The parameters of this model (bond lengths, bond angles, and torsional angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental curve.[7]

Single-Crystal X-ray Diffraction

For compounds that are solid at low temperatures, single-crystal X-ray diffraction can provide precise structural information.

Methodology:

  • Crystal Growth: A single crystal of the compound is grown. For low-melting-point compounds like bromofluoromethane (B51070) and fluoroiodomethane, this is typically done in situ on the diffractometer by cooling a liquid sample in a capillary until it freezes and then carefully annealing it to form a single crystal.

  • Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensities of the spots are used to determine the arrangement of atoms within the unit cell, a process known as solving the crystal structure.[9]

  • Structure Refinement: The initial atomic positions are refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the molecule, including precise bond lengths and angles.[8]

Visualization of Structural Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative structural analysis of halogenated methanes.

G Workflow for Comparative Structural Analysis of Halogenated Methanes cluster_0 Sample Preparation & Synthesis cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison Synthesis Synthesis of Analogues (e.g., CHBrClF) Isolation Purification and Isolation Synthesis->Isolation MW Microwave Spectroscopy Isolation->MW GED Gas Electron Diffraction Isolation->GED XRD X-ray Crystallography Isolation->XRD Analysis Spectral & Diffraction Pattern Analysis MW->Analysis GED->Analysis XRD->Analysis Comp Computational Chemistry (for hypothetical molecules) Structure Structure Determination (Bond Lengths & Angles) Comp->Structure Analysis->Structure Comparison Comparative Structural Analysis Structure->Comparison

References

"differences in stability between CBrClFI and other halomethanes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of CBrClFI and Other Halomethanes

For researchers, scientists, and professionals in drug development, understanding the stability of halogenated organic compounds is crucial for predicting reaction pathways, degradation profiles, and potential toxicity. This guide provides a comparative analysis of the stability of various halomethanes, with a special focus on the theoretical molecule bromochlorofluoroiodomethane (CBrClFI). Due to the scarcity of experimental data for CBrClFI, a prototypical chiral compound, its stability is inferred from the established trends observed in other, more common halomethanes.[1]

Factors Influencing Halomethane Stability

The stability of a halomethane is primarily determined by the strength of the carbon-halogen (C-X) bond. Several factors influence this bond strength:

  • Electronegativity and Atomic Radius of the Halogen: As one moves down the halogen group from fluorine to iodine, electronegativity decreases and the atomic radius increases. This leads to longer and weaker C-X bonds because the orbital overlap between carbon and the larger, more diffuse halogen p-orbitals becomes less effective.[2][3]

  • Bond Polarity: The significant difference in electronegativity between carbon and halogen atoms results in a polar C-X bond, with a partial positive charge on the carbon and a partial negative charge on the halogen.[4][5] While the C-F bond is the most polar, bond strength is the more dominant factor in determining stability.

  • Number of Halogen Atoms: The presence of multiple halogen atoms on the same carbon can influence bond strengths through inductive effects.

The following diagram illustrates the interplay of these factors in determining halomethane stability.

Factors influencing the stability of halomethanes.

Quantitative Comparison of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the standard measure of bond strength and is defined as the enthalpy change required to break a bond homolytically at 298 K.[6][7] A higher BDE corresponds to a more stable bond and, consequently, a more stable molecule. The table below summarizes the BDEs for the C-X bond in various simple halomethanes.

HalomethaneC-X BondBond Dissociation Energy (kcal/mol)
CH₃F (Fluoromethane)C-F110
CH₃Cl (Chloromethane)C-Cl85
CH₃Br (Bromomethane)C-Br71
CH₃I (Iodomethane)C-I57
CCl₄ (Tetrachloromethane)C-Cl73
CF₄ (Tetrafluoromethane)C-F130.5
CBr₄ (Tetrabromomethane)C-Br55
CI₄ (Tetraiodomethane)C-I40

Data compiled from various sources.[8][9]

The data clearly shows that the C-F bond is the strongest, and the C-I bond is the weakest. This trend directly correlates with the thermal and photochemical stability of these compounds.

Thermal and Photochemical Stability

Thermal Stability: The thermal decomposition of halomethanes involves the breaking of the weakest bond in the molecule.[10] Therefore, iodomethanes are the least thermally stable, while fluoromethanes are the most stable. For instance, the thermal decomposition of dichloromethane (B109758) (CH₂Cl₂) begins around 230°C, whereas for chlorobenzene, it starts at approximately 300°C.[11] The complex decomposition of halocarbons at high temperatures, such as in fire suppression, generates various byproducts, including hydrogen halides like HF.[12]

Photochemical Stability: Halomethanes are susceptible to degradation by ultraviolet (UV) radiation, which can initiate homolytic cleavage of the C-X bond to form radicals.[13][14] The photostability also follows the trend of bond strength, with C-I bonds being the most easily broken by light. The quantum yields of photochemical decomposition in halomethanes are dependent on the halogen content.[13] For pharmaceutical products, photostability is a critical parameter, and exposure to light, especially wavelengths below 320 nm, can lead to degradation.[15]

Inferred Stability of CBrClFI

Although this compound (CBrClFI) has not been extensively synthesized or studied experimentally, its stability can be inferred from the established principles and data for other halomethanes.[1]

  • Weakest Link: The C-I bond is significantly weaker than the C-Br, C-Cl, and C-F bonds. Therefore, the overall stability of CBrClFI will be dictated by the C-I bond.

  • Thermal and Photochemical Lability: It is predicted that CBrClFI would be highly sensitive to both heat and light. The energy required to break the C-I bond is the lowest, making this the most probable point of initial decomposition.

  • Thermodynamic Stability: Calculations have suggested that CBrClFI has very low thermodynamic stability, second only to CHCBrI among chiral halomethanes.[1] This implies that the molecule is intrinsically unstable.

Experimental Protocols for Stability Assessment

The stability of halomethanes is determined through a variety of experimental and computational methods.

Determination of Bond Dissociation Energies

BDEs can be determined by several techniques that involve breaking the chemical bond.[6][16]

  • Pyrolysis and Photolysis: These methods involve supplying thermal or light energy to induce bond cleavage.[16] The kinetics of the resulting radical reactions are then studied, often using techniques like mass spectrometry or laser-induced fluorescence, to determine the bond strength.[6][17]

  • Gas-Phase Kinetics: Studying the rates of gas-phase reactions involving halomethanes can provide information about the activation energies, which are related to bond strengths.[18][19][20] These experiments are often carried out in flow reactors or shock tubes.[21]

  • Computational Chemistry: Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating BDEs.[7][22] These methods model the electronic structure of the molecule and the resulting fragments to determine the energy required for bond dissociation.

Thermal Decomposition Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the temperatures at which a compound decomposes.

  • Fluidized Bed Combustion: The thermal decomposition of chlorinated hydrocarbons can be studied during combustion in a fluidized bed reactor, allowing for analysis of decomposition products at different temperatures.[11]

Photostability Testing
  • Controlled Irradiation: Samples are exposed to a light source with a controlled spectral output, typically simulating sunlight.[15] The degradation of the compound is then monitored over time using chromatographic techniques like HPLC. The ICH Q1B guideline provides a standard for photostability testing of new drug substances and products.[15]

Conclusion

The stability of halomethanes is a critical property that is primarily governed by the strength of the carbon-halogen bond. A clear trend exists where stability decreases as one moves down the halogen group, with fluoromethanes being the most stable and iodomethanes the least. While the specific compound CBrClFI remains largely hypothetical from an experimental standpoint, its stability is predicted to be very low due to the presence of the weak C-I bond. For researchers in drug development and other scientific fields, understanding these fundamental principles is essential for the safe and effective handling and application of halogenated compounds.

References

A Comparative Guide to the Spectroscopic Signatures of Chiral Methanes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of advanced spectroscopic techniques used to investigate and characterize chiral methanes—molecules with a central carbon atom bonded to four different substituents. The determination of the absolute configuration of such molecules is a fundamental challenge in stereochemistry. Vibrational Optical Activity (VOA) techniques, namely Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), have emerged as powerful, non-destructive methods for elucidating the three-dimensional structure of chiral molecules directly in the solution phase.[1]

This document details the principles of VCD and ROA, outlines generalized experimental protocols, and presents a comparative analysis of their strengths and limitations in the context of small, chiral molecules like methane (B114726) derivatives. A crucial aspect of modern chiroptical spectroscopy is its synergy with computational chemistry; therefore, the integral role of quantum chemical calculations in interpreting spectral data is also highlighted.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[2][3] For a chiral molecule, the VCD spectrum shows both positive and negative bands, whereas its achiral counterpart would have no VCD signal. The spectra of two enantiomers are perfect mirror images, equal in intensity but opposite in sign, while their standard infrared (IR) absorption spectra are identical.[4] This makes VCD an excellent tool for determining the absolute configuration of chiral molecules.[1][4]

A successful VCD experiment requires careful sample preparation and optimization of measurement parameters.

  • Sample Preparation :

    • Dissolve the chiral methane sample in a suitable achiral solvent (e.g., CDCl₃, CCl₄) that has minimal absorption in the spectral region of interest.

    • Concentrations must be sufficiently high to obtain a good signal-to-noise ratio, often in the range of 0.1 to 1.0 M for small molecules.

    • The sample is placed in a cell with windows transparent to IR radiation, such as BaF₂ or CaF₂. The path length is typically short (50-100 µm) to minimize solvent interference.

  • Instrumentation and Data Acquisition :

    • A VCD spectrometer typically consists of a Fourier Transform Infrared (FTIR) spectrometer coupled with a photoelastic modulator (PEM) to generate the circularly polarized light.

    • Acquire the VCD spectrum over the desired mid-IR range (e.g., 800–2000 cm⁻¹).

    • Data collection times can be lengthy, often spanning several hours, to average out noise and obtain a clear spectrum.[5]

    • A baseline spectrum of the pure solvent in the same cell must be recorded and subtracted from the sample spectrum to remove solvent and instrument artifacts.

  • Data Processing :

    • The raw data is processed to yield the final VCD spectrum, typically plotted as ∆A (differential absorbance) versus wavenumber (cm⁻¹).

    • For enhanced accuracy, the VCD spectra of both enantiomers can be measured and subtracted from each other to eliminate unpolarized artifacts.[5]

Raman Optical Activity (ROA) Spectroscopy

ROA is a complementary VOA technique that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light.[6] Like VCD, it is highly sensitive to molecular chirality and provides detailed structural information.[7][8] A key advantage of ROA is its suitability for aqueous solutions, making it invaluable for studying biological molecules.[9]

ROA experiments require high-powered lasers and sensitive detection systems due to the inherent weakness of the signal.

  • Sample Preparation :

    • Samples are typically prepared as concentrated solutions (>10 mg/mL) in an appropriate solvent.[6] Water is an excellent solvent for ROA as it is a weak Raman scatterer.

    • Filtration of the sample is often necessary to remove dust or particulate matter that can cause fluorescence or background scattering, overwhelming the weak ROA signal.

  • Instrumentation and Data Acquisition :

    • An ROA spectrometer uses a laser for excitation (e.g., 532 nm). The scattered light is collected, typically at a 180° backscattering geometry, and analyzed.

    • The setup involves polarization modulators for both the incident and scattered beams to measure the intensity difference (Iᴿ - Iᴸ).

    • Acquisition times are generally long (hours to days) to achieve an acceptable signal-to-noise ratio, especially for weakly scattering samples.[10]

  • Data Processing :

    • The processed ROA spectrum is presented as the circular intensity difference (CID), (Iᴿ - Iᴸ) / (Iᴿ + Iᴸ), plotted against the Raman shift in wavenumbers (cm⁻¹).

    • Care must be taken to identify and eliminate potential artifacts that can arise from the intense laser power and long acquisition times.

Comparative Analysis: VCD vs. ROA

While both techniques probe vibrational optical activity, they have distinct advantages and are often used in a complementary fashion. The choice between VCD and ROA depends on the sample's properties and the specific structural questions being addressed.

FeatureVibrational Circular Dichroism (VCD)Raman Optical Activity (ROA)
Principle Differential absorption of left and right circularly polarized IR light.[2]Differential scattering of right and left circularly polarized light.[6]
Spectral Range Mid-Infrared (typically 800-4000 cm⁻¹).Vibrational Raman shifts (typically 100-2000 cm⁻¹).
Solvent Compatibility Limited by solvent IR absorption bands. Deuterated solvents (e.g., CDCl₃) are often required.Excellent for aqueous solutions. Water is a weak Raman scatterer.[9]
Sample State Applicable to liquids, solutions, and films.Primarily used for liquids and solutions.
Sensitivity Generally higher signal-to-noise for functional groups with strong IR absorption (e.g., C=O, N-H).Sensitive to vibrations of the molecular backbone and skeletal modes.
Instrumentation Based on FTIR spectrometers; commercially available and mature technology.More complex instrumentation involving high-power lasers and sensitive detectors.
Artifacts Susceptible to linear dichroism and birefringence artifacts.Susceptible to fluorescence and scattering artifacts from impurities.
The Indispensable Role of Computational Spectroscopy

For small molecules like chiral methanes, experimental VCD and ROA spectra alone are often insufficient to assign the absolute configuration without ambiguity. The standard and most reliable method involves comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations.[1][11]

The workflow involves using ab initio or Density Functional Theory (DFT) methods to:

  • Calculate the stable low-energy conformations of the molecule.

  • Compute the theoretical IR and VCD (or Raman and ROA) spectra for a chosen enantiomer (e.g., the R-configuration).

  • Compare the sign and relative intensity of the calculated spectral bands with the experimentally measured spectrum.[1]

  • A good match confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite configuration.

This powerful synergy between experiment and theory has become the gold standard for determining the absolute configuration of chiral molecules in solution.[1]

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the spectroscopic analysis of chiral molecules.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Processing cluster_theory Theoretical Calculation cluster_analysis Analysis & Assignment p1 Chiral Methane Synthesis or Isolation p2 Purification & Enantiomeric Purity Check (e.g., Chiral HPLC) p1->p2 p3 Dissolution in Appropriate Solvent p2->p3 exp VCD / ROA Spectrometer p3->exp d1 Raw Spectrum Acquisition exp->d1 d2 Baseline & Solvent Subtraction d1->d2 d3 Final Experimental Spectrum d2->d3 a1 Compare Experimental & Calculated Spectra d3->a1 t1 Propose Structure (e.g., R-configuration) t2 DFT Geometry Optimization t1->t2 t3 Frequency & VOA Calculation t2->t3 t4 Simulated Spectrum (R-configuration) t3->t4 t4->a1 a2 Assign Absolute Configuration a1->a2 report Final Report a2->report

Caption: Experimental and computational workflow for determining the absolute configuration of a chiral molecule.

G mol Chiral Molecule (e.g., R-Enantiomer) interact Differential Interaction (Absorption or Scattering) mol->interact dft Quantum Calculation (DFT for R-Enantiomer) mol->dft light Circularly Polarized Light (Left vs. Right) light->interact exp_spec Experimental VCD/ROA Spectrum (Unique Pattern of +/- Peaks) interact->exp_spec compare Comparison exp_spec->compare theory_spec Predicted VCD/ROA Spectrum (Calculated Pattern of +/- Peaks) dft->theory_spec theory_spec->compare conclusion Conclusion: Sample is R-Enantiomer compare->conclusion

Caption: Logical flow for assigning absolute configuration by comparing experiment and theory.

References

A Researcher's Guide to the Validation of Theoretical Enantiomeric Excess Prediction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of enantiomeric excess (ee) is a cornerstone of efficient asymmetric synthesis. As computational chemistry continues to advance, a variety of theoretical methods have emerged to forecast the stereochemical outcome of reactions, promising to reduce the trial-and-error nature of catalyst and reaction development. This guide provides an objective comparison of the leading theoretical prediction methods, supported by experimental validation data, and details the experimental protocols used to generate this ground-truth data.

Comparing the Tools of the Trade: Theoretical Prediction Methods

The prediction of enantiomeric excess largely falls into three computational categories: Density Functional Theory (DFT), Machine Learning (ML), and Quantitative Structure-Property/Selectivity Relationship (QSPR/QSSR) models. Each approach has its own strengths and is suited to different stages of the research and development pipeline.

Density Functional Theory (DFT) offers a quantum mechanical approach to understanding and predicting enantioselectivity. By calculating the energy of the transition states leading to the different enantiomers, DFT can provide a detailed, physics-based rationale for the observed stereochemical outcome.

Machine Learning (ML) has rapidly gained traction as a powerful tool for predicting enantioselectivity. These models are trained on existing experimental or computational data and learn complex relationships between molecular features and reaction outcomes. Their strength lies in their ability to make rapid predictions for new reactions, provided they fall within the domain of the training data.

Quantitative Structure-Property/Selectivity Relationship (QSPR/QSSR) models represent a chemoinformatic technique that correlates structural descriptors of molecules with their properties or activities. 3D-QSPR methods, for instance, use molecular interaction fields to build a mathematical model capable of predicting the enantioselectivity of new catalysts or substrates.

The following table summarizes the performance of these methods based on available literature. It is important to note that a direct, one-to-one comparison across all methods on a single, comprehensive dataset is not yet readily available in the literature. The data presented here is a compilation from various studies, each focusing on specific reaction types.

Method Common Approaches/Algorithms Reported Accuracy Key Advantages Key Limitations
Density Functional Theory (DFT) Transition State Energy Calculations (e.g., B3LYP functional)Good to excellent correlation with experimental ee for specific reaction classes.Provides detailed mechanistic insights into the source of enantioselectivity.Computationally expensive, making it less suitable for high-throughput screening. Accuracy is highly dependent on the chosen functional and basis set.
Machine Learning (ML) Random Forest, XGBoost, Neural NetworksR² values up to 0.86, RMSE around 8.6% for specific asymmetric reactions.High-speed predictions, capable of learning complex, non-linear relationships. Can be more accurate than DFT in some cases.Requires large, high-quality datasets for training. Performance is dependent on the choice of molecular descriptors and model architecture. Predictions are less reliable for reactions outside the training domain.
3D-QSPR/QSSR GRid INdependent Descriptors (GRIND), Partial Least Squares (PLS)"Excellent agreement with experiments" reported for specific asymmetric catalyses.Fast predictions, useful for virtual screening of catalyst libraries.Predictive power is limited to the chemical space of the training set. Alignment of molecules can be a challenge.

The Crucial Role of Experimental Validation

The utility of any predictive model is ultimately determined by its agreement with experimental reality. Therefore, robust and accurate experimental determination of enantiomeric excess is paramount for validating these theoretical methods. The two most common and reliable techniques for this are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below are detailed methodologies for the key experimental techniques used to determine enantiomeric excess.

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, offering high resolution and accuracy.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The differential diastereomeric interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.

Detailed Protocol:

  • Column Selection:

    • The choice of CSP is critical and is based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica (B1680970) support) are widely applicable.

    • For basic analytes like BINAM (1,1'-bi-2-naphthylamine), columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.

  • Mobile Phase Optimization:

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).

    • The ratio of hexane (B92381) to alcohol is optimized to achieve a balance between resolution and analysis time. A higher alcohol percentage generally reduces retention time but may decrease resolution.

    • For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is typically used.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

    • Column Temperature: The column is usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection is frequently used, with the wavelength set to a value where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation and Analysis:

    • The sample is dissolved in the mobile phase or a compatible solvent.

    • A standard containing a racemic mixture of the analyte is first injected to determine the retention times of both enantiomers.

    • The sample with unknown enantiomeric excess is then injected.

    • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

G Experimental Workflow for Chiral HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Analyte Analyte Solution HPLC Chiral HPLC System (CSP, Mobile Phase) Analyte->HPLC Racemic Racemic Standard Racemic->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Chiral HPLC Workflow for ee Determination

NMR spectroscopy provides a powerful and often rapid method for determining enantiomeric excess, particularly when coupled with chiral solvating or derivatizing agents.

Principle: Enantiomers are chemically and magnetically equivalent in an achiral environment, and thus have identical NMR spectra. The addition of a chiral auxiliary (a chiral solvating agent or a chiral derivatizing agent) creates a diastereomeric environment. Diastereomers are not mirror images and have different physical properties, including distinct NMR spectra. This allows for the differentiation and quantification of the original enantiomers.

Detailed Protocol using a Chiral Solvating Agent (CSA):

  • Selection of Chiral Solvating Agent:

    • The CSA should form transient, non-covalent diastereomeric complexes with the analyte.

    • Common CSAs include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol and derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL).

    • The choice of CSA depends on the functional groups of the analyte and its ability to induce a sufficient chemical shift difference between the diastereomeric complexes.

  • Sample Preparation:

    • The analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • A ¹H NMR spectrum of the analyte alone is acquired as a reference.

    • The CSA is then added to the NMR tube, typically in a 1:1 or slightly excess molar ratio relative to the analyte.

  • NMR Data Acquisition:

    • A ¹H NMR spectrum of the analyte-CSA mixture is acquired.

    • It is crucial to ensure that the signals of interest are well-resolved and have a good signal-to-noise ratio.

  • Data Analysis:

Safety Operating Guide

Prudent Disposal of Bromochlorofluoroiodomethane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. Although bromochlorofluoroiodomethane is a hypothetical chiral compound not yet synthesized, this guide provides essential, step-by-step procedures for its theoretical safe handling and disposal.[1][2][3] The protocols outlined below are based on best practices for analogous halogenated methanes, such as bromochlorofluoromethane (B1195813) and bromochlorodifluoromethane.[4][5][6][7][8]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any chemical, including the theoretical this compound, ensuring all necessary safety measures are in place is critical.

Essential Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious, flame-resistant clothing.[5] Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[5]

  • General Hygiene: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of halogenated methanes is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Direct release into the environment is strictly prohibited.

  • Containment: Keep the waste this compound in its original container if possible, or a compatible, properly sealed, and labeled waste container.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols.[6] Include the date of waste generation and the name of the responsible individual or laboratory.[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials.[5] Keep the container tightly closed.[4]

  • Professional Disposal Arrangement: Disposal must be conducted by a licensed and qualified hazardous waste management company.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6][10] For highly toxic materials, the first three rinses must be collected.[10]

  • Disposal: After thorough rinsing and drying, the container can be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[4]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable due to its hypothetical nature, the table below summarizes key information for a related, synthesized compound, bromochlorofluoromethane.

PropertyValueSource
Chemical FormulaCHBrClF[11]
Molar Mass147.37 g/mol [11]
Density1.953 g/cm³[11]
Melting Point-115 °C[11]
Boiling Point36 °C[11]

Experimental Protocols: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions:

  • Use personal protective equipment as outlined above.[4]

  • Ensure adequate ventilation.[5]

  • Evacuate personnel to safe areas.[4]

  • Avoid breathing vapors, mist, or gas.[4]

Containment and Cleaning Up:

  • Prevent further leakage or spillage if it is safe to do so.[5]

  • Pick up and arrange for disposal without creating dust.[4]

  • Sweep up the material and shovel it into suitable, closed containers for disposal.[4]

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_decon Container Decontamination start Start: Waste Generation contain Contain Waste in Labeled Container start->contain Properly Seal rinse Triple-Rinse Empty Container start->rinse Empty Container store Store in Cool, Dry, Well-Ventilated Area contain->store Tightly Closed contact_ehs Contact EHS for Licensed Vendor store->contact_ehs Ready for Disposal schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup Vendor Identified end End: Proper Disposal schedule_pickup->end Waste Transferred collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate Capture Effluent dispose_container Recycle or Dispose of Container rinse->dispose_container After Rinsing collect_rinsate->store Add to Waste Stream

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Uncharted: A Safety and Handling Guide for Bromochlorofluoroiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Bromochlorofluoroiodomethane. It is critical to note that this compound is considered a hypothetical or theoretical chiral compound for which no synthetic route has been established.[1][2] Consequently, no experimental data on its specific toxicity, reactivity, or environmental hazards exists.

The following procedures are therefore based on a conservative, risk-based approach, drawing parallels from the known properties of structurally similar halogenated methanes. All handling of this substance should be conducted under the assumption that it is highly toxic, volatile, and environmentally harmful.

Chemical and Physical Properties

The data available for this compound is based on computational models rather than experimental measurements.[3]

PropertyValueSource
Molecular Formula CBrClFIPubChem[3]
Molecular Weight 273.27 g/mol PubChem[3]
Exact Mass 271.79007 DaPubChem[3]
Physical State Unknown (likely a volatile liquid at STP)Inferred
Boiling Point No data available-
Melting Point No data available-
Density No data available-
Occupational Exposure Limits Not established-

Operational Plan: Handling with Precaution

Given the absence of toxicological data, all operations must be conducted within a certified chemical fume hood to minimize inhalation exposure. A risk assessment should be performed before any new procedure is initiated.

Required Personal Protective Equipment (PPE)

Due to the unknown nature of the substance, a high level of personal protection is mandatory.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton). A double-gloving technique (e.g., nitrile inner, butyl outer) is recommended.[4]To prevent skin contact with a potentially corrosive and toxic substance.[4]
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5] A full-face shield should be worn over goggles when handling larger quantities (>10 mL).To protect eyes from splashes of a potentially corrosive liquid.
Respiratory Protection Work must be performed in a fume hood. For emergency situations (e.g., large spills), a full-face respirator with appropriate cartridges for organic vapors and halogens should be used.[5]To prevent inhalation of potentially toxic vapors.[5]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[5] An impervious chemical-resistant apron is also recommended.To protect skin from accidental contact and splashes.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.
Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Prepare all necessary equipment (glassware, spatulas, syringes) and place them inside the fume hood.

    • Have a chemical spill kit rated for halogenated solvents readily available.

  • Aliquotting and Transfer :

    • Before opening, allow the container to reach ambient temperature inside the fume hood to prevent pressure changes.

    • Slowly open the container, pointing the cap away from you.

    • Use a calibrated syringe or pipette for liquid transfers to minimize the risk of spills.

    • All transfers should be conducted over a secondary containment tray within the fume hood.

  • Post-Handling :

    • Tightly seal the primary container immediately after use.

    • Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to decontaminate the surface. Dispose of the wipe as hazardous waste.

    • Decontaminate all glassware and equipment that came into contact with the chemical. The rinsate must be collected as hazardous waste.[6]

Emergency Procedures

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Spill : Evacuate the area.[5] For small spills within a fume hood, use an absorbent material suitable for halogenated compounds. For larger spills or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Liquid Waste : Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, properly sealed, and labeled hazardous waste container. The container should be marked "Halogenated Organic Waste" and list "this compound" as a component.[6]

    • Solid Waste : All contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and labeled container for hazardous solid waste.

  • Container Management :

    • Keep waste containers tightly closed except when adding waste.[6]

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor.[6] Do not discharge any amount of this chemical into the sewer system.[5]

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[6]

Workflow for Safe Handling

G prep Preparation - Assess Risks - Don PPE - Prepare Fume Hood handling Handling in Fume Hood - Aliquotting - Transfers - Reactions prep->handling decon Decontamination - Clean Equipment - Wipe Surfaces handling->decon waste_liq Liquid Waste - Collect in Halogenated  Waste Container handling->waste_liq waste_sol Solid Waste - Collect Contaminated  PPE & Materials handling->waste_sol decon->waste_liq decon->waste_sol storage Secure Storage - Tightly Seal Containers - Store in Designated Area waste_liq->storage waste_sol->storage disposal Final Disposal - Contact EHS - Arrange Licensed Vendor Pickup storage->disposal end Procedure Complete disposal->end

Caption: Logical workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.